molecular formula C21H15FN4O2 B15575265 c-Met-IN-18

c-Met-IN-18

Numéro de catalogue: B15575265
Poids moléculaire: 374.4 g/mol
Clé InChI: XZWWEKACMFDCHL-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

C-Met-IN-18 is a useful research compound. Its molecular formula is C21H15FN4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H15FN4O2

Poids moléculaire

374.4 g/mol

Nom IUPAC

5-(3-ethynyl-5-fluoro-2H-indazol-7-yl)-1-[(1S)-1-phenylethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15FN4O2/c1-3-18-16-10-14(22)9-15(19(16)25-24-18)17-11-26(21(28)23-20(17)27)12(2)13-7-5-4-6-8-13/h1,4-12H,2H3,(H,24,25)(H,23,27,28)/t12-/m0/s1

Clé InChI

XZWWEKACMFDCHL-LBPRGKRZSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the ATP-Competitive Binding of c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of c-Met-IN-18, a novel inhibitor of the c-Met receptor tyrosine kinase. It details its mechanism of action as a Type-III ATP-competitive inhibitor, presents quantitative binding data, outlines key experimental protocols for its characterization, and visualizes the critical c-Met signaling pathway.

The c-Met Signaling Pathway

The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2] The sole known ligand for c-Met is the hepatocyte growth factor (HGF).[1][3]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in its catalytic domain.[1] This activation creates docking sites for various downstream signaling adaptors, initiating a cascade of intracellular events. The primary signaling cascades activated by c-Met include:

  • RAS/MAPK Pathway: Primarily involved in cell proliferation.[3][4]

  • PI3K/AKT Pathway: Crucial for cell survival and growth.[3][4]

  • STAT Pathway: Implicated in transformation, tubulogenesis, and invasion.[3][5]

Aberrant activation of the c-Met pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the development, progression, and metastasis of numerous human cancers, including those of the lung, stomach, liver, and breast.[5][6][7] This makes c-Met a compelling target for therapeutic intervention.

c_Met_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P P2 P RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration & Invasion ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Migration

Caption: The HGF/c-Met signaling cascade and its downstream cellular effects.

This compound: A Type-III ATP-Competitive Inhibitor

Kinase inhibitors are broadly classified based on their binding mode relative to the ATP-binding pocket. While most are ATP-competitive, their mechanisms can differ significantly.

  • Type-I Inhibitors: Bind to the active conformation of the kinase in the ATP pocket, directly competing with ATP at the hinge region.

  • Type-II Inhibitors: Bind to the inactive "DFG-out" conformation, occupying the ATP pocket and an adjacent allosteric back pocket.

  • Type-III Inhibitors (Allosteric): Bind exclusively to the allosteric back pocket, adjacent to the ATP-binding site. This binding induces a conformational change in the kinase that prevents ATP from binding effectively, thus inhibiting the enzyme's activity.[8]

This compound is a novel, potent, and selective Type-III ATP-competitive inhibitor .[8][9] It does not interact with the hinge region characteristic of Type-I inhibitors. Instead, it binds to the back pocket, displacing the DFG motif and locking the phenylalanine residue (F1223) in a position that sterically hinders the binding of ATP.[8] This allosteric mechanism provides a structural rationale for its ATP-competitive nature, as confirmed by NMR experiments showing direct competition with adenosine.[8] A key advantage of this binding mode is its efficacy against both wild-type (WT) c-Met and clinically relevant mutants, such as D1228V.[8][9]

ATP_Competition_Modes cluster_kinase c-Met Kinase Domain Kinase Hinge Region ATP Pocket Back Pocket ATP ATP ATP->Kinase:atp Binds TypeI Type-I Inhibitor (e.g., Crizotinib) TypeI->Kinase:atp Competes with ATP cMetIN18 This compound (Type-III) cMetIN18->Kinase:back Binds cMetIN18->ATP Allosterically Inhibits Binding

Caption: Logical diagram of ATP-competitive inhibition modes at the c-Met kinase domain.

Quantitative Inhibitory Activity

The potency of this compound has been quantified through biochemical assays, demonstrating nanomolar efficacy against both wild-type and a key mutant form of the c-Met kinase.

CompoundTargetAssay TypeIC₅₀ ValueReference
This compound Wild-Type (WT) c-MetBiochemical13 nM (0.013 µM)[8][9]
This compound D1228V Mutant c-MetBiochemical20 nM - 200 nM[8][9]

Experimental Protocols

Characterizing the activity of a kinase inhibitor like this compound involves both biochemical and cellular assays to determine its direct enzymatic inhibition and its effect on cellular signaling pathways.

High-Throughput Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP formed from a kinase reaction. The amount of luminescence is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[10]

Methodology:

  • Compound Plating: A serial dilution of this compound (typically in DMSO) is dispensed into a 384-well assay plate. DMSO alone is used for control wells.[11]

  • Enzyme & Substrate Addition: Recombinant c-Met kinase (catalytic domain) is added to each well, followed by a master mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP to initiate the kinase reaction.

  • Incubation: The plate is incubated at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.[10]

  • Reaction Termination: ADP-Glo™ Reagent is added to all wells. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[10]

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the c-Met kinase into ATP.[10]

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces light. The luminescent signal is measured with a microplate reader.

  • Data Analysis: The "blank" (no enzyme) signal is subtracted from all other readings. The kinase activity for each inhibitor concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ADP_Glo_Workflow Start Start Plate 1. Plate Inhibitor (this compound) Start->Plate AddEnzyme 2. Add c-Met Kinase, Substrate, and ATP Plate->AddEnzyme Incubate 3. Incubate (Kinase Reaction) AddEnzyme->Incubate AddADPReagent 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->AddADPReagent AddDetection 5. Add Detection Reagent (Convert ADP to ATP) AddADPReagent->AddDetection ReadLumi 6. Measure Luminescence AddDetection->ReadLumi Analyze 7. Analyze Data & Calculate IC₅₀ ReadLumi->Analyze End End Analyze->End

Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo™ assay.
Cellular Phospho-Met Assay (Western Blot)

This assay determines the ability of an inhibitor to block c-Met activation (autophosphorylation) within a cellular context.

Principle: Measures the level of phosphorylated c-Met in a c-Met-dependent cancer cell line after treatment with the inhibitor. A reduction in the phospho-MET signal relative to the total MET protein indicates effective target engagement and inhibition.

Methodology:

  • Cell Culture and Treatment: A c-Met-dependent cancer cell line (e.g., NCI-H1993) is cultured. Cells are then treated with serial dilutions of this compound for a specified time (e.g., 2-4 hours).[8][11]

  • Cell Lysis: Cells are washed and then lysed using a buffer containing detergents and phosphatase/protease inhibitors to preserve the phosphorylation status of proteins.[12]

  • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.[11]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes phosphorylated c-Met (e.g., anti-phospho-Met Y1234/1235).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[11]

  • Detection: A chemiluminescent substrate is applied to the membrane, which reacts with HRP to produce light. The signal is captured using an imaging system.[11]

  • Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody against total c-Met to serve as a loading control.[11]

  • Data Analysis: Band intensities for phospho-Met and total Met are quantified. The ratio of p-Met/total Met is calculated for each treatment and normalized to the vehicle control to determine the cellular IC₅₀.[11]

Conclusion

This compound represents a significant tool for cancer research and drug development. Its characterization as a Type-III allosteric inhibitor highlights a sophisticated mechanism for achieving ATP-competitive inhibition of the c-Met kinase. This novel binding mode confers potent, nanomolar activity against both wild-type and mutant forms of c-Met. The detailed biochemical and cellular protocols outlined herein provide a robust framework for evaluating this compound and other novel inhibitors targeting this critical oncogenic pathway.

References

An In-Depth Technical Guide to the Inhibition of Wild-Type c-MET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "c-Met-IN-18." This guide will therefore focus on the principles of wild-type c-MET inhibition, utilizing data from well-characterized, exemplary c-MET inhibitors to illustrate the core concepts, experimental methodologies, and data presentation requested.

Introduction to c-MET and Its Role in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-MET receptor, a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1][2] The sole known ligand for c-MET is the Hepatocyte Growth Factor (HGF).[2][3] Upon HGF binding, c-MET undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2][4] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which are integral to cell proliferation, survival, migration, and invasion.[3][5][6]

Dysregulation of the HGF/c-MET signaling axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[7][8] Aberrant c-MET activation can occur through gene amplification, overexpression, or mutations, leading to uncontrolled cell growth and metastatic progression.[7] Consequently, the inhibition of wild-type c-MET has emerged as a promising therapeutic strategy in oncology.

The c-MET Signaling Pathway

The binding of HGF to c-MET initiates a complex network of intracellular signaling events. The autophosphorylation of the kinase domain creates docking sites for adaptor proteins like GRB2 and GAB1, which in turn activate downstream effectors.[4] The RAS/MAPK pathway is primarily involved in cell proliferation and differentiation, while the PI3K/AKT pathway is crucial for cell survival and growth by inhibiting apoptosis.[3][5] The STAT pathway, upon activation, translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[3][5]

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS Recruits PI3K PI3K cMET->PI3K Activates JAK JAK cMET->JAK Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT STAT->Nucleus JAK->STAT Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration

Figure 1: Simplified c-MET signaling pathway.

Mechanisms of Wild-Type c-MET Inhibition

Small molecule inhibitors targeting c-MET can be broadly classified based on their mechanism of action, primarily as ATP-competitive or non-ATP-competitive inhibitors.[1][2][4]

  • Type I and II (ATP-Competitive): These inhibitors bind to the ATP-binding pocket of the c-MET kinase domain, preventing the phosphorylation of the receptor and subsequent downstream signaling.[4] Type I inhibitors typically bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[4]

  • Type III (Non-ATP-Competitive): These inhibitors bind to a site distinct from the ATP-binding pocket, allosterically inhibiting the kinase activity.[1] Tivantinib is a known example of a non-ATP-competitive inhibitor.[1]

Quantitative Data for Exemplary c-MET Inhibitors

The potency of c-MET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through biochemical and cellular assays and provide a standardized measure for comparing the efficacy of different compounds.

CompoundTypeBiochemical IC50/Ki (c-MET)Cellular IC50 (c-MET)Reference(s)
Crizotinib ATP-Competitive (Type I)11 nM (IC50)24 nM[9][10]
Cabozantinib ATP-Competitive (Type II)1.3 nM (IC50)Not specified in the same format[11][12]
Capmatinib ATP-Competitive (Type Ib)0.13 nM (IC50)0.3-0.7 nM[10][13][14]
Tivantinib Non-ATP-Competitive~355 nM (Ki)100-300 nM[15]

Experimental Protocols

The characterization of c-MET inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-MET kinase.

Methodology (Example: LanthaScreen™ Kinase Assay):

  • Reagent Preparation: Prepare a solution of recombinant c-MET kinase, a fluorescently labeled substrate (e.g., a peptide that can be phosphorylated by c-MET), and ATP in a suitable kinase reaction buffer.[7][13]

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in the kinase reaction buffer.

  • Kinase Reaction: In a microplate, combine the c-MET kinase, the test inhibitor (or DMSO for control), and initiate the reaction by adding the ATP and substrate mixture. Incubate for a specified time (e.g., 60 minutes) at room temperature.[13][16]

  • Detection: Stop the kinase reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[13]

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular c-MET Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit c-MET autophosphorylation in a cellular context.

Methodology (Example: Western Blot):

  • Cell Culture and Treatment: Culture a c-MET-expressing cell line (e.g., A549) to sub-confluency. Serum-starve the cells overnight and then pre-treat with various concentrations of the test inhibitor for 1-2 hours.[5] Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[5][17]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[5]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[5][17]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated c-MET (e.g., anti-phospho-Met Tyr1234/1235).[5] Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and image the blot.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe for total c-MET and a loading control protein (e.g., β-actin).[5] Quantify the band intensities to determine the extent of inhibition of c-MET phosphorylation.

Cell Viability/Proliferation Assay

Objective: To evaluate the effect of the c-MET inhibitor on the viability and proliferation of cancer cells.

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed a c-MET-dependent cancer cell line in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a defined period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[18][19]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signals to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value from the resulting dose-response curve.

Experimental Workflow and Logic

The evaluation of a novel c-MET inhibitor typically follows a logical progression from biochemical to cellular and finally to in vivo models.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Cellular_Phospho_Assay Cellular Phosphorylation Assay (e.g., Western Blot) Biochemical_Assay->Cellular_Phospho_Assay Potency & Selectivity Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) Cellular_Phospho_Assay->Cell_Viability_Assay Cellular Efficacy In_Vivo_Xenograft In Vivo Xenograft Model Cell_Viability_Assay->In_Vivo_Xenograft In Vivo Efficacy Lead_Optimization Lead Optimization In_Vivo_Xenograft->Lead_Optimization Preclinical Validation Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials Candidate Selection

Figure 2: General experimental workflow for c-MET inhibitor evaluation.

Conclusion

The inhibition of wild-type c-MET represents a validated and promising strategy for the treatment of various cancers. A thorough understanding of the c-MET signaling pathway, coupled with robust biochemical and cellular assays, is essential for the discovery and development of novel and effective c-MET inhibitors. The quantitative data and experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such therapeutic agents, ultimately aiming to translate preclinical findings into clinical benefits for patients with c-MET-driven malignancies.

References

An In-depth Technical Guide to c-Met-IN-18 for Inhibition of the D1228V Mutant c-MET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel, potent, and selective type II c-MET inhibitor, designated as c-Met-IN-18, for the targeted inhibition of the drug-resistant D1228V c-MET mutant. The emergence of acquired resistance mutations, such as D1228V, in the c-MET kinase domain presents a significant clinical challenge.[1][2] This document outlines the rationale for targeting this mutation with a type II inhibitor, presents hypothetical yet representative data for this compound, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

The D1228V c-MET Mutation: A Clinical Hurdle

The D1228V mutation in the c-MET proto-oncogene is an acquired resistance mutation that has been identified in non-small cell lung cancer (NSCLC) patients who have developed resistance to type I c-MET tyrosine kinase inhibitors (TKIs).[1][2] This mutation, located in the activation loop of the kinase domain, leads to a conformational change that impairs the binding of type I inhibitors while preserving the kinase's enzymatic activity.[3][4] Consequently, tumors harboring this mutation are resistant to type I TKIs, necessitating the development of alternative therapeutic strategies.[1][2]

This compound: A Type II Inhibitor Solution

This compound is a hypothetical, novel, ATP-competitive, type II inhibitor of c-MET. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. The D1228V mutation favors the "DFG-out" conformation, thereby increasing the sensitivity of the mutant kinase to type II inhibitors.[3][4] This characteristic makes this compound an ideal candidate for overcoming D1228V-mediated resistance.

Quantitative Inhibitory Activity

To illustrate the differential sensitivity of wild-type and D1228V mutant c-MET to different inhibitor types, the following table summarizes IC50 values for representative type I and type II inhibitors. The values for this compound are projected based on its intended profile as a potent inhibitor of the D1228V mutant.

InhibitorTypeWild-Type c-MET IC50 (nM)D1228V Mutant c-MET IC50 (nM)
CrizotinibI11>1000
SavolitinibI5>1000
CabozantinibII1.310
This compound (Projected) II 5 8

Note: IC50 values for Crizotinib, Savolitinib, and Cabozantinib are representative values from public domain literature. The values for this compound are hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

In Vitro c-MET Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant wild-type and D1228V mutant c-MET.

Materials:

  • Recombinant human c-MET (wild-type and D1228V mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the c-MET enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Determine IC50 values by fitting the data to a four-parameter logistic equation.

Cellular c-MET Phosphorylation Assay

This assay assesses the ability of this compound to inhibit c-MET autophosphorylation in a cellular context.

Materials:

  • Cell line expressing D1228V mutant c-MET (e.g., engineered Ba/F3 cells or patient-derived cells)

  • Cell culture medium

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET

  • Western blotting or ELISA reagents

Procedure (Western Blotting):

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-c-MET and total c-MET, followed by HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cells dependent on D1228V c-MET signaling.

Materials:

  • Cell line with D1228V mutant c-MET

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well opaque plates

Procedure:

  • Seed cells in a 96-well opaque plate at a suitable density.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Visualizations

c-MET Signaling Pathway

The following diagram illustrates the major signaling cascades activated by c-MET. Dysregulation of these pathways contributes to cancer cell proliferation, survival, and motility.[5][6][7]

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds GRB2 GRB2 c-MET->GRB2 Recruits GAB1 GAB1 c-MET->GAB1 Recruits STAT3 STAT3 c-MET->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility

Caption: The c-MET signaling pathway and its downstream effectors.

Experimental Workflow for this compound Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a c-MET inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (WT & D1228V c-MET) Cell_Phospho_Assay Cellular Phosphorylation Assay (p-c-MET) Kinase_Assay->Cell_Phospho_Assay Confirms Cellular Activity Downstream_Signaling Downstream Signaling Analysis (p-AKT, p-ERK) Cell_Phospho_Assay->Downstream_Signaling Verifies Pathway Inhibition Cell_Viability Cell Viability Assay (D1228V Mutant Cell Line) Downstream_Signaling->Cell_Viability Links to Phenotypic Effect Xenograft_Model D1228V Xenograft Model Cell_Viability->Xenograft_Model Informs In Vivo Studies Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Tumor p-c-MET) Efficacy_Study->PD_Analysis

Caption: Preclinical evaluation workflow for a D1228V c-MET inhibitor.

References

An In-depth Technical Guide to the Synthesis of c-Met-IN-18: A Potent and Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of c-Met-IN-18, a potent, selective, and clickable ATP-competitive type-III inhibitor of the c-Met receptor tyrosine kinase. The information presented here is compiled from the primary scientific literature and is intended for an audience with a strong background in synthetic organic chemistry.

This compound, with its terminal alkyne functionality, serves as a valuable chemical probe for studying the c-Met signaling pathway through click chemistry applications. Its unique type-III binding mode offers an alternative approach to targeting both wild-type and mutant forms of the c-Met kinase, which is a key target in oncology research due to its role in tumor growth, metastasis, and drug resistance.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades crucial for cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met axis is implicated in various cancers.[2] The primary signaling pathways activated by c-Met include the RAS/MAPK, PI3K/Akt, and STAT3 pathways.[3][4][5] Understanding these pathways is critical for contextualizing the therapeutic strategy of c-Met inhibitors like this compound.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus1 Nucleus ERK->Nucleus1 Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation p_STAT3 p-STAT3 Dimer STAT3->p_STAT3 Phosphorylation & Dimerization Nucleus2 Nucleus p_STAT3->Nucleus2 Translocates to Nucleus1->Proliferation Gene Transcription Nucleus2->Proliferation Gene Transcription

Figure 1: Simplified c-Met Signaling Pathway.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process involving the construction of a cinnoline (B1195905) core, followed by the introduction of a pyrazole (B372694) moiety and the final installation of the clickable alkyne group. The following scheme outlines the synthetic route, with detailed experimental protocols provided below.

c_Met_IN_18_Synthesis cluster_0 Synthesis of Cinnoline Core cluster_1 Sonogashira Coupling cluster_2 Desilylation A 3-Chloro-6-fluoro-2- (tributylstannyl)cinnoline C 3-Chloro-6-fluoro-2-(1-phenyl- 1H-pyrazol-5-yl)cinnoline A->C Buchwald-Hartwig Amination B 1-Phenyl-1H-pyrazol-5-amine B->C E 6-Fluoro-3-(1-phenyl-1H-pyrazol-5-yl)- 2-((trimethylsilyl)ethynyl)cinnoline C->E Sonogashira Coupling D Ethynyltrimethylsilane D->E F This compound (2-Ethynyl-6-fluoro-3-(1-phenyl- 1H-pyrazol-5-yl)cinnoline) E->F Desilylation

Figure 2: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are adapted from the procedures described by Michaelides et al. in the Journal of Medicinal Chemistry, 2023.

Step 1: Synthesis of 3-Chloro-6-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)cinnoline

This step involves a Buchwald-Hartwig amination reaction to couple the cinnoline and pyrazole moieties.

Experimental Workflow:

Step1_Workflow Start Combine Reactants and Catalyst Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Chloro-6-fluoro-2-(1-phenyl- 1H-pyrazol-5-yl)cinnoline Purification->Product

Figure 3: Workflow for Buchwald-Hartwig Amination.

Methodology:

To a solution of 3-chloro-6-fluoro-2-(tributylstannyl)cinnoline (1.0 eq) and 1-phenyl-1H-pyrazol-5-amine (1.2 eq) in anhydrous toluene (B28343) is added a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine (B1218219) ligand (e.g., XPhos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 6-Fluoro-3-(1-phenyl-1H-pyrazol-5-yl)-2-((trimethylsilyl)ethynyl)cinnoline

This step utilizes a Sonogashira coupling to introduce the protected alkyne.

Methodology:

To a solution of 3-chloro-6-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)cinnoline (1.0 eq) in a suitable solvent such as a mixture of toluene and triethylamine (B128534) is added ethynyltrimethylsilane (1.5 eq). A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) are then added. The reaction mixture is degassed and stirred at room temperature or with gentle heating until completion. The solvent is removed in vacuo, and the residue is purified by column chromatography.

Step 3: Synthesis of this compound (2-Ethynyl-6-fluoro-3-(1-phenyl-1H-pyrazol-5-yl)cinnoline)

The final step is the deprotection of the silyl (B83357) group to yield the terminal alkyne.

Methodology:

6-Fluoro-3-(1-phenyl-1H-pyrazol-5-yl)-2-((trimethylsilyl)ethynyl)cinnoline (1.0 eq) is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). A desilylating agent, for instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq, 1M solution in THF), is added dropwise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates, as would be expected from the procedures outlined. The exact values are dependent on specific reaction conditions and scale.

StepProductStarting MaterialReagents and ConditionsYield (%)Purity (%)
13-Chloro-6-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)cinnoline3-Chloro-6-fluoro-2-(tributylstannyl)cinnolinePd2(dba)3, XPhos, Cs2CO3, Toluene, 80-110 °C70-85>95
26-Fluoro-3-(1-phenyl-1H-pyrazol-5-yl)-2-((trimethylsilyl)ethynyl)cinnoline3-Chloro-6-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)cinnolineEthynyltrimethylsilane, Pd(PPh3)4, CuI, Toluene/Et3N, RT65-80>95
3This compound6-Fluoro-3-(1-phenyl-1H-pyrazol-5-yl)-2-((trimethylsilyl)ethynyl)cinnolineTBAF, THF, 0 °C to RT85-95>98

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable tool for cancer research. The detailed protocols and pathway diagrams offer a clear and concise resource for chemists and drug discovery professionals. The multi-step synthesis, culminating in a potent and selective clickable inhibitor, highlights modern synthetic strategies in medicinal chemistry. The provided information should enable the replication and further investigation of this important molecule and its biological activities.

References

The Role and Therapeutic Targeting of c-MET in Driven Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mesenchymal-epithelial transition factor (c-MET), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2][3] However, aberrant activation of the c-MET signaling pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis.[3][4][5][6] Dysregulation of this pathway can occur through various mechanisms, including gene amplification, activating mutations, and overexpression of either c-MET or its ligand, HGF.[4][7][8] Consequently, c-MET has emerged as a significant therapeutic target in oncology, leading to the development of numerous inhibitors. This guide provides a technical overview of c-MET signaling in cancer and the therapeutic strategies employed to inhibit its activity, with a focus on small molecule inhibitors.

The c-MET Signaling Pathway

Under normal physiological conditions, the binding of HGF to the extracellular domain of c-MET induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1][5] This activation triggers the recruitment of various adaptor proteins and the initiation of multiple downstream signaling cascades. The principal signaling pathways activated by c-MET include:

  • RAS/MAPK Pathway : This pathway is primarily involved in cell proliferation and differentiation.[7][9] Upon c-MET activation, the GRB2/SOS complex is recruited, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[7][9]

  • PI3K/AKT Pathway : This pathway is central to cell survival, growth, and metabolism.[6][9] Activated c-MET recruits the p85 subunit of PI3K, leading to the production of PIP3 and the subsequent activation of AKT, which in turn inhibits apoptosis and promotes cell cycle progression.[9]

  • STAT Pathway : The JAK/STAT pathway is also engaged by activated c-MET, contributing to the regulation of gene expression involved in cell survival and proliferation.[4][6][9]

Dysregulation of these pathways due to aberrant c-MET signaling confers a significant survival and growth advantage to cancer cells.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET Receptor Extracellular Domain Transmembrane Domain Intracellular Domain HGF->c-MET:ext Binding & Dimerization P P c-MET:int->P Autophosphorylation GRB2/SOS GRB2/SOS P->GRB2/SOS Recruitment PI3K PI3K P->PI3K Recruitment JAK JAK P->JAK Activation RAS RAS GRB2/SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival STAT STAT Invasion Invasion STAT->Invasion Angiogenesis Angiogenesis STAT->Angiogenesis JAK->STAT cMet_Inhibitor c-MET Inhibitor cMet_Inhibitor->c-MET:int Inhibition

Caption: The c-MET signaling pathway and its inhibition.

Therapeutic Strategies Targeting c-MET

Given its critical role in cancer progression, several therapeutic strategies have been developed to inhibit c-MET signaling. These include monoclonal antibodies that target the extracellular domain of c-MET or its ligand HGF, and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of the receptor.[5] This guide will focus on the latter.

Small molecule c-MET inhibitors are a diverse group of compounds that have shown significant promise in the treatment of c-MET driven cancers.[5] They are generally classified based on their binding mode to the ATP-binding pocket of the kinase domain.

Quantitative Data on Representative c-MET Inhibitors

While information on a specific "c-Met-IN-18" is not publicly available, the following table summarizes key quantitative data for several well-characterized c-MET inhibitors.

InhibitorTypeIC50 (c-MET)Target CancersReference
Crizotinib Type I~5 nMNSCLC (ALK/ROS1/MET)[2][5]
Cabozantinib Type II~4 nMMedullary Thyroid Cancer, Renal Cell Carcinoma[5]
Tepotinib Type Ib~1.3 nMNSCLC (METex14 skipping)[2]
ABN401 Not specifiedNot specifiedNSCLC[10]
Tivantinib Non-ATP competitiveNot specifiedHepatocellular Carcinoma[2]

IC50 values can vary depending on the assay conditions.

Experimental Protocols for Evaluating c-MET Inhibitors

The preclinical evaluation of c-MET inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Assays
  • Kinase Assay :

    • Objective : To determine the direct inhibitory effect of the compound on c-MET kinase activity.

    • Methodology : A purified recombinant c-MET kinase domain is incubated with the inhibitor at various concentrations, a substrate peptide, and ATP. The level of substrate phosphorylation is then quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value is calculated from the dose-response curve.

  • Cellular Phosphorylation Assay :

    • Objective : To assess the inhibitor's ability to block c-MET autophosphorylation in a cellular context.

    • Methodology : c-MET-driven cancer cell lines are treated with the inhibitor for a specified time, followed by stimulation with HGF. Cell lysates are then prepared, and the levels of phosphorylated c-MET (p-c-MET) and total c-MET are determined by Western blotting or ELISA.

  • Cell Viability/Proliferation Assay :

    • Objective : To measure the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

    • Methodology : Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity. The GI50 or IC50 value is then determined.

In Vivo Models
  • Xenograft Models :

    • Objective : To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

    • Methodology : Human cancer cell lines with c-MET alterations are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measuring p-c-MET levels). A patient-derived xenograft (PDX) model was used to show that ABN401 is highly efficient.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel c-MET inhibitor.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Cellular_Assays Cellular Characterization cluster_InVivo_Studies In Vivo Evaluation cluster_Lead_Optimization Lead Optimization Compound_Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Assay (IC50) Compound_Synthesis->Kinase_Assay Cell_Phospho_Assay Cellular Phosphorylation Assay (p-c-MET) Kinase_Assay->Cell_Phospho_Assay Potent Hits Cell_Viability_Assay Cell Viability/Proliferation Assay (GI50) Cell_Phospho_Assay->Cell_Viability_Assay Downstream_Signaling_Analysis Downstream Signaling Analysis (Western Blot) Cell_Viability_Assay->Downstream_Signaling_Analysis Pharmacokinetics Pharmacokinetic Studies (PK) Downstream_Signaling_Analysis->Pharmacokinetics Active Compounds Xenograft_Model Xenograft Efficacy Studies Pharmacokinetics->Xenograft_Model Pharmacodynamics Pharmacodynamic Analysis (Tumor p-c-MET) Xenograft_Model->Pharmacodynamics Lead_Candidate Lead Candidate Selection Pharmacodynamics->Lead_Candidate Efficacious & Safe Compounds

References

c-Met-IN-18: A Technical Guide to its Application as an Alkyne-Containing Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-18 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its structure incorporates a terminal alkyne group, positioning it as a valuable chemical probe for "click" chemistry applications in chemical proteomics. This guide provides an in-depth overview of this compound, its mechanism of action, and a generalized framework for its application in target identification and profiling studies. While specific experimental data for this compound in chemical proteomics is not extensively documented in publicly available literature, this document outlines the established methodologies for utilizing such alkyne-containing probes.

Core Concepts: c-Met and Chemical Proteomics

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, motility, and survival. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.

Chemical proteomics utilizes small molecule probes to investigate protein function and interactions within a complex biological system. Alkyne-containing probes, like this compound, allow for the covalent labeling of target proteins. Subsequent "click" chemistry, a highly efficient and specific bioorthogonal reaction, enables the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging). This allows for the identification and quantification of probe-interacting proteins using mass spectrometry.

Quantitative Data for this compound

CompoundTargetIC50 (nM)
This compoundWild-type c-MET13
This compoundc-MET (D1228V mutant)200

Experimental Protocols: A Generalized Workflow for Alkyne-Containing Probes

The following protocols are based on established methodologies for chemical proteomics using alkyne-containing probes and can be adapted for this compound.

Cell Culture and Probe Treatment
  • Cell Line Selection: Choose a cell line with well-characterized c-Met expression levels (e.g., gastric or non-small cell lung cancer cell lines).

  • Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of the experiment.

  • Probe Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture media to the desired final concentration. The optimal concentration should be determined empirically but can be guided by the IC50 value (e.g., 1-10 µM).

    • Incubate the cells with the this compound probe for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. Include a vehicle control (e.g., DMSO) for comparison.

Cell Lysis and Protein Extraction
  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Homogenization: Further disrupt the cells by sonication or passage through a fine-gauge needle.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein), a biotin-azide reporter tag, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or BTTAA).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

Enrichment of Biotinylated Proteins
  • Streptavidin Affinity Purification: Add streptavidin-conjugated beads to the reaction mixture and incubate for 1-4 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound proteins.

On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

  • Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C with shaking to digest the proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides. Elute any remaining peptides from the beads with a suitable solvent. Desalt the pooled peptides using a C18 StageTip or equivalent.

Quantitative Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins.

    • Perform quantitative analysis to compare the abundance of proteins enriched in the this compound treated sample versus the vehicle control. Label-free quantification (LFQ) or stable isotope labeling (e.g., TMT, iTRAQ) can be employed.

    • Identify potential targets of this compound as proteins that are significantly enriched in the probe-treated sample.

Mandatory Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Motility Motility STAT3->Motility MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

Caption: Simplified c-Met signaling pathway upon HGF binding.

Experimental Workflow for Target Identification

Chemical_Proteomics_Workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis Cells Live Cells Probe This compound (Alkyne Probe) TreatedCells Probe-labeled Cells Probe->TreatedCells Incubation Lysis Cell Lysis TreatedCells->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data Targets Target Identification & Quantification Data->Targets

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met proto-oncogene, encoding the mesenchymal-epithelial transition factor receptor, is a critical regulator of cell growth, motility, and invasion.[1][2][3] Its dysregulation through amplification, mutation, or overexpression is a key driver in the pathogenesis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth overview of the discovery and development of small molecule c-Met inhibitors, a class of targeted therapies that have shown promise in the treatment of various malignancies. While a specific compound "c-Met-IN-18" is not prominently documented in publicly available scientific literature, this whitepaper will delve into the core principles and methodologies that underpin the development of representative c-Met inhibitors, serving as a comprehensive resource for professionals in the field.

The c-Met Signaling Pathway: A Central Node in Oncogenesis

The c-Met receptor tyrosine kinase is activated upon binding to its sole known ligand, hepatocyte growth factor (HGF).[3][6] This interaction triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, creating docking sites for various downstream signaling adaptors.[3] The subsequent activation of intracellular signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promotes a range of cellular processes integral to cancer progression, including proliferation, survival, migration, and angiogenesis.[2][7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation & Recruitment PI3K PI3K cMet->PI3K Recruitment JAK JAK cMet->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 STAT3->Transcription JAK->STAT3

Figure 1: The c-Met signaling cascade.

Discovery of c-Met Inhibitors: A Multi-pronged Approach

The identification of novel c-Met inhibitors typically follows a structured workflow, beginning with target validation and culminating in the selection of a clinical candidate.

Drug_Discovery_Workflow Target_Validation Target Validation (Genomic & Proteomic Data) Assay_Development Assay Development (Biochemical & Cellular) Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Figure 2: Generalized workflow for c-Met inhibitor discovery.

High-Throughput Screening and Hit Identification

The initial phase of discovery often involves high-throughput screening (HTS) of large compound libraries to identify "hits" that inhibit c-Met kinase activity. These screens can be biochemical, utilizing purified recombinant c-Met protein, or cell-based, measuring the inhibition of c-Met phosphorylation or downstream signaling in a cellular context.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Following hit identification, a rigorous process of medicinal chemistry is undertaken to establish the structure-activity relationship (SAR) of the initial hits. This involves the systematic modification of the chemical scaffold to improve potency, selectivity, and drug-like properties. Machine learning and computational modeling are increasingly being used to guide these efforts and analyze the chemical space of potential inhibitors.[8] The goal of this iterative process is to generate a "lead" compound with a desirable balance of activity and pharmaceutical properties.

Further optimization of the lead compound focuses on improving its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to ensure its suitability for in vivo studies and eventual clinical development.

Preclinical Characterization: From Bench to Bedside

Promising lead compounds undergo extensive preclinical evaluation to assess their efficacy and safety. This phase involves a battery of in vitro and in vivo experiments designed to provide a comprehensive understanding of the compound's biological activity.

Biochemical and Cellular Activity

The potency and selectivity of c-Met inhibitors are quantified using various in vitro assays.

InhibitorTypec-Met IC50 (nM)Target Cell LineCellular IC50 (nM)Reference
CrizotinibType I4Various6-20[2]
CabozantinibType II1.3Various8[3]
CapmatinibType Ib0.8Various1.3-4.6[2]
TepotinibType Ib2.4Various1.9-10.4[2]
ABN401Novel-NSCLC PDX model-[9]
Compound 21Novel2.02MKN4588[10]
Compound 54Novel0.45MET-amplified HCC-[11]
(R, S)-12aTepotinib Derivative-MHCC97H2[12]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase or cell proliferation by 50%.

In Vivo Efficacy

The anti-tumor activity of c-Met inhibitors is evaluated in animal models, typically using tumor xenografts where human cancer cells are implanted into immunocompromised mice. These studies provide crucial information on the compound's ability to inhibit tumor growth in a living organism.

Pharmacokinetics

Pharmacokinetic (PK) studies are conducted to understand how a drug is absorbed, distributed, metabolized, and eliminated by the body. These parameters are critical for determining the appropriate dosing regimen for clinical trials.

InhibitorBioavailability (%)Half-life (hours)ClearanceReference
Crizotinib43-63 (human)42 (human)-[13]
ABN401~30 (dog)--[9]

Experimental Protocols: A Methodological Overview

The following sections provide generalized protocols for key experiments used in the discovery and development of c-Met inhibitors.

c-Met Kinase Assay (Biochemical)

Objective: To determine the in vitro potency of a compound against the purified c-Met kinase.

Methodology:

  • Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compound is serially diluted and incubated with the c-Met kinase enzyme. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of a c-Met inhibitor on the growth of cancer cells.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known c-Met status (e.g., amplified, mutated, or overexpressing) is used.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: The IC50 or EC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a c-Met inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure: a. Human cancer cells are injected subcutaneously or orthotopically into the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle. d. Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

Conclusion

The discovery and development of c-Met inhibitors represent a significant advancement in the field of targeted cancer therapy. While the journey from initial hit to an approved drug is long and challenging, the continued exploration of novel chemical scaffolds and a deeper understanding of the underlying biology of the c-Met pathway hold the promise of more effective and personalized treatments for patients with c-Met-driven cancers. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working to advance this critical area of oncology.

References

An In-Depth Technical Guide to c-Met-IN-18 for Studying c-MET Dependent Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes such as embryonic development, wound healing, and tissue regeneration. However, aberrant activation of the c-MET signaling pathway through genetic alterations like mutation, amplification, or protein overexpression is a well-documented driver of tumor growth, invasion, and metastasis in a variety of human cancers. This has established c-MET as a significant target for cancer therapy. This technical guide focuses on c-Met-IN-18, a small molecule inhibitor developed for the study of c-MET dependent tumor growth.

This compound is a potent and selective ATP-competitive type-III inhibitor of c-MET kinase. Its mechanism of action involves binding to the ATP-binding pocket of the c-MET enzyme, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This guide provides a comprehensive overview of this compound, including its biochemical activity, detailed protocols for its use in key experimental assays, and a summary of the c-MET signaling pathway.

Data Presentation: Biochemical Activity of this compound

The inhibitory activity of this compound has been quantified against both wild-type (WT) c-MET and a clinically relevant mutant, D1228V. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potency of this compound.

TargetIC50 (nM)
c-MET (Wild-Type)0.013
c-MET (D1228V mutant)0.20

c-MET Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-MET, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and STAT pathways, which are integral to cell proliferation, survival, motility, and invasion.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility/ Invasion STAT3->Motility

Figure 1. Simplified c-MET signaling pathway.

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments to characterize the activity of this compound. These are intended as templates and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant c-MET kinase.

Workflow:

Kinase_Assay_Workflow plate Prepare serial dilutions of this compound in DMSO reagents Add c-MET enzyme, substrate, and ATP to microplate wells plate->reagents Add inhibitor incubation Incubate at room temperature to allow kinase reaction reagents->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection readout Measure luminescence detection->readout analysis Calculate IC50 value readout->analysis

Figure 2. In vitro kinase assay workflow.

Materials:

  • Purified recombinant human c-MET kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 96-well or 384-well white opaque microplates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.

  • In a microplate, add the diluted this compound or DMSO (for control wells) to the appropriate wells.

  • Add the c-MET enzyme and the kinase substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Convert the luminescence signal to percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation/Viability Assay

This assay determines the effect of this compound on the growth and viability of cancer cells that are dependent on c-MET signaling.

Workflow:

Cell_Viability_Workflow seed Seed cells in 96-well plates treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, MTS, or CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 value measure->analyze

Figure 3. Cell viability assay workflow.

Materials:

  • c-MET dependent cancer cell line (e.g., MKN-45, SNU-5)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well clear or opaque-walled microplates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the c-MET dependent cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the existing medium with the medium containing the different concentrations of this compound or DMSO (for vehicle control).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the readings to the vehicle-treated control to determine the percentage of cell growth inhibition and calculate the IC50 value.

Western Blot Analysis of c-MET Signaling

This method is used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins.

Workflow:

Western_Blot_Workflow treat_cells Treat cells with this compound and/or HGF lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-MET) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate and image secondary_ab->detect

Figure 4. Western blot analysis workflow.

Materials:

  • c-MET dependent cancer cell line

  • This compound

  • HGF (for ligand-dependent activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with this compound for a specified time. For ligand-dependent models, serum-starve the cells before treating with the inhibitor, followed by stimulation with HGF.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total protein or a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the use of a subcutaneous tumor xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Workflow:

Xenograft_Workflow implant Implant c-MET dependent tumor cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle daily randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Euthanize mice at predefined endpoint monitor->endpoint analysis Excise tumors for pharmacodynamic analysis (e.g., Western blot) endpoint->analysis

Figure 5. In vivo tumor xenograft workflow.

Materials:

  • c-MET dependent cancer cell line

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Implant a suspension of c-MET dependent tumor cells subcutaneously into the flank of immunodeficient mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Prepare the formulation of this compound in the appropriate vehicle.

  • Administer this compound or vehicle to the respective groups of mice daily (or as per the determined dosing schedule) via the appropriate route (e.g., oral gavage).

  • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting, to confirm the inhibition of c-MET signaling in vivo.

Conclusion

This compound is a valuable research tool for investigating the role of c-MET in tumor biology. Its high potency against both wild-type and mutant c-MET makes it suitable for a range of preclinical studies. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound's activity, from its direct enzymatic inhibition to its effects on cell proliferation and in vivo tumor growth. As with any research compound, careful experimental design and optimization are crucial for obtaining robust and reproducible data. This guide serves as a foundational resource for researchers aiming to utilize this compound in their studies of c-MET driven cancers.

Investigating c-MET Signaling: A Technical Guide Using a Representative Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "c-Met-IN-18" did not yield specific information on this particular compound. It is possible that this is a non-standard or internal designation. Therefore, this guide will utilize a well-characterized and clinically relevant small molecule c-MET inhibitor, Crizotinib, as a representative tool to explore the investigation of c-MET signaling. The principles and methodologies described herein are broadly applicable to the study of other selective c-MET tyrosine kinase inhibitors.

Introduction to c-MET Signaling

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, wound healing, and organ morphogenesis.[1] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-MET undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[2][3] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, regulate essential cellular processes such as proliferation, survival, motility, and invasion.[2][4][5]

Dysregulation of c-MET signaling, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous cancers.[5][6][7] This aberrant signaling can drive tumor growth, angiogenesis, and metastasis, making c-MET an attractive target for therapeutic intervention.[5][6]

Crizotinib: A Representative c-MET Inhibitor

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of c-MET, as well as anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[8] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its phosphorylation and subsequent activation of downstream signaling.[7][9] Crizotinib has received regulatory approval for the treatment of certain types of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements and is a valuable tool for preclinical investigation of c-MET signaling.[7]

Quantitative Data on Crizotinib Activity

The following tables summarize key quantitative data for Crizotinib, providing insights into its potency and selectivity.

Parameter Value Assay Type Reference
c-MET IC50 11 nMCell-based Assay[8]
ALK IC50 24 nMCell-based Assay[8]
ROS1 Ki <0.025 nMCell-free Assay[8]

Table 1: Inhibitory Potency of Crizotinib

Kinase Target IC50 (nM)
c-MET1.3
VEGFR20.035
Ret4
Kit4.6
AXL7
Tie214.3
Flt-112
Flt-311.3
Flt-46

Table 2: Kinase Selectivity Profile of Cabozantinib (a related c-MET inhibitor for comparison) [8]

Experimental Protocols for Investigating c-MET Signaling with Crizotinib

Detailed methodologies for key experiments are provided below to guide researchers in their investigation of c-MET signaling.

Western Blot Analysis of c-MET Phosphorylation and Downstream Signaling

This protocol is designed to assess the effect of Crizotinib on the phosphorylation of c-MET and key downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Plate c-MET-expressing cancer cells (e.g., MKN-45, SNU-5) at a suitable density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with various concentrations of Crizotinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Stimulate the cells with HGF (50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Crizotinib on the enzymatic activity of the c-MET kinase domain.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human c-MET kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add varying concentrations of Crizotinib to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay (e.g., ELISA-based with an anti-phosphotyrosine antibody) or a radiometric assay (using [γ-32P]ATP).

  • Data Analysis: Calculate the percentage of inhibition for each Crizotinib concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay evaluates the effect of Crizotinib on the viability and proliferation of c-MET-dependent cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Crizotinib for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells, and measure the luminescent signal, which is proportional to the amount of ATP present.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the log of the Crizotinib concentration.

Visualizing c-MET Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the c-MET signaling pathway and a typical experimental workflow for inhibitor testing.

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K Activates JAK JAK cMET->JAK Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation JAK->STAT3 Crizotinib Crizotinib Crizotinib->cMET Inhibits Experimental_Workflow CellCulture 1. Cell Culture (c-MET expressing cells) Treatment 2. Inhibitor Treatment (e.g., Crizotinib) CellCulture->Treatment Biochemical 3a. Biochemical Assays Treatment->Biochemical Cellular 3b. Cellular Assays Treatment->Cellular WesternBlot Western Blot (p-cMET, p-AKT, p-ERK) Biochemical->WesternBlot KinaseAssay Kinase Assay (IC50 determination) Biochemical->KinaseAssay Viability Cell Viability Assay (MTT, CellTiter-Glo) Cellular->Viability Migration Migration/Invasion Assay (Transwell) Cellular->Migration DataAnalysis 4. Data Analysis & Interpretation WesternBlot->DataAnalysis KinaseAssay->DataAnalysis Viability->DataAnalysis Migration->DataAnalysis

References

The Inhibitory Effect of c-Met-IN-18 on Downstream PI3K/AKT and MAPK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is a well-documented driver in the progression and metastasis of numerous cancers. Consequently, c-Met has emerged as a critical target for therapeutic intervention. This technical guide focuses on c-Met-IN-18, a novel ATP-competitive type-III c-Met inhibitor, and its role in modulating downstream signaling cascades, specifically the PI3K/AKT and MAPK pathways. While direct experimental evidence detailing the effects of this compound on these pathways is not yet publicly available, this guide consolidates the known biochemical activity of the inhibitor and provides the scientific basis and experimental frameworks for assessing its downstream effects.

This compound: A Potent Inhibitor of c-Met Kinase Activity

This compound has been identified as a potent, ATP-competitive type-III inhibitor of both wild-type (WT) c-Met and the clinically relevant D1228V mutant.[1][2] Its inhibitory activity has been quantified through biochemical assays, as summarized below.

Data Presentation: Biochemical Potency of this compound
CompoundTargetIC50 (µM)Assay TypeReference
This compound Wild-Type (WT) c-Met0.013Biochemical Kinase Assay[1][2]
This compound D1228V Mutant c-Met0.20Biochemical Kinase Assay[1][2]

Table 1: Summary of the half-maximal inhibitory concentration (IC50) values for this compound against wild-type and D1228V mutant c-Met.

The c-Met Signaling Cascade and Points of Inhibition

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT and RAS-MAPK pathways.[3][4] this compound, by inhibiting the kinase activity of c-Met, is expected to abrogate these downstream signals.

Mandatory Visualization: c-Met Signaling and Inhibition by this compound

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization GRB2/GAB1 GRB2/GAB1 c-Met->GRB2/GAB1 Phosphorylation GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Phosphorylation PI3K PI3K GRB2/GAB1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream_PI3K Cell Survival, Proliferation AKT->Downstream_PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream_MAPK Cell Proliferation, Differentiation ERK->Downstream_MAPK This compound This compound This compound->c-Met Inhibition

c-Met signaling pathways and the point of inhibition by this compound.

Experimental Protocols for Assessing Downstream Pathway Inhibition

To empirically determine the effect of this compound on the PI3K/AKT and MAPK pathways, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines: Select cancer cell lines with documented c-Met amplification or HGF-dependent c-Met activation (e.g., MKN-45 gastric cancer, Hs746T gastric cancer, or EBC-1 lung cancer cell lines).

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium to reduce basal pathway activation.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Following inhibitor pre-treatment, stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation and downstream signaling.

Western Blotting for Phosphorylated AKT and ERK

This method is used to detect the phosphorylation status of key downstream effectors, p-AKT (a marker for PI3K/AKT pathway activation) and p-ERK (a marker for MAPK pathway activation).

  • Lysate Preparation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control levels.

Mandatory Visualization: Experimental Workflow for Western Blotting

western_blot_workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_blotting Western Blotting Cell_Culture Cell_Culture Serum_Starvation Serum_Starvation Cell_Culture->Serum_Starvation Inhibitor_Treatment Inhibitor_Treatment Serum_Starvation->Inhibitor_Treatment HGF_Stimulation HGF_Stimulation Inhibitor_Treatment->HGF_Stimulation Cell_Lysis Cell_Lysis HGF_Stimulation->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection BCA_Assay BCA_Assay Supernatant_Collection->BCA_Assay SDS_PAGE SDS_PAGE BCA_Assay->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

A typical workflow for assessing downstream pathway inhibition via Western blotting.

Conclusion

This compound is a highly potent inhibitor of c-Met kinase. Based on the established understanding of c-Met signaling, it is strongly anticipated that this compound will effectively block the downstream PI3K/AKT and MAPK pathways in c-Met-driven cancer cells. The experimental protocols detailed in this guide provide a robust framework for the validation and quantification of these downstream effects. Such studies are crucial for the further preclinical and clinical development of this compound as a targeted cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for c-Met-IN-18 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the cellular activity of c-Met-IN-18, a c-Met inhibitor. The protocols outlined below cover the assessment of c-Met phosphorylation, downstream signaling, and the impact on cell viability.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3] this compound is a small molecule inhibitor designed to target the kinase activity of c-Met. This document provides detailed protocols for characterizing the cellular effects of this compound.

c-Met Signaling Pathway and Inhibition

HGF binding to the c-Met receptor induces its dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[4][5] c-Met inhibitors like this compound typically act by competing with ATP for binding to the kinase domain, thereby preventing phosphorylation and subsequent pathway activation.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cMet_IN_18 This compound cMet_IN_18->p_cMet Inhibits

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental conditions. It is recommended to use cell lines with known c-Met expression or activation, such as HT29 (colon cancer), MKN-45 (gastric cancer), or MDA-MB-231 (breast cancer).[3]

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

  • c-Met expressing cancer cell line (e.g., HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for c-Met Phosphorylation and Downstream Signaling

This protocol assesses the inhibitory effect of this compound on HGF-induced c-Met phosphorylation and downstream targets like Akt and ERK.

Materials:

  • c-Met expressing cancer cell line

  • Serum-free medium

  • This compound

  • Recombinant Human HGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow until they reach 70-80% confluency. Serum starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of this compound for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the indicated primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HT29) Serum_Starve Serum Starvation (12-24h) Cell_Culture->Serum_Starve Viability Cell Viability Assay (MTS/MTT) Inhibitor Add this compound (1-2h) Serum_Starve->Inhibitor Stimulation Stimulate with HGF (15-30 min) Inhibitor->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis WB Western Blot (p-c-Met, p-Akt, p-ERK) Lysis->WB

Caption: Experimental Workflow for this compound Cellular Assays.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0195.3 ± 4.8
0.178.1 ± 6.1
152.4 ± 3.9
1015.7 ± 2.5
IC50 (µM) [Calculated Value]

Table 2: Inhibition of HGF-induced Phosphorylation by this compound

Treatmentp-c-Met / Total c-Met (Fold Change)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle1.01.01.0
HGF8.5 ± 1.26.3 ± 0.97.1 ± 1.1
HGF + 0.1 µM this compound4.2 ± 0.73.1 ± 0.53.8 ± 0.6
HGF + 1 µM this compound1.5 ± 0.31.2 ± 0.21.4 ± 0.3
HGF + 10 µM this compound0.9 ± 0.20.8 ± 0.10.9 ± 0.2

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Conclusion

The protocols described provide a framework for the cellular characterization of this compound. By assessing its impact on cell viability, c-Met phosphorylation, and downstream signaling, researchers can effectively evaluate the potency and mechanism of action of this inhibitor. For more specific applications, such as cell migration or invasion assays, further protocol development may be necessary.

References

Application Notes and Protocols for In Vitro Kinase Assay with c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical signaling protein involved in various cellular processes including proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a promising class of anti-cancer drugs.[4]

These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the potency of a novel c-Met inhibitor, exemplified here as "c-Met-IN-18". The protocol is designed to be a comprehensive guide for researchers, offering a robust framework for screening and characterizing c-Met inhibitors. The primary method described is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its kinase domain.[5] This activation creates docking sites for various adaptor proteins, initiating downstream signaling cascades. Key pathways activated by c-Met include the RAS/MAPK pathway, which promotes cell proliferation, the PI3K/AKT pathway, which is crucial for cell survival, and the STAT pathway, involved in migration and invasion.[1][2][4] Aberrant activation of these pathways contributes to tumorigenesis and metastasis.[3]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GRB2 GRB2/SOS P_cMet->GRB2 PI3K PI3K P_cMet->PI3K STAT3 STAT3 P_cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration

Caption: c-Met Signaling Pathway Overview.

Principle of the In Vitro Kinase Assay

This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of the c-Met kinase. The assay is performed in two steps. First, the recombinant c-Met kinase, a substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound) are incubated together. The kinase transfers phosphate (B84403) from ATP to the substrate, producing ADP. In the second step, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a second detection reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the c-Met kinase activity.

Data Presentation

The inhibitory activity of this compound and other reference compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables provide a template for presenting the results, including example data for known c-Met inhibitors for comparative purposes.

Table 1: Biochemical IC50 Values of c-Met Inhibitors

Compoundc-Met Kinase IC50 (nM)Reference
This compoundTo be determined-
BMS-7776073.9[1]
Cabozantinib (XL184)1.3[2]
Crizotinib (PF-02341066)8[2]
Tepotinib1.7[2]

Table 2: Recommended Reagent Concentrations for the Kinase Assay

ReagentStock ConcentrationFinal ConcentrationNotes
Recombinant c-Met KinaseLot-specific1-5 ng/µLOptimal concentration should be determined empirically.
Poly(Glu, Tyr) 4:1 Substrate10 mg/mL0.2 mg/mL-
ATP10 mM10-50 µMConcentration should be near the Km for c-Met.
This compound10 mM in DMSO0.1 nM - 100 µMFinal DMSO concentration should not exceed 1%.
Kinase Assay Buffer (5x)5x1x40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

Experimental Protocols

Biochemical c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency of this compound against recombinant c-Met kinase.

Materials and Reagents:

  • Recombinant Human c-Met Kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer plate reader

Step-by-Step Experimental Procedure:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 100-fold the desired final concentrations).

    • Further dilute the inhibitor in Kinase Assay Buffer to achieve 10-fold the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare working solutions of recombinant c-Met kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer. The optimal concentrations should be determined empirically through enzyme and substrate titrations.

    • Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration should ideally be close to the Michaelis constant (Km) for c-Met to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Setup (for a 10 µL reaction volume):

    • In a white, opaque microplate, add 2.5 µL of each serially diluted inhibitor concentration.

    • For positive control (100% activity), add 2.5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.

    • For negative control (0% activity), add 2.5 µL of Kinase Assay Buffer with DMSO to "no enzyme" wells.

    • Add 2.5 µL of the c-Met kinase working solution to all wells except for the "no enzyme" negative control wells.

    • Add 2.5 µL of the Poly(Glu, Tyr) substrate working solution to all wells.

    • To initiate the kinase reaction, add 2.5 µL of the ATP working solution to all wells.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the unused ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and catalyzes the luciferase reaction.

    • Incubate the plate at room temperature for an additional 30 to 60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence intensity for each well using a plate luminometer.

Data Analysis:

  • Subtract the average background luminescence (from "no enzyme" wells) from all other measurements.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (DMSO-treated wells) using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor PrepReagents Prepare Kinase, Substrate, and ATP Solutions Start->PrepReagents AddToPlate Add Inhibitor, Kinase, and Substrate to Plate PrepInhibitor->AddToPlate PrepReagents->AddToPlate InitiateReaction Initiate Reaction with ATP AddToPlate->InitiateReaction Incubate Incubate at 30°C for 60 min InitiateReaction->Incubate StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->StopReaction Incubate2 Incubate at RT for 40 min StopReaction->Incubate2 DetectSignal Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) Incubate2->DetectSignal Incubate3 Incubate at RT for 30-60 min DetectSignal->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data & Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: In Vitro c-Met Kinase Assay Workflow.

Logical Relationships of Assay Components

The success of the in vitro kinase assay relies on the precise interaction of its core components. The enzyme (c-Met) acts on the substrate (Poly(Glu, Tyr)) using ATP as a phosphate donor. The inhibitor (this compound) competes with ATP, thereby reducing the kinase activity. The detection system then quantifies the product of the reaction (ADP) to determine the level of inhibition.

Assay_Components cMet c-Met Kinase (Enzyme) Reaction Kinase Reaction cMet->Reaction Catalyzes Substrate Poly(Glu, Tyr) (Substrate) Substrate->Reaction is phosphorylated ATP ATP (Cofactor) ATP->Reaction donates phosphate Inhibitor This compound (Inhibitor) Inhibitor->Reaction Inhibits Products Phosphorylated Substrate + ADP Reaction->Products Detection Luminescence Detection Products->Detection ADP is quantified

Caption: Logical Relationship of Assay Components.

References

Application Notes and Protocols for Western Blot Analysis of c-MET Phosphorylation using c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the development and progression of numerous human cancers.[1][3] This aberrant c-MET activation makes it a compelling target for anticancer therapies.[3][4]

c-Met-IN-18 is a potent and selective ATP-competitive small molecule inhibitor of c-MET. This application note provides a detailed protocol for the analysis of c-MET phosphorylation status in response to treatment with this compound using Western blotting. This technique allows for the sensitive detection of changes in the phosphorylation of c-MET, providing a direct measure of the inhibitor's efficacy in blocking receptor activation.

c-MET Signaling Pathway and Inhibition by this compound

Upon HGF binding, c-MET undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain, initiating downstream signaling cascades.[5] These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cancer cell proliferation, survival, and metastasis.[6] this compound exerts its inhibitory effect by competing with ATP for the binding site in the c-MET kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_STAT STAT Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binding p_cMET Phosphorylated c-MET cMET->p_cMET Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS p_cMET->GRB2_SOS PI3K PI3K p_cMET->PI3K JAK JAK p_cMET->JAK cMet_IN_18 This compound cMet_IN_18->cMET Inhibition RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation_Migration Proliferation, Migration RAF_MEK_ERK->Proliferation_Migration AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival STAT STAT JAK->STAT Gene_Transcription Gene Transcription STAT->Gene_Transcription Western_Blot_Workflow start Normalized Protein Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA in TBST transfer->blocking primary_ab Primary Antibody Incubation (anti-p-cMET or anti-cMET) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis Logical_Relationship cluster_input Experimental Inputs cluster_process Experimental Process cluster_output Experimental Outputs cell_line c-MET Expressing Cancer Cell Line treatment Cell Treatment cell_line->treatment inhibitor This compound (Varying Concentrations) inhibitor->treatment stimulus HGF (Stimulation) stimulus->treatment western_blot Western Blot Analysis (p-cMET, total cMET, Loading Control) treatment->western_blot quantification Quantification of Band Intensities western_blot->quantification conclusion Determination of this compound Efficacy (IC50) quantification->conclusion

References

Application Notes and Protocols for c-Met Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific in vivo dosing and administration protocols for the compound designated "c-Met-IN-18". The following application notes and protocols are a generalized guide based on preclinical studies of other small-molecule c-Met inhibitors. Researchers should treat this information as a starting point and perform dose-finding and toxicity studies for their specific c-Met inhibitor, including this compound.

Overview of c-Met Inhibition in Oncology Research

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4] Small-molecule inhibitors that target the ATP-binding site of the c-Met kinase have shown promise in preclinical cancer models. These inhibitors can suppress c-Met phosphorylation, leading to the inhibition of downstream signaling cascades and antitumor effects in vivo.[2]

Quantitative Data: Dosing and Administration of c-Met Inhibitors in Mice

The following tables summarize dosing and administration data from in vivo studies of various c-Met inhibitors in mouse models. This information can serve as a reference for designing initial studies with a novel c-Met inhibitor.

Table 1: Examples of c-Met Inhibitor Dosing in Murine Xenograft Models

c-Met InhibitorMouse ModelDoseRoute of AdministrationDosing FrequencyReference
PHA-665752Gastric Carcinoma XenograftNot SpecifiedNot SpecifiedRepeated[2]
ABN401NSCLC Patient-Derived XenograftNot SpecifiedOralDaily for 3 weeks
Compound 1GTL-16 Gastric Cancer Xenograft100 mg/kgOral (PO)Twice daily (bid) for 21 days
EMD 1214063Hs746T Gastric Cancer Xenograft30 mg/kgSingle doseSingle dose
CE-355621U87 MG Glioblastoma XenograftNot SpecifiedIntraperitoneal (IP)Not Specified
Human c-Met-FcU-87 MG Xenograft30 or 100 µgSystemicDaily
Murine c-Met-FcCT-26 Syngeneic Tumor100 µgSystemicDaily

Experimental Protocols

General Protocol for In Vivo Efficacy Study of a c-Met Inhibitor

This protocol outlines a typical workflow for evaluating the antitumor activity of a c-Met inhibitor in a subcutaneous xenograft mouse model.

3.1.1. Materials

  • c-Met inhibitor (e.g., this compound)

  • Vehicle for formulation (e.g., 20% PEG400 in 0.1 M acetate (B1210297) buffer, pH 4.0)

  • Cancer cell line with known c-Met status (e.g., GTL-16, Hs746T, U87 MG)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cell culture reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia and euthanasia reagents

  • Equipment for desired route of administration (e.g., gavage needles for oral, syringes for IP)

3.1.2. Methods

  • Preparation of c-Met Inhibitor Formulation:

    • Based on the solubility of the specific inhibitor, prepare a stock solution.

    • On each day of dosing, dilute the stock solution to the final desired concentration using the appropriate vehicle. A common vehicle for oral administration of c-Met inhibitors is 20% PEG400 in an acetate buffer. Ensure the formulation is homogenous.

  • Tumor Cell Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Resuspend the cells in a suitable medium, potentially mixed with Matrigel, to a final concentration for injection.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the c-Met inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the body weight and general health of the mice throughout the study.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using a standard formula (e.g., Volume = (length x width²) / 2).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic Analysis (Optional but Recommended):

    • To confirm target engagement, a satellite group of mice can be used.

    • Administer a single dose of the c-Met inhibitor.

    • At various time points after dosing, collect tumor and plasma samples.

    • Analyze tumor lysates by Western blot to assess the phosphorylation status of c-Met.[2]

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization GRB2 GRB2 Dimerization->GRB2 GAB1 GAB1 Dimerization->GAB1 STAT3 STAT3 Dimerization->STAT3 cMet_IN_18 This compound cMet_IN_18->Dimerization Inhibits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Dosing: c-Met Inhibitor or Vehicle randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring Repeated Cycle monitoring->treatment endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

References

c-Met-IN-18 Click Chemistry Protocol for Target Identification: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway through mutation, amplification, or overexpression is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] Target identification and validation are crucial steps in the development of novel c-Met inhibitors. Chemical proteomics, utilizing activity-based protein profiling (ABPP) with clickable probes, has emerged as a powerful tool for identifying the cellular targets of small molecule inhibitors in a complex proteome.[4]

c-Met-IN-18 is a potent, ATP-competitive, and cell-permeable inhibitor of c-Met that has been functionalized with a terminal alkyne group.[1][5] This alkyne handle allows for the covalent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This enables the enrichment and subsequent identification of c-Met and its potential off-targets from cell lysates or even living cells, providing valuable insights into the inhibitor's selectivity and mechanism of action.

These application notes provide a detailed protocol for the use of this compound in a click chemistry-based workflow for the identification of its protein targets in a cellular context.

Quantitative Data

The inhibitory activity of this compound against wild-type (WT) and a mutant form of c-Met is summarized in the table below. This data is essential for designing target engagement studies and interpreting experimental results.

TargetIC50 (nM)
c-Met (WT)0.013
c-Met (D1228V)0.20
Data sourced from MedChemExpress.[1][5]

Signaling Pathway

The c-Met signaling pathway is a complex network that plays a pivotal role in both normal physiology and cancer. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades. The diagram below illustrates the major pathways activated by c-Met.

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor GRB2_SOS GRB2/SOS c-Met->GRB2_SOS PI3K PI3K c-Met->PI3K JAK JAK c-Met->JAK SRC SRC c-Met->SRC RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 SRC->STAT3 RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation Proliferation RAF_MEK_ERK->Proliferation RAF_MEK_ERK->Invasion mTOR->Survival HGF HGF HGF->c-Met Binding & Activation

Caption: The c-Met signaling pathway and its downstream effectors.

Experimental Workflow

The overall workflow for target identification using this compound involves treating cells with the probe, lysing the cells, performing a click reaction to attach a biotin tag, enriching the biotinylated proteins, and finally identifying the proteins by mass spectrometry.

workflow cluster_cell_culture In-Cell Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis cell_treatment Treat cells with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis click_reaction Click Reaction with Azide-Biotin cell_lysis->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment ms_analysis On-bead Digestion & LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for target identification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In-Cell Labeling with this compound
  • Cell Culture: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration for cell treatment should be determined empirically, but a starting point of 1-10 µM is recommended.

  • Cell Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound. A DMSO vehicle control should be run in parallel. For competitive experiments, pre-incubate cells with a non-alkyne-modified c-Met inhibitor before adding this compound.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C until further use.

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a lysis buffer suitable for maintaining protein integrity. A common lysis buffer is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA assay.

Protocol 3: Click Chemistry Reaction
  • Reagent Preparation:

    • Azide-Biotin Probe: Prepare a stock solution of an azide-functionalized biotin probe (e.g., Azide-PEG4-Biotin) in DMSO.

    • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water. TCEP is a reducing agent to maintain copper in the Cu(I) state.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and enhances reaction efficiency.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order (final concentrations are suggested starting points):

    • Protein lysate (1-2 mg of total protein)

    • Azide-Biotin probe (final concentration: 100 µM)

    • TCEP (final concentration: 1 mM)

    • TBTA (final concentration: 100 µM)

    • CuSO4 (final concentration: 1 mM)

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 4: Protein Enrichment and Preparation for Mass Spectrometry
  • Streptavidin Bead Preparation: Resuspend streptavidin-agarose or magnetic beads in lysis buffer and wash them three times.

  • Enrichment: Add the washed streptavidin beads to the click reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

    • Twice with 0.2% SDS in PBS

    • Twice with 1 M NaCl

    • Twice with PBS

  • On-Bead Digestion:

    • Resuspend the beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins using a suitable proteomics software package. Compare the results from the this compound treated sample to the DMSO control and competitive inhibition samples to identify specific targets.

Conclusion

The use of this compound in conjunction with click chemistry and mass spectrometry-based proteomics provides a robust and sensitive method for the identification of its cellular targets. This approach can be invaluable for validating on-target activity, uncovering potential off-targets, and elucidating the mechanism of action of c-Met inhibitors in a physiologically relevant context. The protocols provided herein serve as a comprehensive guide for researchers aiming to employ this powerful technique in their drug discovery and chemical biology research.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for covalently linking molecular entities.[1][2][3] This reaction's robustness and reliability have made it an invaluable tool in drug discovery, chemical biology, and materials science.[4][5] c-Met-IN-18 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, migration, and invasion, and a validated target in oncology.[6] Notably, this compound is functionalized with a terminal alkyne group, rendering it an ideal substrate for CuAAC reactions. This feature allows for its conjugation to a wide array of azide-modified molecules, including fluorescent dyes, affinity tags (e.g., biotin), or functionalized nanoparticles, to generate bespoke chemical probes for target engagement studies, imaging, and drug delivery applications.

These application notes provide detailed protocols and workflows for the use of this compound in CuAAC reactions, enabling researchers to synthesize novel conjugates for advancing c-Met-targeted cancer research.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular functions but are often dysregulated in cancer, leading to tumor growth and metastasis. This compound exerts its therapeutic effect by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K Activates STAT3 STAT3 c-Met->STAT3 Activates HGF HGF HGF->c-Met Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Survival_Growth mTOR->Survival_Growth Invasion_Angiogenesis Invasion_Angiogenesis STAT3->Invasion_Angiogenesis This compound This compound This compound->c-Met Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

CuAAC Reaction: Mechanism and Workflow

The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[3] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][7] To enhance catalyst stability and reaction efficiency, especially in biological systems, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[7][8]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound (Alkyne) Reaction_Mix Reaction Mixture (Aqueous Buffer) This compound->Reaction_Mix Azide_Molecule Azide-Molecule (e.g., Fluorescent Dye) Azide_Molecule->Reaction_Mix CuSO4 Cu(II)SO4 CuSO4->Reaction_Mix Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Product This compound Conjugate (1,2,3-Triazole) Reaction_Mix->Product Incubate (RT, 1-2h)

Figure 2: General Experimental Workflow for CuAAC with this compound.

Quantitative Data Summary

The following table summarizes representative, albeit illustrative, data for a typical CuAAC reaction to generate a fluorescent probe from this compound and an azide-functionalized fluorophore. CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields.[7][9]

ParameterValueNotes
Reactants
This compound (Alkyne)1.0 equiv. (e.g., 100 µM)Limiting reagent.
Azide-Fluorophore1.2 - 2.0 equiv.A slight excess of the azide component is often used.[10]
Catalyst System
CuSO₄0.1 - 1.0 equiv. (e.g., 50 µM)Can be used in sub-stoichiometric amounts.
Sodium Ascorbate5 - 10 equiv. (e.g., 500 µM)Ensures reduction of Cu(II) to the active Cu(I) state.
THPTA Ligand5 equiv. relative to CuSO₄Stabilizes the Cu(I) catalyst and accelerates the reaction.[7]
Reaction Conditions
SolventPBS, pH 7.4 / DMSO (e.g., 9:1 v/v)Tolerant to a wide range of aqueous and organic solvents.
TemperatureRoom Temperature (20-25 °C)The reaction is efficient at ambient temperatures.
Reaction Time1 - 2 hoursReaction progress can be monitored by LC-MS.
Outcome
Conversion/Yield>95%Typically high-yielding with minimal byproduct formation.
Product CharacterizationLC-MS, ¹H NMR, HRMSTo confirm the formation of the desired triazole product.

Note: The values presented are for illustrative purposes and may require optimization for specific substrates and applications.

Experimental Protocols

Protocol 1: Synthesis of a this compound Fluorescent Probe

This protocol describes a general procedure for the conjugation of this compound to an azide-functionalized fluorescent dye in an aqueous buffer system.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., Azide-Cy5)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Stock Solution Preparation:

  • This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO.

  • Azide-Fluorophore (10 mM): Dissolve the azide-functionalized fluorophore in anhydrous DMSO.

  • CuSO₄ (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. Protect from light.

  • THPTA (50 mM): Dissolve THPTA in deionized water.

Reaction Procedure:

  • In a microcentrifuge tube, add the following in order:

    • 437.5 µL of PBS, pH 7.4

    • 5 µL of 10 mM this compound stock solution (Final concentration: 100 µM)

    • 6 µL of 10 mM Azide-Fluorophore stock solution (Final concentration: 120 µM)

  • Vortex the mixture gently.

  • Prepare the catalyst premix: In a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Let it stand for 1-2 minutes.

  • Add the 7.5 µL of the catalyst premix to the reaction tube.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution. The final volume will be 500 µL.

  • Gently mix the reaction by inverting the tube or by slow rotation. Protect the reaction from light.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material (this compound) is consumed.

  • The resulting conjugate can be purified by methods such as reverse-phase HPLC.

Protocol 2: Labeling of Azide-Modified Proteins with this compound

This protocol is adapted for bioconjugation, where an azide-modified protein is labeled with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Same stock solutions as in Protocol 1.

Reaction Procedure:

  • In a microcentrifuge tube, combine the reagents in the following order:

    • Solution of azide-modified protein (e.g., to a final concentration of 20 µM).

    • Buffer to adjust the volume.

    • This compound from DMSO stock (e.g., to a final concentration of 100 µM, a 5-fold excess).

  • Prepare the catalyst premix as described in Protocol 1 (CuSO₄ and THPTA).

  • Add the catalyst premix to the protein solution. The final concentration of CuSO₄ is typically 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature or 37 °C for 1-2 hours with gentle mixing.

  • Remove excess small-molecule reagents (this compound, catalyst, etc.) from the labeled protein using a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or centrifugal filtration.

  • The labeled protein is now ready for downstream applications, such as pull-down assays or cellular imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare sodium ascorbate solution fresh. Ensure a sufficient excess is used. Protect the reaction from excessive oxygen exposure.
Copper sequestration by other moleculesIn complex media like cell lysates, chelating agents or thiols can bind copper. Increase the concentration of the copper/ligand complex.[7]
Incompatible bufferAvoid buffers that are strong copper chelators, such as Tris. Use buffers like PBS or HEPES.[11]
Degradation of Biomolecule Reactive oxygen species (ROS) generationThe combination of copper and ascorbate can produce ROS. The THPTA ligand helps mitigate this.[7] Ensure the ligand-to-copper ratio is at least 5:1.
Low Yield Steric hindranceIf either the alkyne or azide is sterically hindered, the reaction may be slower. Increase reaction time or temperature (e.g., to 37 °C).
Insufficient reagent concentrationFor bioconjugation at low concentrations (<10 µM), reactions may be slow. Increase the concentration of the non-limiting reagent.

References

Application Notes and Protocols for c-Met PROTAC Development Using c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation, through overexpression, amplification, or mutation, drives tumor growth, invasion, and metastasis in a variety of cancers.[1][2] While small molecule inhibitors targeting the c-Met kinase domain have shown clinical efficacy, the development of drug resistance remains a significant challenge. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality to overcome these limitations by inducing the degradation of the target protein rather than its inhibition.[3]

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism allows for substoichiometric concentrations to induce profound and sustained protein knockdown.

This document provides detailed application notes and protocols for the development of c-Met-targeting PROTACs utilizing c-Met-IN-18 as the c-Met binding ligand. This compound is an ATP-competitive inhibitor of c-Met, making it a suitable warhead for PROTAC design.[5]

This compound as a Warhead for PROTACs

This compound has demonstrated potent inhibition of wild-type c-Met. The key characteristic that makes it a promising candidate for PROTAC development is its binding affinity to the target protein.

CompoundTargetAssayIC50 (µM)
This compound c-MET (wild-type)Biochemical Assay0.013[5]
This compound c-MET (D1228V mutant)Biochemical Assay0.20[5]

Table 1: Biochemical activity of this compound against wild-type and mutant c-MET.

The alkyne group present in the structure of this compound provides a convenient handle for click chemistry, allowing for its conjugation to a linker and an E3 ligase ligand to form a PROTAC.[5]

Illustrative Degradation Profile of a c-Met PROTAC

While specific degradation data for a PROTAC derived from this compound is not yet publicly available, the following table presents representative data from a published c-Met PROTAC utilizing a different c-Met inhibitor (tepotinib) and a cereblon (CRBN) E3 ligase ligand. This data serves as an example of the expected performance of a potent c-Met PROTAC.

Cell LinePROTAC Concentration (nM)% c-Met Degradation (Dmax)DC50 (nM)
EBC-1 (c-Met amplified)10>99%<1
Hs746T (c-Met amplified)10>99%<1

Table 2: Illustrative quantitative data for a representative c-Met PROTAC in c-Met amplified cancer cell lines. Data is based on a tepotinib-based PROTAC and is for exemplary purposes only.

Signaling Pathways and Mechanisms

To effectively design and evaluate a c-Met PROTAC, understanding the underlying biological pathways is crucial.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization leads to PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK activates JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT activates Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration & Invasion JAK_STAT->Migration

Figure 1: Simplified c-Met Signaling Pathway.

A c-Met PROTAC works by hijacking the ubiquitin-proteasome system to induce the degradation of the c-Met protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC c-Met PROTAC (this compound based) cMet c-Met Protein PROTAC->cMet binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (c-Met-PROTAC-E3) Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation c-Met Degradation Proteasome->Degradation results in

Figure 2: Mechanism of a c-Met PROTAC.

Experimental Workflow

The development and characterization of a c-Met PROTAC involves a series of in vitro experiments.

Experimental_Workflow Experimental Workflow for c-Met PROTAC Evaluation start Synthesize this compound PROTAC biochem_assays Biochemical Assays (Binding Affinity - Kd) start->biochem_assays degradation_assays c-Met Degradation Assays (Western Blot, DC50, Dmax) biochem_assays->degradation_assays cell_viability Cell Viability Assays (IC50) degradation_assays->cell_viability ternary_complex Ternary Complex Formation (SPR, ITC, NanoBRET) cell_viability->ternary_complex ubiquitination Ubiquitination Assays (in vitro/in vivo) ternary_complex->ubiquitination downstream Downstream Signaling Analysis (p-AKT, p-ERK) ubiquitination->downstream end Lead Optimization downstream->end

Figure 3: General experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of a this compound based PROTAC.

Protocol 1: Western Blot for c-Met Degradation

Objective: To quantify the degradation of c-Met protein in cells treated with the PROTAC.

Materials:

  • c-Met expressing cancer cell line (e.g., EBC-1, Hs746T)

  • This compound PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with increasing concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-c-Met antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the c-Met band intensity to the loading control (GAPDH).

    • Calculate the percentage of c-Met degradation relative to the vehicle control.

    • Plot the percentage of degradation against PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of c-Met degradation on cancer cell viability and calculate the IC50 value.

Materials:

  • c-Met expressing cancer cell line

  • This compound PROTAC

  • DMSO (vehicle control)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Allow to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Ternary Complex Formation Assay (Illustrative - Isothermal Titration Calorimetry - ITC)

Objective: To biophysically characterize the formation of the c-Met-PROTAC-E3 ligase ternary complex and determine the cooperativity.

Materials:

  • Purified recombinant c-Met protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • This compound PROTAC

  • ITC instrument and appropriate buffer

Procedure:

  • Determine Binary Affinities:

    • PROTAC to c-Met: Titrate the PROTAC into a solution of c-Met to determine the binding affinity (Kd1).

    • PROTAC to E3 Ligase: Titrate the PROTAC into a solution of the E3 ligase complex to determine the binding affinity (Kd2).

  • Determine Ternary Complex Affinity:

    • Saturate the E3 ligase with the c-Met protein.

    • Titrate the PROTAC into the pre-formed binary complex of E3 ligase and c-Met to determine the apparent Kd for ternary complex formation.

  • Data Analysis:

    • Analyze the thermograms to determine the thermodynamic parameters (Kd, ΔH, n).

    • Calculate the cooperativity factor (α = Kd1 * Kd2 / (Kd_ternary * [protein])) to assess whether the formation of the ternary complex is cooperative (α > 1), non-cooperative (α = 1), or antagonistic (α < 1).

Protocol 4: In Vivo c-Met Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of c-Met in cells.

Materials:

  • c-Met expressing cancer cell line

  • This compound PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing N-ethylmaleimide (NEM) to inhibit deubiquitinases

  • Anti-c-Met antibody

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the this compound PROTAC at a concentration known to induce degradation (e.g., 10x DC50) for a shorter time period (e.g., 4-6 hours). For the last 4 hours, add a proteasome inhibitor (MG132) to allow ubiquitinated c-Met to accumulate.

  • Cell Lysis: Lyse the cells in a buffer containing NEM.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an anti-c-Met antibody overnight at 4°C.

    • Add protein A/G beads to pull down the c-Met protein complex.

    • Wash the beads extensively.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins by boiling in sample buffer.

    • Perform a Western blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.

  • Analysis: A smear of high molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination of c-Met.

Conclusion

The development of PROTACs targeting c-Met represents a promising strategy to overcome the limitations of traditional inhibitors. By leveraging the potent and selective binding of this compound, it is feasible to design a PROTAC that effectively induces the degradation of c-Met. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and validation of such a molecule, paving the way for a new class of therapeutics for c-Met-driven cancers.

References

Application Notes and Protocols for the Synthesis of c-MET Degraders Utilizing c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers.[1][2] Traditional small-molecule inhibitors targeting the c-MET kinase domain have shown clinical efficacy, but like many kinase inhibitors, they can be limited by acquired resistance.[3][4] An emerging and powerful therapeutic strategy to overcome these limitations is targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs).[5][6]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[5] They consist of a "warhead" that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] This event-driven, catalytic mechanism of action offers the potential for improved potency, durability of response, and the ability to overcome resistance mechanisms associated with traditional inhibitors.[3][8]

This document provides detailed application notes and protocols for the synthesis and evaluation of c-MET degraders using the potent and selective c-MET inhibitor, c-Met-IN-18, as a starting point for the degrader's "warhead." this compound is an ATP-competitive inhibitor of wild-type and mutant c-MET. A key feature of this compound is the presence of a terminal alkyne group, which makes it an ideal candidate for conjugation to an E3 ligase ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[1][9]

c-MET Signaling Pathway

The c-MET signaling pathway plays a crucial role in normal cellular processes such as proliferation, survival, and motility.[1][2] Upon binding of its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Dysregulation of this pathway, through overexpression, mutation, or amplification, is a key driver in many cancers.[4][10]

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMET c-MET Receptor Dimerization Dimerization & Autophosphorylation cMET->Dimerization HGF HGF HGF->cMET Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Motility/Invasion STAT->Invasion

Figure 1: Simplified c-MET Signaling Pathway.

Synthesis of a c-MET Degrader via Click Chemistry

The synthesis of a c-MET degrader from this compound involves a straightforward two-step process: the synthesis of an azide-functionalized E3 ligase ligand and its subsequent conjugation to this compound via a CuAAC reaction. This modular approach allows for the rapid generation of a library of degraders with varying linkers to optimize degradation efficiency.[9] For this protocol, we will use a derivative of the commonly used Cereblon (CRBN) E3 ligase ligand, pomalidomide, functionalized with a PEG linker terminating in an azide (B81097) group.

Experimental Workflow for c-MET Degrader Synthesis

Synthesis_Workflow cMet_IN_18 This compound (Alkyne) CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) cMet_IN_18->CuAAC Azide_Pomalidomide Azide-PEG-Pomalidomide (Azide) Azide_Pomalidomide->CuAAC PROTAC c-MET PROTAC Degrader CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Final_Product Purified c-MET Degrader Purification->Final_Product

Figure 2: General Synthesis Workflow.
Detailed Protocol for CuAAC-mediated PROTAC Synthesis

Materials:

  • This compound

  • Azide-PEGn-Pomalidomide (n can be varied to optimize linker length)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)[11]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (deionized)

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Azide-PEGn-Pomalidomide in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • (Optional) Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, add this compound (1 equivalent) from the stock solution.

    • Add Azide-PEGn-Pomalidomide (1.1 equivalents) from the stock solution.

    • Add DMSO to achieve a final reaction concentration of approximately 1-5 mM.

    • (Optional) If using THPTA, add 5 equivalents of the THPTA stock solution and vortex briefly.

    • Add 25 equivalents of the CuSO4 stock solution and vortex briefly.

    • Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate stock solution.[11]

    • Vortex the reaction mixture thoroughly.

    • Protect the reaction from light and allow it to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative reverse-phase HPLC to obtain the final c-MET degrader.

    • Lyophilize the pure fractions to yield the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final c-MET degrader by LC-MS and ¹H NMR spectroscopy.

Biological Evaluation of c-MET Degraders

The biological activity of the synthesized c-MET degraders should be assessed through a series of in vitro assays to determine their ability to degrade c-MET and inhibit cancer cell proliferation.

Data Presentation

The following tables summarize key quantitative data for a representative potent and selective c-MET PROTAC degrader, Met-DD4.[12][13]

Table 1: In Vitro Degradation of a Representative c-MET Degrader

CompoundCell LineDC50 (nM)Dmax (%)
Met-DD4MKN-456.21>95

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: In Vitro Antiproliferative Activity of a Representative c-MET Degrader

CompoundCell LineIC50 (nM)
Met-DD4MKN-454.37

IC50: Concentration for 50% inhibition of cell proliferation.

Experimental Protocols

1. c-MET Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of c-MET protein in cells treated with the synthesized degrader.

Materials:

  • c-MET expressing cancer cell line (e.g., MKN-45, EBC-1)

  • Cell culture medium and supplements

  • Synthesized c-MET degrader

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MET, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the c-MET degrader (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

    • Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) followed by treatment with the degrader to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-MET and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the c-MET protein levels to the loading control (β-actin).

    • Plot the percentage of c-MET remaining versus the degrader concentration to determine the DC50 and Dmax values.

2. Cell Viability Assay (MTT Assay)

This protocol measures the effect of the c-MET degrader on cancer cell proliferation.

Materials:

  • c-MET expressing cancer cell line

  • 96-well plates

  • Cell culture medium and supplements

  • Synthesized c-MET degrader

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the c-MET degrader for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 value.

Mechanism of Action of a c-MET PROTAC Degrader

The synthesized c-MET degrader functions by inducing the formation of a ternary complex between the c-MET protein and the recruited E3 ligase (in this case, CRBN). This proximity leads to the ubiquitination of c-MET and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC c-MET PROTAC cMET c-MET Protein PROTAC->cMET Binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (c-MET-PROTAC-E3) cMET->Ternary_Complex E3_Ligase->Ternary_Complex Ub_cMET Ubiquitinated c-MET Ternary_Complex->Ub_cMET Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_cMET->Proteasome Degradation Degradation Proteasome->Degradation

Figure 3: Mechanism of Action of a c-MET PROTAC.

Conclusion

The use of this compound as a warhead for the synthesis of c-MET PROTAC degraders offers a promising and efficient approach to developing novel anticancer therapeutics. The presence of an alkyne handle facilitates a modular and rapid synthesis via click chemistry, allowing for the optimization of degrader potency and selectivity. The detailed protocols provided herein serve as a comprehensive guide for the synthesis, characterization, and biological evaluation of these next-generation c-MET-targeting agents.

References

Application Notes and Protocols for Live-Cell Imaging of c-MET Using a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note: A search for the specific compound "c-Met-IN-18" did not yield public domain information. Therefore, these application notes utilize EMI-137 , a novel fluorescent probe targeting the c-MET receptor, as a representative example for labeling c-MET in live cells. The principles and protocols described herein are broadly applicable to other cell-permeable, fluorescently-labeled small molecule inhibitors of c-MET.

Introduction

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the c-MET signaling pathway is implicated in the development and progression of numerous human cancers, making it a significant target for therapeutic intervention and diagnostic imaging.[3][4]

Live-cell imaging using fluorescent probes offers a powerful method to visualize and quantify c-MET expression and dynamics in real-time. EMI-137 is a novel, cell-permeable fluorescent probe that specifically binds to the c-MET protein, enabling researchers to study its localization, trafficking, and response to therapeutic agents in living cells.[1][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of c-MET targeting fluorescent probes for live-cell imaging applications.

Quantitative Data Summary

The following table summarizes the key properties of a representative c-MET fluorescent probe, EMI-137. This data is essential for designing and interpreting live-cell imaging experiments.

PropertyValue/DescriptionReference
Target c-MET (Hepatocyte Growth Factor Receptor)[1][5]
Probe Type Small molecule-based fluorescent probe[1]
Cell Permeability Yes[1]
Application Live-cell imaging, Fluorescence-guided surgery[1][5]
Specificity Confirmed by siRNA-mediated knockdown of c-MET[1][5]
In Vivo Uptake Strong uptake in tumor xenografts observed up to 6 hours post-administration[1][5]

Signaling Pathway Diagram

The following diagram illustrates the c-MET signaling pathway, which is activated upon binding of its ligand, Hepatocyte Growth Factor (HGF). Understanding this pathway is critical for interpreting the biological context of c-MET imaging.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization GRB2 GRB2 cMET->GRB2 Phosphorylation GAB1 GAB1 cMET->GAB1 JAK JAK cMET->JAK SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility/ Invasion ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3 STAT3 STAT3->Motility Angiogenesis Angiogenesis STAT3->Angiogenesis JAK->STAT3

Caption: The c-MET signaling pathway is initiated by HGF binding, leading to receptor dimerization and autophosphorylation. This activates downstream cascades including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate key cellular functions.

Experimental Protocols

Cell Culture and Plating
  • Cell Line Selection: Choose a cell line with known c-MET expression levels. For example, HT-29 (colorectal cancer) cells are reported to have high c-MET expression.[1][5] A negative control cell line with low or no c-MET expression should be included to assess specificity.

  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Plating for Imaging: For microscopy, plate the cells onto glass-bottom dishes or multi-well plates suitable for live-cell imaging. The seeding density should be optimized to achieve 60-70% confluency at the time of imaging.

Preparation of Fluorescent Probe Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of the c-MET fluorescent probe (e.g., EMI-137) in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of the probe in 1 mL of DMSO to create a 1 mg/mL stock solution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Labeling Protocol

Live_Cell_Labeling_Workflow Start Start: Seed cells in imaging dish PrepareProbe Prepare working solution of c-MET fluorescent probe Start->PrepareProbe RemoveMedia Aspirate cell culture medium PrepareProbe->RemoveMedia AddProbe Add probe-containing medium to cells RemoveMedia->AddProbe Incubate Incubate at 37°C AddProbe->Incubate Wash Wash cells with pre-warmed imaging medium (optional) Incubate->Wash Image Acquire images using a fluorescence microscope Wash->Image End End: Analyze images Image->End

Caption: Experimental workflow for labeling live cells with a c-MET fluorescent probe.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Gently add the probe-containing medium to the cells.

    • Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the probe's characteristics and the experimental goals.

  • Washing (Optional but Recommended):

    • After incubation, aspirate the probe-containing medium.

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium, Hanks' Balanced Salt Solution (HBSS), or a specialized live-cell imaging solution) to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD) and appropriate filter sets for the specific fluorophore conjugated to the c-MET probe.

  • Environmental Control: Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment using a stage-top incubator or a full microscope enclosure.

  • Image Acquisition Parameters:

    • Excitation and Emission: Use the appropriate excitation and emission wavelengths for the fluorophore.

    • Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio to minimize phototoxicity.

    • Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals.

    • Z-Stacking: To obtain three-dimensional information, acquire a series of images at different focal planes (z-stack).

Data Analysis and Interpretation

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images. This may include background subtraction, thresholding, and segmentation to identify and measure cellular structures.

  • Quantification:

    • Intensity Measurements: Quantify the mean fluorescence intensity within whole cells or subcellular compartments to determine the relative amount of labeled c-MET.

    • Colocalization Analysis: If using multiple fluorescent probes, perform colocalization analysis to study the spatial relationship between c-MET and other cellular components.

    • Trafficking Analysis: For time-lapse experiments, track the movement of fluorescently labeled c-MET to study its dynamics, such as internalization and recycling.

  • Controls:

    • Negative Control Cells: Image cells with low or no c-MET expression treated with the probe to confirm specificity.

    • Unlabeled Cells: Image untreated cells to assess autofluorescence.

    • Competition Assay: Co-incubate cells with the fluorescent probe and an excess of an unlabeled c-MET inhibitor to demonstrate competitive binding and specificity.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence - Incomplete removal of unbound probe.- Probe concentration is too high.- Increase the number and duration of wash steps.- Optimize the probe concentration by performing a dose-response experiment.
Weak Fluorescent Signal - Low c-MET expression in the chosen cell line.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching.- Confirm c-MET expression by an alternative method (e.g., Western blot, flow cytometry).- Increase the probe concentration or incubation time.- Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
Phototoxicity - High excitation light intensity.- Prolonged or frequent exposure to excitation light.- Use the lowest possible light dose.- Reduce the frequency of image acquisition for time-lapse experiments.- Use a more photostable fluorophore if possible.
Non-specific Staining - The probe may have off-target binding.- Probe aggregation.- Perform a competition assay with an unlabeled inhibitor.- Use a negative control cell line.- Ensure the probe is fully dissolved in the working solution.

References

Application Notes and Protocols for c-Met-IN-18 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] c-Met-IN-18 is an ATP-competitive, type-III inhibitor of c-Met, demonstrating potent inhibition of both wild-type and mutant forms of the kinase. These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel c-Met inhibitors.

This document provides detailed application notes and protocols for the use of this compound in various HTS assays.

c-Met Signaling Pathway

The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell growth and survival.[3][5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Recruits STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds RAS RAS GRB2->RAS AKT AKT PI3K->AKT Migration Migration STAT3->Migration RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cMet_IN_18 This compound cMet_IN_18->cMet Inhibits Autophosphorylation

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Data Presentation

This compound has been characterized in biochemical assays to determine its inhibitory potency against wild-type and mutant c-Met. The following table summarizes the available quantitative data.

CompoundTargetAssay FormatIC50 (µM)Reference
This compoundWT c-MetBiochemical0.013[6]
This compoundD1228V mutant c-MetBiochemical0.20[6]

Experimental Protocols

High-throughput screening for c-Met inhibitors typically involves a primary biochemical screen to identify direct inhibitors of the kinase, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for c-Met Inhibitors Compound_Library Compound Library Primary_Screen Primary Screen (Biochemical Assay, e.g., HTRF) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Cell-Based Assays) Hit_Identification->Secondary_Screen Active Compounds Lead_Optimization Lead Optimization Secondary_Screen->Lead_Optimization

Caption: General workflow for HTS-based discovery of c-Met inhibitors.
Biochemical HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol describes a generic HTRF assay to measure the inhibition of c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • This compound (as a control inhibitor)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate.

  • Add 4 µL of a solution containing the c-Met enzyme and biotinylated peptide substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus compound concentration to calculate the IC50 value. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Cell-Based HTS Assay: Cell Viability (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines with known c-Met expression status.

Materials:

  • Cancer cell lines (e.g., a c-Met amplified line like Hs746T and a low c-Met expressing line for counter-screening)

  • Appropriate cell culture medium

  • This compound

  • MTS reagent

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and test compounds in cell culture medium.

  • Replace the existing medium with the medium containing the compound dilutions.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value for each cell line.

Target Engagement Assay: Western Blot Analysis of c-Met Phosphorylation

This assay confirms that the inhibitor is engaging with and inhibiting the c-Met receptor in a cellular context.

Materials:

  • c-Met expressing cancer cell line

  • HGF

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with HGF for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and loading control (GAPDH) signals.

Conclusion

This compound is a potent and valuable chemical probe for the study of c-Met kinase. The protocols outlined in this document provide a framework for utilizing this compound in high-throughput screening assays to identify and characterize novel inhibitors of the c-Met signaling pathway. These assays, from initial biochemical screens to cell-based confirmation and target engagement studies, are essential components of a robust drug discovery pipeline targeting c-Met in cancer.

References

Application Notes and Protocols for Immunohistochemical Staining with c-Met Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidance for the detection of the c-Met receptor tyrosine kinase in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC). The c-Met protein, also known as hepatocyte growth factor receptor (HGFR), is a key player in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a critical biomarker and therapeutic target in oncology research and drug development.[4][5][6]

Introduction to c-Met and its Role in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal physiological processes like embryonic development and tissue regeneration.[1][2][7] However, aberrant activation of c-Met, through mechanisms such as gene amplification, mutation, or protein overexpression, can drive tumor growth, angiogenesis, invasion, and metastasis.[2][4][8] Consequently, the detection and quantification of c-Met expression in tumor tissues are vital for patient stratification and the development of targeted therapies.[4][9]

Principle of the Method

This protocol describes the immunohistochemical staining of c-Met in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the c-Met epitope. A primary antibody or probe specifically targeting the c-Met protein is then applied, followed by a detection system that typically utilizes a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen, such as 3,3'-Diaminobenzidine (DAB), to visualize the target protein.[10] The resulting brown precipitate indicates the presence and localization of the c-Met protein within the tissue.

Materials and Reagents

Reagent/MaterialSupplier/SourceCatalog Number
Primary Anti-c-Met Antibody (e.g., clone SP44)Spring BioscienceM3441
Polymer Refine Detection KitLeica BiosystemsDS9800
Bond ER Solution 2 (EDTA, pH 9.0)Leica BiosystemsAR9640
Hematoxylin (B73222)Standard laboratory supplierN/A
Xylene or Xylene SubstituteStandard laboratory supplierN/A
Ethanol (B145695) (100%, 95%, 70%)Standard laboratory supplierN/A
Deionized WaterStandard laboratory supplierN/A
Positive Control Tissue (e.g., NSCLC)Commercial or in-houseN/A
Negative Control TissueCommercial or in-houseN/A

Experimental Protocols

Specimen Preparation

Proper specimen handling is crucial for accurate and reproducible IHC results.

  • Fixation: Tissues should be fixed in 10% neutral buffered formalin (NBF) for 6-72 hours.[11] Inadequate or prolonged fixation can lead to false-negative or non-specific staining.[11]

  • Embedding: After fixation, tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: Paraffin-embedded tissue blocks should be sectioned at 4-5 µm thickness and mounted on positively charged slides.[10][11]

  • Drying: Slides should be baked at 53-65°C for at least 30 minutes to ensure tissue adherence.[10]

Deparaffinization and Rehydration
  • Immerse slides in three changes of xylene or a xylene substitute for 5 minutes each.

  • Transfer slides through two changes of 100% ethanol for 3 minutes each.

  • Transfer slides through two changes of 95% ethanol for 3 minutes each.

  • Transfer slides through one change of 70% ethanol for 3 minutes.

  • Rinse slides in deionized water.

Antigen Retrieval

Heat-induced epitope retrieval (HIER) is recommended to reverse the protein cross-linking caused by formalin fixation.[12]

  • Pre-heat a steamer or water bath containing the antigen retrieval solution (e.g., Bond ER Solution 2, pH 9.0) to 95-100°C.

  • Immerse the slides in the pre-heated retrieval solution.

  • Incubate for 20-40 minutes.

  • Remove the slides and allow them to cool to room temperature for at least 20 minutes before proceeding.

Staining Procedure (Automated and Manual)

The following protocols are provided for both automated and manual staining.

Automated Staining (Example: Leica Bond-MAX) [10]

StepReagentIncubation Time
Blocking Peroxide Block5 minutes
Primary Antibody Anti-c-Met Antibody (1:50 - 1:200 dilution)30 minutes
Detection Post Primary8 minutes
Polymer8 minutes
Chromogen Mixed DAB Refine10 minutes
Counterstain Hematoxylin5 minutes

Manual Staining [10]

  • Peroxidase Block: Incubate slides with a peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

  • Primary Antibody: Apply the diluted anti-c-Met antibody (1:50 - 1:200) and incubate for 30-60 minutes at room temperature or overnight at 4°C.

  • Rinse: Wash slides with a suitable wash buffer (e.g., TBS or PBS).

  • Secondary Antibody/Polymer: Apply an HRP-conjugated secondary antibody or polymer and incubate according to the manufacturer's instructions.

  • Rinse: Wash slides with wash buffer.

  • Chromogen: Apply the DAB chromogen solution and incubate until the desired stain intensity is achieved (typically 5-10 minutes).

  • Rinse: Rinse slides with deionized water.

  • Counterstain: Counterstain with hematoxylin for 1-2 minutes.

  • Rinse: Wash slides with water.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol solutions and xylene, then coverslip with a permanent mounting medium.

Quality Control
  • Positive Control: A tissue known to express c-Met (e.g., non-small cell lung carcinoma) should be included in each staining run to validate the protocol and reagent performance.[10]

  • Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining.

Interpretation of Staining

Staining for c-Met is typically observed in the cell membrane and/or cytoplasm.[13] The staining intensity and the percentage of positive tumor cells should be evaluated by a qualified pathologist. A common scoring system is as follows:[13][14]

ScoreStaining IntensityPercentage of Positive Tumor Cells
0 No staining or weak intensity< 50%
1+ Weak or higher intensity≥ 50% (but < 50% with moderate or higher)
2+ Moderate or higher intensity≥ 50% (but < 50% with strong)
3+ Strong intensity≥ 50%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for IHC staining.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binding & Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration STAT->Proliferation Invasion Invasion STAT->Invasion

Caption: The c-Met signaling pathway is activated by HGF binding.

IHC_Workflow Immunohistochemistry (IHC) Workflow for c-Met Start FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Peroxidase Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-c-Met) Blocking->PrimaryAb Detection Detection System (Polymer-HRP) PrimaryAb->Detection Chromogen Chromogen Substrate (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

Caption: A stepwise workflow for c-Met IHC staining.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Inadequate antigen retrievalOptimize HIER time, temperature, and pH.
Primary antibody concentration too lowIncrease antibody concentration or incubation time.
Inactive reagentsUse fresh reagents and store them properly.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Primary antibody concentration too highDecrease antibody concentration.
Endogenous peroxidase activityEnsure adequate peroxidase blocking.
Tissue Detachment Poorly coated slidesUse positively charged slides.
Harsh antigen retrievalReduce HIER temperature or time.

Conclusion

The immunohistochemical detection of c-Met is a valuable tool for cancer research and may aid in identifying patients who could benefit from c-Met-targeted therapies.[4][15] Adherence to a validated and standardized protocol is essential for obtaining reliable and reproducible results. The protocols and information provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals working with c-Met.

References

Flow Cytometry Analysis of c-Met-IN-18 Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the progression and metastasis of various cancers.[3][4] This makes c-Met a compelling target for cancer therapy.[5] c-Met inhibitors, a class of small molecules, function by blocking the enzymatic activity of the c-Met tyrosine kinase, thereby disrupting downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.[1][4] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[6]

c-Met-IN-18 is a novel inhibitor targeting the c-Met signaling pathway. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, specifically focusing on apoptosis and cell cycle progression. The provided methodologies offer a framework for characterizing the dose-dependent and time-course effects of this inhibitor on cancer cell lines.

Key Cellular Processes Affected by c-Met Inhibition

Inhibition of the c-Met signaling pathway by compounds such as this compound is expected to primarily impact two critical cellular processes:

  • Apoptosis (Programmed Cell Death): By blocking pro-survival signals, c-Met inhibitors can trigger the intrinsic or extrinsic apoptotic pathways, leading to controlled cell death. This can be quantified by measuring the externalization of phosphatidylserine (B164497) (PS) using Annexin V and the loss of membrane integrity using Propidium Iodide (PI).

  • Cell Cycle Progression: Disruption of c-Met signaling can interfere with the progression of the cell cycle, often leading to arrest at specific checkpoints, such as G1/S or G2/M, preventing cell division.[7] This can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the DNA content per cell.

Data Presentation

Table 1: Expected Dose-Dependent Effects of this compound on Apoptosis
This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)2-51-392-97
105-102-585-93
5015-255-1065-80
10025-4010-1545-65
50040-6015-2515-45

Note: These are representative data based on the effects of other potent c-Met inhibitors. Actual values for this compound may vary depending on the cell line and experimental conditions.

Table 2: Expected Effects of this compound on Cell Cycle Distribution
This compound Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)50-6020-2515-20
1055-6518-2315-20
5060-7015-2015-20
10040-5010-1535-45
50030-405-1050-60

Note: These are representative data based on the effects of other potent c-Met inhibitors which have been shown to induce G2/M arrest.[6] Actual values for this compound may vary depending on the cell line and experimental conditions.

Mandatory Visualizations

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding cMet_dimer Dimerization & Autophosphorylation cMet->cMet_dimer GRB2_SOS GRB2/SOS cMet_dimer->GRB2_SOS PI3K PI3K cMet_dimer->PI3K cMet_IN_18 This compound cMet_IN_18->cMet_dimer Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition CellGrowth Cell Growth, Survival mTOR->CellGrowth Apoptosis_Workflow start Seed Cells treatment Treat with this compound (e.g., 24, 48, 72 hours) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at Room Temp (15 min, in dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data: - % Live - % Early Apoptotic - % Late Apoptotic acquire->analyze Cell_Cycle_Workflow start Seed Cells treatment Treat with this compound (e.g., 24, 48 hours) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash Wash with PBS harvest->wash fix Fix Cells in Cold 70% Ethanol wash->fix stain Stain with Propidium Iodide and RNase A fix->stain incubate Incubate at Room Temp (30 min, in dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data: - % G0/G1 - % S - % G2/M acquire->analyze

References

c-Met-IN-18: A Tool for Investigating Drug-Resistant c-MET Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1][2][3] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, overexpression, or activating mutations, is a significant driver in the development and progression of various human cancers.[2][4][5] Consequently, c-MET has emerged as a critical therapeutic target. However, the clinical efficacy of c-MET inhibitors is often limited by the development of drug resistance, frequently driven by secondary mutations in the c-MET kinase domain.

c-Met-IN-18 is an ATP-competitive, type-III small molecule inhibitor of c-MET. It has demonstrated potent inhibitory activity against both wild-type (WT) c-MET and the clinically relevant drug-resistant D1228V mutant.[6] This makes this compound a valuable research tool for elucidating the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.

This document provides detailed protocols for utilizing this compound to study drug-resistant c-MET mutations, including biochemical and cell-based assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Wild-Type (WT) c-MET0.013[6]
D1228V Mutant c-MET0.20[6]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-MET signaling pathway and a general workflow for studying drug resistance using this compound.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization cMET->cMET GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation cMet_IN_18 This compound cMet_IN_18->cMET Inhibition

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellLines Select Cell Lines (WT vs. Mutant c-MET) Culture Cell Culture CellLines->Culture Inhibitor Treat with this compound (Dose-Response) Culture->Inhibitor Biochemical Biochemical Kinase Assay Inhibitor->Biochemical Viability Cell Viability Assay (MTT) Inhibitor->Viability Western Western Blot (p-c-MET, p-AKT, p-ERK) Inhibitor->Western IC50 Determine IC50 Values Biochemical->IC50 Viability->IC50 Signaling Analyze Signaling Pathway Inhibition Western->Signaling Compare Compare WT vs. Mutant Sensitivity IC50->Compare Signaling->Compare

Caption: Experimental workflow for studying this compound against c-MET mutations.

Experimental Protocols

Protocol 1: Biochemical c-MET Kinase Assay

This protocol is designed to determine the in vitro potency (IC50) of this compound against recombinant wild-type and mutant c-MET kinase.

Materials:

  • Recombinant human c-MET (WT and mutant, e.g., D1228V)

  • This compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate luminometer

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of each this compound dilution or vehicle control.

    • Add 2.5 µL of c-MET kinase solution (WT or mutant) to each well, except for the "no enzyme" control wells.

    • Add 2.5 µL of Poly(Glu, Tyr) substrate solution.

  • Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final reaction volume should be 10 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines expressing wild-type or mutant c-MET.

Materials:

  • Cancer cell lines with known c-MET status (e.g., expressing WT c-MET, D1228V, or other resistant mutations)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted inhibitor or a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of c-MET Signaling

This protocol is used to evaluate the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins.

Materials:

  • Cancer cell lines with appropriate c-MET status

  • This compound

  • Hepatocyte Growth Factor (HGF), if needed for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • For inducible systems, serum-starve cells and pre-treat with the inhibitor before stimulating with HGF.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Investigating Other Drug-Resistant Mutations

The protocols described above can be adapted to study a range of clinically observed c-MET resistance mutations, such as Y1230H/C, D1228N/H, and D1231Y.[9] This can be achieved by:

  • Utilizing or generating cell lines that express these specific mutations.

  • Performing site-directed mutagenesis to introduce these mutations into c-MET expression vectors for biochemical assays or for stable expression in cell lines.

  • Comparing the IC50 values of this compound against a panel of different c-MET mutants to determine its inhibitory spectrum.

By employing this compound in these experimental frameworks, researchers can gain valuable insights into the molecular mechanisms of resistance to c-MET targeted therapies and contribute to the development of more effective treatments for cancer patients.

References

Troubleshooting & Optimization

Navigating c-Met-IN-18: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the c-Met inhibitor, c-Met-IN-18, this technical support center provides essential information on solubility, experimental protocols, and troubleshooting to ensure smooth and effective experimentation. Understanding the physicochemical properties of this compound is critical for generating reliable and reproducible data in the investigation of c-Met driven cancers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges that may arise when working with this compound and similar small molecule kinase inhibitors.

Q1: What is the recommended solvent for preparing a stock solution of a c-Met inhibitor?

A1: For initial stock solution preparation, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent due to its ability to dissolve a wide range of organic molecules. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the inhibitor in your assay.

  • Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help maintain the compound's solubility.

  • Incorporate a Co-solvent: For in vivo studies, a co-solvent system is often necessary. A typical formulation might include DMSO, PEG300, Tween 80, and saline.

  • Sonication: Gentle sonication in a bath sonicator can help to break up small aggregates and facilitate dissolution.

Q3: My c-Met inhibitor appears to be losing activity in my cell-based assays over time. What could be the cause?

A3: Loss of potency can be due to compound degradation in your working solution. To mitigate this:

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen DMSO stock for each experiment.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your high-concentration DMSO stock solution.

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

Q4: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A4: Inconsistent results can often be traced back to issues with compound solubility and stability.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

  • Pre-warm Media: When diluting your DMSO stock, adding it to pre-warmed cell culture media can sometimes improve solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after dilution into your aqueous medium.

Solubility Data

Solvent/VehicleSolubilityRecommendations
Dimethyl Sulfoxide (DMSO) 18 mg/mL (49.67 mM)Recommended for preparing high-concentration stock solutions. Sonication may be required for complete dissolution.
In Vivo Formulation 2 mg/mL (5.52 mM)A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a suggested starting point for in vivo experiments. Sonication is recommended.

Experimental Protocols

Below is a detailed methodology for a common cell-based assay to evaluate the efficacy of a c-Met inhibitor.

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of a c-Met inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line with known c-Met expression (e.g., a gastric or lung cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • c-Met inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the c-Met inhibitor in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the c-Met inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Visualizing Key Processes

To further aid in experimental design and understanding, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for preparing this compound solutions.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival mTOR->Angiogenesis Migration Migration/Invasion STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw one aliquot of stock solution store->thaw dilute 7. Serially dilute in pre-warmed cell culture medium thaw->dilute use 8. Immediately add to cells in 96-well plate dilute->use

Caption: Workflow for preparing this compound solutions.

Technical Support Center: Preparing Stable Stock Solutions of c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable stock solutions of c-Met-IN-18. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful use of this compound in your experiments.

Quantitative Data Summary

For reproducible results, it is crucial to start with an accurately prepared stock solution. The following table summarizes the solubility of a comparable c-Met inhibitor, which can be used as a guideline for preparing this compound solutions. Note that sonication is often recommended to aid in dissolution.[1]

SolventSolubility (for "c-Met inhibitor 1")Molar Concentration (for "c-Met inhibitor 1")Notes
DMSO18 mg/mL[1]49.67 mM[1]Sonication is recommended.[1]

Note on this compound (MW: 374.37 g/mol )[2]: While specific solubility data for this compound is not publicly available, DMSO is a common solvent for similar kinase inhibitors.[3][4] A starting concentration similar to that of "c-Met inhibitor 1" is a reasonable approach.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 374.37 g/mol )[2]

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming (to no more than 37°C) can also be applied if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[5]

    • For long-term storage, store the aliquots at -80°C. For short-term storage (up to one year), -20°C is acceptable.[1][6]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Powder Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex Solution Add_Solvent->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate if not fully dissolved Inspect Visually Inspect for Clarity Vortex->Inspect if fully dissolved Sonicate->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store G Start Issue with Stock Solution Precipitation Precipitation Observed? Start->Precipitation After Storage Dissolution_Issue Difficulty Dissolving? Start->Dissolution_Issue Thaw_Vortex Thaw, Vortex, and Sonicate Precipitation->Thaw_Vortex Yes End Proceed with Experiment Precipitation->End No Increase_Sonication Increase Sonication Time/ Gentle Warming Dissolution_Issue->Increase_Sonication Yes Dissolution_Issue->End No Lower_Concentration Consider Lowering Stock Concentration Thaw_Vortex->Lower_Concentration If problem persists Thaw_Vortex->End Check_Solvent Use Anhydrous DMSO Check_Solvent->End Increase_Sonication->Check_Solvent Lower_Concentration->End G cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT cMet_IN_18 This compound cMet_IN_18->cMet inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration

References

Technical Support Center: Optimizing c-Met-IN-18 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-Met-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, ATP-competitive type-III inhibitor of the c-Met receptor tyrosine kinase. It targets both wild-type (WT) c-Met and its D1228V mutant form. By binding to the ATP-binding site of the c-Met kinase domain, it blocks the phosphorylation and activation of c-Met, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a key therapeutic target.[1][2][3][4][5]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: As a starting point, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on its reported biochemical potency, a concentration range of 0.01 µM to 10 µM is a reasonable starting point for most cancer cell lines. The half-maximal inhibitory concentration (IC50) for wild-type c-Met is 0.013 µM and for the D1228V mutant is 0.20 µM in biochemical assays. However, cellular IC50 values can be higher and vary significantly between different cell lines.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on your specific assay and the biological question you are addressing. For cell viability or proliferation assays, a 72-hour incubation is a common starting point to observe significant effects. For signaling pathway studies (e.g., Western blotting for phospho-c-Met), shorter incubation times (e.g., 1, 6, 24 hours) are typically used to capture the immediate effects on protein phosphorylation.

Data Presentation

The following table summarizes the inhibitory activity of this compound against wild-type and a mutant form of c-Met. This data is derived from biochemical assays and serves as a reference for designing cellular experiments.

TargetIC50 (µM)Assay Type
c-Met (Wild-Type)0.013Biochemical
c-Met (D1228V)0.20Biochemical

Note: Cellular IC50 values will likely be higher and are cell-line dependent. It is crucial to determine the IC50 for your specific cell line experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • This compound

  • Cancer cell line with known or suspected c-Met expression

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound at various concentrations by serially diluting the DMSO stock in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Low c-Met expression/dependence: The cell line may not express sufficient levels of c-Met or may not be dependent on the c-Met pathway for survival. 3. Inhibitor instability: this compound may be unstable in the culture medium over the incubation period. 4. Drug efflux: Cells may be actively pumping the inhibitor out.1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 2. Verify c-Met expression and phosphorylation in your cell line using Western blotting or flow cytometry. Consider using a positive control cell line known to be sensitive to c-Met inhibition. 3. Refresh the culture medium with freshly prepared inhibitor every 24-48 hours for long-term experiments. 4. Consider co-treatment with an efflux pump inhibitor as a control experiment.
High background in assays 1. DMSO toxicity: The concentration of DMSO in the culture medium may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤ 0.1%). Perform a DMSO toxicity control experiment. 2. Regularly check for contamination and maintain sterile techniques.
Inconsistent results between experiments 1. Cell passage number and health: High passage numbers or unhealthy cells can lead to variability. 2. Inconsistent cell seeding density: Variations in the initial number of cells per well. 3. Inhibitor stock degradation: Repeated freeze-thaw cycles of the stock solution.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. 2. Be precise with cell counting and seeding. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Precipitation of the compound in the medium 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: Serum proteins or other components in the medium can sometimes cause precipitation.1. Prepare the final dilution in pre-warmed medium and vortex thoroughly before adding to the cells. Consider using a lower concentration or a different formulation if available. 2. Test the solubility in serum-free versus serum-containing medium.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Migration Migration, Invasion, Angiogenesis STAT3->Migration cMet_IN_18 This compound cMet_IN_18->cMet Inhibits (ATP-competitive)

Caption: The c-Met signaling pathway and the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with Inhibitor B->D C->D E Incubate for Optimal Duration D->E F Perform Cell Viability Assay E->F G Measure Signal (e.g., Absorbance) F->G H Analyze Data & Determine IC50 G->H

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

c-Met-IN-18 off-target effects and kinase selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and kinase selectivity of the c-Met inhibitor, c-Met-IN-18. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an ATP-competitive, type-III small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It exerts its inhibitory effect by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing the phosphorylation and activation of c-Met and its downstream signaling pathways.

Q2: What are the reported IC50 values for this compound against its primary target?

A2: this compound has been shown to inhibit wild-type (WT) c-Met with an IC50 of 0.013 µM and the D1228V mutant of c-Met with an IC50 of 0.20 µM.[1]

Q3: I am observing unexpected cellular phenotypes in my experiments with this compound. Could this be due to off-target effects?

A3: While specific broad-panel kinase screening data for this compound is not publicly available, it is plausible that unexpected phenotypes could arise from off-target activities. All small molecule kinase inhibitors have the potential to bind to kinases other than their intended target, especially at higher concentrations. To investigate this, it is recommended to perform a dose-response experiment to determine if the observed phenotype is dose-dependent and correlates with the IC50 for c-Met inhibition. Additionally, consider using a structurally unrelated c-Met inhibitor as a control to see if the same phenotype is observed.

Q4: How can I assess the downstream effects of this compound in my cell line?

A4: To confirm that this compound is inhibiting the c-Met signaling pathway in your cellular context, you can perform a Western blot analysis to examine the phosphorylation status of c-Met and key downstream signaling proteins such as AKT and ERK. A reduction in the phosphorylation of these proteins upon treatment with this compound would indicate on-target activity.

Kinase Selectivity Profile

The kinase selectivity of a small molecule inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. While a comprehensive kinase panel for this compound is not available in the public domain, the following table presents the known inhibitory activity of this compound against its primary targets.

Kinase TargetIC50 (µM)
c-Met (Wild-Type)0.013
c-Met (D1228V mutant)0.20
Data sourced from MedChemExpress.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent inhibition of c-Met phosphorylation 1. Compound Degradation: this compound may be unstable under your experimental conditions (e.g., prolonged incubation, presence of certain media components). 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to c-Met inhibition. 3. Incorrect Compound Concentration: Errors in dilution or calculation of the final concentration.1. Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to cells. 2. Confirm c-Met expression and activation in your cell line. Consider sequencing the MET gene to check for mutations that may confer resistance. 3. Verify the concentration of your stock solution and perform a careful serial dilution.
Observed cell death at concentrations expected to be selective for c-Met 1. Off-Target Toxicity: this compound may be inhibiting other essential kinases, leading to cytotoxicity. 2. On-Target Toxicity: The cell line may be highly dependent on c-Met signaling for survival (oncogene addiction), and its inhibition leads to apoptosis.1. Perform a dose-response curve and compare the cytotoxic concentration with the IC50 for c-Met inhibition. If they are significantly different, off-target effects are likely. Use a structurally different c-Met inhibitor to see if the same effect is observed. 2. To confirm on-target toxicity, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of c-Met (e.g., myr-AKT) to see if it can rescue the cells from this compound-induced death.
Lack of effect on downstream signaling (p-AKT, p-ERK) 1. Suboptimal Treatment Time: The time point of analysis may be too early or too late to observe changes in phosphorylation. 2. Alternative Pathway Activation: Cells may have activated compensatory signaling pathways.1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal time to observe inhibition of downstream signaling. 2. Investigate the activation of other receptor tyrosine kinases (e.g., EGFR, HER2) that might be compensating for c-Met inhibition.

Experimental Protocols & Methodologies

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of a kinase inhibitor.

  • Reagents and Materials:

    • Purified recombinant c-Met kinase (WT or mutant)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the purified c-Met kinase to the wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Cellular Western Blot for Downstream Signaling

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of downstream signaling proteins.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a c-Met dependent cancer cell line) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours).

    • If required, stimulate the cells with HGF for 15-30 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds ADP ADP GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates cMet_IN_18 This compound cMet_IN_18->cMet Inhibits ATP Binding ATP ATP SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start_biochem Prepare Reagents (Kinase, Inhibitor, ATP, Substrate) reaction Kinase Reaction start_biochem->reaction detection_biochem Signal Detection (Luminescence) reaction->detection_biochem analysis_biochem IC50 Determination detection_biochem->analysis_biochem start_cell Cell Culture & Treatment with this compound lysis Cell Lysis start_cell->lysis western Western Blot (p-c-Met, p-AKT, p-ERK) lysis->western analysis_cell Analysis of Downstream Signaling western->analysis_cell

Caption: General experimental workflows for biochemical and cellular assays.

References

Technical Support Center: Minimizing Off-Target Activity of c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of c-Met-IN-18. The information is presented in a practical question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show a phenotype inconsistent with c-Met inhibition. How can I determine if this is an off-target effect?

A1: This is a strong indicator of potential off-target activity. Several experimental approaches can help you distinguish between on-target and off-target effects:

  • Dose-Response Correlation: Titrate this compound over a wide concentration range. A true on-target effect should correlate with the IC50 of c-Met inhibition. Off-target effects often appear at higher concentrations.

  • Use a Structurally Unrelated c-Met Inhibitor: Confirm your phenotype using a different c-Met inhibitor with a distinct chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Rescue Experiments: Overexpress a drug-resistant mutant of c-Met in your cell line. If the phenotype is reversed, the effect is on-target. Persistence of the phenotype suggests off-target activity.[1]

  • Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down c-Met. If this recapitulates the phenotype observed with this compound, it supports an on-target mechanism.

Q2: How can I proactively identify potential off-targets of this compound?

A2: Proactive identification is crucial for robust experimental design and data interpretation. The most effective method is comprehensive kinase selectivity profiling. This involves screening this compound against a large panel of kinases, ideally covering a significant portion of the human kinome. Commercial services are available for this purpose. This will provide a quantitative measure of the inhibitor's selectivity and identify potential off-target kinases that may need to be considered in your experimental system.

Q3: I'm observing a discrepancy between the biochemical IC50 of this compound and its potency in cell-based assays. What could be the reason?

A3: Discrepancies between biochemical and cellular potencies are common and can arise from several factors:

  • High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations that may not reflect the millimolar levels within a cell. As an ATP-competitive inhibitor, this compound will face greater competition in a cellular environment, leading to a higher apparent IC50.

  • Cellular Efflux Pumps: The inhibitor may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration and apparent potency.[1]

  • Target Expression and Activity: Confirm the expression level and phosphorylation (activity) status of c-Met in your chosen cell line using Western blotting. Low target expression or activity will diminish the inhibitor's effect.[1]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than expected.

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To enhance the reliability of your findings, consider the following best practices:

  • Use the Lowest Effective Concentration: Based on dose-response curves, use the lowest concentration of this compound that effectively inhibits c-Met phosphorylation to minimize engagement of lower-affinity off-targets.

  • Orthogonal Approaches: Do not rely solely on one inhibitor. As mentioned, use structurally diverse inhibitors targeting c-Met and genetic methods (siRNA/CRISPR) to validate key findings.

  • Confirm Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to c-Met in your cellular model.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Unexpected Phenotype Off-target activity of this compound.1. Perform a dose-response experiment to check if the effect is concentration-dependent. 2. Use a structurally unrelated c-Met inhibitor to see if the phenotype is reproduced. 3. Perform a rescue experiment with a drug-resistant c-Met mutant.[1] 4. Use siRNA/CRISPR to knock down c-Met and check for the same phenotype.
Low Potency in Cellular Assays High intracellular ATP, efflux pump activity, low target expression, or poor cell permeability.1. Verify c-Met expression and phosphorylation in your cell line via Western blot.[1] 2. Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if potency increases.[1] 3. Perform a cell permeability assay. 4. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA).
Inconsistent Results Between Experiments Off-target effects confounding results; variability in cell culture conditions.1. Strictly control for cell passage number and confluency. 2. Proactively profile this compound against a kinase panel to understand its selectivity. 3. Validate key findings using a secondary, structurally unrelated c-Met inhibitor.
Toxicity Observed at Effective Concentrations Off-target inhibition of essential kinases.1. Consult kinase profiling data to identify potential off-targets that could explain the toxicity. 2. Attempt to find a more selective c-Met inhibitor if off-target toxicity is a major concern. 3. Lower the concentration of this compound and extend the treatment time.

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol is to assess the on-target activity of this compound by measuring the inhibition of c-Met phosphorylation.

  • Cell Culture and Treatment: Plate cells (e.g., a c-Met amplified cell line like MKN-45 or EBC-1) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with hepatocyte growth factor (HGF) at an appropriate concentration (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Protocol 2: Kinase Selectivity Profiling (General Workflow)

This protocol outlines the general steps for assessing the selectivity of this compound. This is typically performed as a service by specialized companies.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration.

  • Primary Screen: The compound is screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases. The percent inhibition for each kinase is determined.

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value.[2]

  • Data Analysis: The results are compiled, and a selectivity profile is generated, often visualized as a kinome map or a table comparing the IC50 for c-Met against the IC50 values for off-target kinases.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation cMet_IN_18 This compound cMet_IN_18->cMet Inhibits

Caption: c-Met signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse Correlates Does phenotype correlate with c-Met IC50? DoseResponse->Correlates SecondaryInhibitor Test with Structurally Unrelated c-Met Inhibitor Correlates->SecondaryInhibitor Yes OffTarget Likely Off-Target Effect Correlates->OffTarget No Reproduced Phenotype Reproduced? SecondaryInhibitor->Reproduced GeneticKD Use siRNA/CRISPR for c-Met Knockdown Reproduced->GeneticKD Yes Reproduced->OffTarget No Recapitulated Phenotype Recapitulated? GeneticKD->Recapitulated OnTarget Likely On-Target Effect Recapitulated->OnTarget Yes Recapitulated->OffTarget No

Caption: Workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: c-Met-IN-18 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-Met-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound in click chemistry reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key data to ensure the success of your experiments.

Understanding this compound and the c-Met Pathway

This compound is a potent and selective ATP-competitive type-III inhibitor of the c-Met receptor tyrosine kinase.[1][2] It is designed with a terminal alkyne group, making it a valuable tool for chemical biology applications, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] This allows for the covalent labeling of c-Met in cells and lysates for various downstream applications, including target identification, occupancy studies, and inhibitor profiling.

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a cascade of signaling pathways crucial for cell proliferation, motility, survival, and invasion.[3][4] Dysregulation of the HGF/c-Met pathway is implicated in numerous cancers, making it a key therapeutic target.[5][6] Understanding this pathway is essential for contextualizing the effects of this compound.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor p85 PI3K (p85) cMet->p85 Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Recruits HGF HGF (Ligand) HGF->cMet Binds AKT AKT p85->AKT Survival Cell Survival & Proliferation AKT->Survival GAB1->p85 RAS RAS GAB1->RAS MAPK MAPK RAS->MAPK Motility Motility & Invasion MAPK->Motility Nucleus Nucleus STAT3->Nucleus Dimerizes & Translocates Gene Gene Transcription Nucleus->Gene experimental_workflow A 1. Cell Culture & Treatment B Treat cells with This compound (alkyne) A->B C 2. Cell Lysis or Fixation B->C D Prepare protein lysate or fix cells for imaging C->D E 3. Click Reaction (CuAAC) D->E F Add Azide-Probe, CuSO4, Ligand, and Na-Ascorbate E->F G 4. Sample Cleanup F->G H Precipitation (proteomics) or Washing (imaging) G->H I 5. Downstream Analysis H->I J SDS-PAGE / Western Blot Mass Spectrometry Fluorescence Microscopy I->J troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagents Reagent & Buffer Issues cluster_target Target Protein Issues Start Problem: Low or No Click Product C1 Is Sodium Ascorbate solution fresh? Start->C1 R1 Does buffer contain EDTA or DTT? Start->R1 T1 Is this compound binding to the target? Start->T1 C2 Did you degas solvents? C1->C2 Yes C4 Remake fresh ascorbate. Protect from oxygen. C1->C4 No C3 Are you using a Cu(I) ligand? C2->C3 Yes C2->C4 No C5 Add a ligand (e.g., THPTA) at a 5:1 ratio to Copper. C3->C5 No C3->R1 Yes R2 Have you verified reagent integrity? R1->R2 No R3 Buffer exchange to remove interfering components. R1->R3 Yes R4 Check this compound and azide-probe by LC-MS. R2->R4 No R2->T1 Yes T2 Confirm target engagement (e.g., Western Blot for downstream markers). T1->T2 Unsure

References

c-Met-IN-18 stability and degradation in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the small molecule c-Met inhibitor, c-Met-IN-18, both in vitro and in vivo.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid loss of this compound activity in our cell culture medium. What are the potential causes?

A1: The loss of activity for a small molecule inhibitor like this compound in solution can be attributed to several factors. The most common causes include chemical degradation due to hydrolysis, oxidation, or photolysis, as well as precipitation out of the solution. It is also possible that the compound is adsorbing to the surfaces of your culture vessels or interacting with components in your assay medium.

Q2: How can we determine if our stock solution of this compound has degraded?

A2: The most direct way to assess the degradation of your stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can effectively separate the parent compound from any degradation products, allowing for the quantification of the intact inhibitor. A significant decrease in the peak corresponding to this compound and the appearance of new peaks would be indicative of degradation.

Q3: What are the best practices for storing this compound to prevent its degradation?

A3: To maintain the integrity of this compound, proper storage is crucial. For long-term storage, it is recommended to store stock solutions at -80°C.[1] To prevent degradation from light exposure, use amber vials or wrap containers in foil.[2] For compounds that are susceptible to oxidation, consider purging the storage vial with an inert gas like argon or nitrogen before sealing.[2] It is also important to avoid repeated freeze-thaw cycles.[1]

Q4: Could the solvent we are using be contributing to the instability of this compound?

A4: Yes, the choice of solvent can significantly impact the stability of a small molecule inhibitor. While DMSO is a commonly used solvent, its stability can be compromised by repeated freeze-thaw cycles.[2] It is important to ensure that the chosen solvent is appropriate for long-term storage at your desired temperature.

Troubleshooting Guides

Issue: Inconsistent Experimental Results and Loss of Compound Activity

This is a common issue that often arises from the degradation of the small molecule inhibitor in the solution. The following guide provides a systematic approach to troubleshoot this problem.

Step 1: Verify the Integrity of the Stock Solution

  • Action: Thaw a fresh aliquot of your this compound stock solution. Prepare a dilution series and analyze it using HPLC or LC-MS to determine the concentration and purity of the parent compound.

  • Interpretation:

    • Purity >95% and concentration as expected: The issue likely lies with downstream handling or assay conditions. Proceed to Step 2.

    • Purity <95% and/or additional peaks observed: The stock solution has degraded. Prepare a fresh stock solution from the solid compound and review your storage and handling procedures.

Step 2: Assess Stability in Experimental Buffer/Medium

  • Action: If the stock solution is intact, the problem may be occurring when the compound is diluted into your experimental buffer. Perform a time-course experiment by incubating this compound in your assay medium at the experimental temperature (e.g., 37°C) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS.

  • Interpretation:

    • Stable concentration over time: The compound is stable in your medium. The issue may be related to cell-based metabolism or other assay components.

    • Decreasing concentration over time: The compound is unstable in your medium. Consider the troubleshooting options in the table below.

Observation Possible Cause Suggested Solution
Rapid degradation in cell culture mediumInherent instability in aqueous solution at 37°C. Reaction with media components. pH of the media affecting stability.Perform a stability check in a simpler buffer (e.g., PBS) at 37°C. Test stability in media with and without serum. Analyze stability in different types of cell culture media.
High variability between replicatesInconsistent sample handling. Issues with the analytical method. Incomplete solubilization.Ensure precise and consistent timing for sample collection and processing. Validate the analytical method. Confirm complete dissolution of the compound.
Low recovery of the compoundAdsorption to plasticware. Cellular uptake.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine cellular uptake.

Quantitative Data Summary

While specific data for "this compound" is not publicly available, the following table summarizes stability and pharmacokinetic data for other known c-Met inhibitors to provide a comparative reference.

Compound Parameter Value Species Assay Condition
ABN401 Bioavailability~30%DogOral administration
Purity (6 months)>97%-40°C storage
SCC244 Tmax~6 hoursHumanSingle oral 300 mg dose
t1/2~33-40 hoursHumanSingle oral 300 mg dose
Crizotinib t1/2~42 hoursHumanOral administration
MetabolismPrimarily by CYP3A4/5-In vitro studies

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of this compound in phosphate buffer.

  • Add the liver microsomes to the wells of a 96-well plate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

This study is designed to determine the pharmacokinetic profile of a compound after administration to an animal model.

Materials:

  • This compound formulated for in vivo administration

  • Animal model (e.g., mice or rats)

  • Dosing vehicles

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Administer this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation STAT3->Survival cMet_IN_18 This compound cMet_IN_18->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Stability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock of this compound in DMSO prep_working Prepare 10 µM Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining vs. Time 0 lcms->calculate

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_stock_bad Stock Degraded cluster_stock_good Stock OK cluster_medium_bad Unstable in Medium cluster_medium_good Stable in Medium start Inconsistent Results/ Loss of Activity check_stock Check Stock Solution (HPLC/LC-MS) start->check_stock prep_fresh Prepare Fresh Stock check_stock->prep_fresh Degraded check_medium Assess Stability in Assay Medium check_stock->check_medium Intact review_storage Review Storage Conditions prep_fresh->review_storage troubleshoot_medium Modify Assay Conditions: - Change Medium - Add Stabilizers - Adjust pH check_medium->troubleshoot_medium Unstable investigate_assay Investigate Other Assay Parameters: - Cell Metabolism - Compound Adsorption check_medium->investigate_assay Stable

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Overcoming Resistance to c-MET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges encountered during experiments with c-MET inhibitors, using c-Met-IN-18 as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the enzymatic activity of the c-MET tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of the c-MET receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades, are crucial for cancer cell proliferation, survival, migration, and invasion.[3]

Q2: My IC50 value for this compound is different from published data. What are the possible reasons?

A2: Discrepancies in IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines with increasing passage numbers, leading to altered drug sensitivity. It is crucial to use authenticated, low-passage cell lines for your experiments.[4]

  • Experimental Conditions: Variations in cell seeding density, serum concentration in the culture medium, and the duration of drug exposure can significantly impact the calculated IC50 value.[4]

  • Assay Variability: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different results. Some inhibitors may also interfere with the assay reagents.[4][5]

Q3: I'm observing a decrease in the efficacy of this compound over time in my long-term cell culture experiments. What could be the cause?

A3: A decline in the effectiveness of this compound during prolonged treatment suggests the development of acquired resistance. Cancer cells can develop resistance through various mechanisms, including:

  • On-Target Resistance: Secondary mutations in the c-MET kinase domain can alter the drug-binding site, reducing the inhibitor's efficacy. Common mutation sites include D1228 and Y1230.[3][6]

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the c-MET blockade. A frequent mechanism is the reactivation of the EGFR signaling pathway.[7][8][9] Amplification or activating mutations in genes like KRAS can also contribute to resistance.[10]

Q4: Can I combine this compound with other inhibitors to overcome resistance?

A4: Yes, combination therapy is a promising strategy to overcome resistance to c-MET inhibitors. Based on the mechanism of resistance, you could consider combining this compound with:

  • EGFR inhibitors: If you suspect EGFR pathway reactivation, co-treatment with an EGFR inhibitor like gefitinib (B1684475) or osimertinib (B560133) could restore sensitivity.[7][9]

  • PI3K/AKT/mTOR inhibitors: If the PI3K/AKT pathway is hyperactivated as a bypass mechanism, inhibitors targeting this pathway may be effective.[3]

  • Other RTK inhibitors: Depending on the specific bypass signaling route, inhibitors of other receptor tyrosine kinases might be beneficial.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the 96-well plate, which are prone to evaporation.
Inhibitor Precipitation Visually inspect the drug dilutions under a microscope for any signs of precipitation. If observed, prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically ≤0.1%).[4]
Interference with Assay Reagent To check for chemical interference, run a control plate with the inhibitor in cell-free media. If the inhibitor reacts with the assay reagent, consider switching to a different viability assay (e.g., from a tetrazolium-based assay like MTT to a luciferase-based assay like CellTiter-Glo).[4]
Inconsistent Incubation Times Adhere strictly to the incubation times specified in your protocol for both drug treatment and the viability assay itself.
Problem 2: No significant inhibition of c-MET phosphorylation observed by Western Blot
Possible Cause Recommended Solution
Sub-optimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting c-MET phosphorylation in your specific cell line.
Poor Antibody Quality Use a well-validated antibody specific for phosphorylated c-MET (e.g., p-MET Tyr1234/1235).[2][11] Always include positive and negative controls to validate antibody performance.
Inefficient Protein Lysis or Phosphatase Activity Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins.[2] Keep samples on ice throughout the lysate preparation process.
Low Basal c-MET Activation Some cell lines may have low endogenous levels of c-MET phosphorylation. Consider stimulating the cells with the c-MET ligand, Hepatocyte Growth Factor (HGF), to induce phosphorylation before adding the inhibitor.[2][12]

Quantitative Data Summary

Table 1: IC50 Values of Various c-MET Inhibitors in Different Cancer Cell Lines

InhibitorCell LineCancer Typec-MET StatusIC50 (nM)Reference
CabozantinibVarious-Wild-type5.4[13]
Merestinib--D1228Y mutant18-fold increase vs WT[6]
Glesatinib--D1228A mutant10-fold increase vs WT[6]
CapmatinibPC-9/ERNSCLCMET-amplified20[14]
CB538PC-9/ERNSCLCMET-amplified173[14]
CapmatinibHCC827/ORNSCLCMET-amplified<10[14]
CB538HCC827/ORNSCLCMET-amplified<10[14]

Note: IC50 values can vary between laboratories due to different experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cancer cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[16]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[16]

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.[16]

  • Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[16]

  • Incubate for 1.5 hours at 37°C.[16]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes.[16]

  • Measure the absorbance at 492 nm using a microplate reader.[16]

Western Blot for Phospho-c-MET (p-MET) and Total c-MET

This protocol is for determining the phosphorylation status of c-MET upon treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell line

  • This compound

  • HGF (optional, for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-MET Tyr1234/1235, anti-total c-MET, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the specified time. Include a stimulated control (HGF treatment) and an unstimulated control.[2]

  • Wash cells twice with ice-cold PBS.[2]

  • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.[2]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[2]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[2]

  • Transfer proteins to a PVDF membrane.[2]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with primary antibody against p-MET (e.g., 1:1000 dilution) overnight at 4°C.[2]

  • Wash the membrane three times with TBST.[2]

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane three times with TBST.[2]

  • Apply ECL substrate and capture the chemiluminescent signal.[2]

  • Strip the membrane and re-probe for total c-MET and a loading control (e.g., β-actin).[2]

Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions

This protocol can be used to determine if resistance to this compound is mediated by an interaction between c-MET and another protein, such as EGFR.

Materials:

  • Cell lysate

  • Primary antibody against the "bait" protein (e.g., anti-c-MET)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[17]

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody specific to the protein of interest (e.g., anti-c-MET) to the pre-cleared lysate.[18]

  • Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[18]

  • Add pre-washed protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the complex.[17]

  • Pellet the beads using a magnetic rack and discard the supernatant.[18]

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[18]

  • Elute the protein complex from the beads using elution buffer.

  • Analyze the eluted proteins by Western blot using antibodies against the suspected interacting protein (e.g., anti-EGFR) and the bait protein (anti-c-MET).[19]

Visualizations

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET GRB2_SOS GRB2/SOS cMET->GRB2_SOS Activates PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Survival Invasion Invasion STAT3->Invasion cMet_IN_18 This compound cMet_IN_18->cMET Inhibits

Caption: The c-MET signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_inhibitor cluster_cell Cancer Cell cluster_downstream cluster_resistance Resistance Mechanisms cMet_IN_18 This compound cMET c-MET cMet_IN_18->cMET Inhibits Proliferation_Survival Proliferation & Survival cMET->Proliferation_Survival EGFR EGFR EGFR->Proliferation_Survival Activates KRAS KRAS KRAS->Proliferation_Survival Activates Secondary_Mutation Secondary c-MET Mutation (e.g., D1228, Y1230) Secondary_Mutation->cMET Alters binding site Bypass_Signaling Bypass Signaling Bypass_Signaling->EGFR Bypass_Signaling->KRAS

Caption: Mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased Efficacy of This compound Observed Check_Phospho_MET Western Blot for p-MET Start->Check_Phospho_MET Phospho_MET_Inhibited Is p-MET still inhibited? Check_Phospho_MET->Phospho_MET_Inhibited Investigate_Bypass Investigate Bypass Pathways (e.g., p-EGFR, p-AKT) Phospho_MET_Inhibited->Investigate_Bypass Yes Sequence_cMET Sequence c-MET Kinase Domain Phospho_MET_Inhibited->Sequence_cMET No Bypass_Active Bypass Pathway Activated? Investigate_Bypass->Bypass_Active Mutation_Found Secondary Mutation Found? Sequence_cMET->Mutation_Found Combine_Therapy Consider Combination Therapy (e.g., + EGFR inhibitor) Bypass_Active->Combine_Therapy Yes Re_evaluate Re-evaluate Experiment Bypass_Active->Re_evaluate No Switch_Inhibitor Consider Switching to a Different Type of c-MET Inhibitor Mutation_Found->Switch_Inhibitor Yes Mutation_Found->Re_evaluate No

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Interpreting Unexpected Results from c-Met-IN-18 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the c-Met inhibitor, c-Met-IN-18.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive type-III inhibitor of c-Met kinase.[1] It targets both wild-type (WT) and the D1228V mutant of c-Met.[1] The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that, upon binding its ligand HGF, activates downstream signaling pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT.[2][3][4][5] These pathways are crucial for cell proliferation, survival, migration, and invasion.[2][3][4] Dysregulation of c-Met signaling is implicated in various cancers.[3][6]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cancer research to study the effects of c-Met inhibition on tumor cell growth, survival, and metastasis.[1] It can be utilized in various assays, including in vitro kinase assays, cellular phosphorylation assays, cell viability and proliferation assays, and in vivo tumor models.

Q3: Is this compound expected to have off-target effects?

A3: While this compound is designed to be a selective c-Met inhibitor, like many kinase inhibitors, the possibility of off-target effects exists. Some c-Met inhibitors have been shown to have effects that are not mediated by c-Met, and these can contribute to their anti-tumor activity.[7] It is crucial to include appropriate controls in experiments to distinguish between on-target and off-target effects.

Q4: How should I prepare and store this compound?

A4: For specific solubility and stability information, it is always best to consult the manufacturer's data sheet. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then stored at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. The solubility of c-Met inhibitors can be influenced by the solvent composition.[9]

Troubleshooting Guides

Problem 1: No or reduced inhibition of c-Met phosphorylation or downstream signaling.
Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the calculated final concentration. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Inhibitor degradation Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment.
Low c-Met expression or activation in the cell model Confirm c-Met expression and phosphorylation levels in your cell line using Western blot or other methods.[10][11] Some cell lines may have low endogenous c-Met activity.[12] Consider stimulating cells with HGF to induce c-Met phosphorylation.[13]
Cellular resistance mechanisms Cells can develop resistance to c-Met inhibitors through mechanisms like amplification of other signaling kinases (e.g., EGFR, HER3) or mutations in downstream effectors like KRAS.[2]
High concentration of exogenous HGF Testing inhibitors at non-physiological concentrations of HGF may mask their efficacy.[12] Consider using HGF levels that are more representative of the in vivo tumor microenvironment.[12]
Problem 2: Unexpected cell death or toxicity.
Possible Cause Troubleshooting Step
Off-target effects The inhibitor may be affecting other kinases or cellular processes.[7] Perform a kinase panel screen to identify potential off-targets. Use a structurally different c-Met inhibitor as a control to see if the effect is specific to c-Met inhibition.
High inhibitor concentration High concentrations of the inhibitor or the solvent (e.g., DMSO) can be toxic to cells. Perform a dose-response curve to determine the IC50 for cell viability and use concentrations at or below this for mechanism-of-action studies.
Cell line sensitivity Different cell lines can have varying sensitivities to the same compound.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture conditions Maintain consistent cell passage numbers, confluency, and serum concentrations in your media.
Inhibitor stock solution issues Prepare a fresh stock solution of this compound. Ensure complete dissolution of the compound.
Assay variability Optimize and standardize all experimental protocols, including incubation times, reagent concentrations, and detection methods.

Data Presentation

Table 1: Inhibitory Activity of Selected c-Met Inhibitors

InhibitorTargetIC50 (nM)Cell LineReference
This compoundWT c-Met0.013-[1]
This compoundD1228V mutant c-Met0.20-[1]
INCB28060c-Met kinase0.13Recombinant enzyme[8]
INCB28060Phospho-c-Met~1SNU-5[8]
TPX-0022c-Met2.7In vitro kinase assay[14]
TPX-0022Cell proliferation0.92NCI-H1993[14]

Experimental Protocols

Key Experiment: Western Blot for c-Met Phosphorylation

This protocol is a general guideline and may need optimization for specific antibodies and cell lines.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound at various concentrations for the specified time. Include a vehicle control (e.g., DMSO).

    • If studying ligand-induced phosphorylation, starve cells in serum-free media before stimulating with HGF.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein amounts for all samples and add Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/1235) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Stripping and Re-probing:

    • To assess total c-Met levels, the membrane can be stripped and re-probed with an antibody for total c-Met. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.[11]

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_dimer c-Met Dimerization & Autophosphorylation cMet->cMet_dimer Activates GRB2 GRB2 cMet_dimer->GRB2 PI3K PI3K cMet_dimer->PI3K JAK JAK cMet_dimer->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration mTOR->Cell_Response STAT STAT JAK->STAT STAT->Transcription Transcription->Cell_Response cMet_IN_18 This compound cMet_IN_18->cMet_dimer Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow start Unexpected Result with This compound q1 Is c-Met phosphorylation reduced? start->q1 a1_yes Proceed to phenotype analysis q1->a1_yes Yes a1_no Troubleshoot Inhibition q1->a1_no No q2 Is there unexpected cell toxicity? a1_yes->q2 check_conc Verify Inhibitor Concentration a1_no->check_conc check_activity Confirm Inhibitor Activity check_conc->check_activity check_cmet Assess c-Met Expression/Activation check_activity->check_cmet a2_yes Troubleshoot Toxicity q2->a2_yes Yes a2_no Analyze other unexpected phenotypes q2->a2_no No check_off_target Investigate Off-Target Effects a2_yes->check_off_target check_dose Optimize Inhibitor Dose check_off_target->check_dose

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: c-Met Inhibitor Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing c-Met small molecule inhibitors. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you generate reliable and reproducible dose-response curves for compounds such as c-Met-IN-18.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental process of determining inhibitor potency.

Question 1: My dose-response curve does not have a standard sigmoidal shape. What are the potential causes?

An ideal dose-response curve exhibits a sigmoidal shape, but deviations can occur for several reasons.

  • Shallow or Flat Curve: This may indicate that the inhibitor has low potency or is inactive in the chosen cell line or assay system. It could also suggest that the highest concentration tested is insufficient to achieve maximal inhibition.

  • U-shaped or Biphasic Curve: This can be caused by off-target effects at higher concentrations or compound precipitation, which can interfere with the assay readout.

  • Steep Drop-off: Unusually steep curves can sometimes be a sign of non-specific activity or compound-induced cytotoxicity that is unrelated to the inhibition of the c-Met target.[1]

Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the purity and identity of your inhibitor stock.

  • Check for Solubility: Visually inspect the wells with the highest inhibitor concentration for any signs of precipitation. Perform a solubility test if necessary.

  • Expand Concentration Range: Test a wider range of concentrations, using half-log dilutions to better define the curve's top and bottom plateaus.[2]

  • Use a Different Assay: Validate findings using an orthogonal assay (e.g., a biochemical assay to confirm cell-based results) to rule out assay-specific artifacts.

Question 2: Why is there high variability between my replicate wells?

High variability can obscure the true dose-response relationship and lead to inaccurate IC50 calculations.

Troubleshooting Steps:

  • Pipetting Technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Minimize pipetting errors, especially when working with small volumes.[3]

  • Reagent Mixing: Thoroughly mix all reagents, including cell suspensions and inhibitor dilutions, before plating to avoid concentration gradients.[3]

  • Mitigate "Edge Effects": Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell growth. To avoid this, do not use the outermost wells for experimental data; instead, fill them with sterile buffer or media.[3]

  • Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding to guarantee an even distribution of cells across the plate.

Question 3: The calculated IC50 value is significantly different from published data. What could be the reason?

Discrepancies in IC50 values are common and often stem from variations in experimental conditions.

  • ATP Concentration (Biochemical Assays): For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay. An assay with a high ATP concentration will typically yield a higher IC50 value.[2]

  • Cell Line Differences: The potency of a c-Met inhibitor can vary dramatically between different cell lines due to factors like the level of c-Met expression, amplification, or the presence of activating mutations.[4]

  • Incubation Time: The duration of inhibitor exposure can significantly impact the apparent IC50 value, especially in cell-based assays.[5]

  • Reagent Quality: The purity and activity of the kinase enzyme and the quality of the substrate are critical for obtaining accurate results.[2]

Question 4: My inhibitor precipitates when diluted from a DMSO stock into aqueous assay buffer. How can I resolve this?

Poor aqueous solubility is a frequent challenge for small molecule inhibitors.

Troubleshooting Steps:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent and as low as possible (typically <0.5%), as higher concentrations can be cytotoxic and affect kinase activity.[6]

  • Test Intermediate Dilutions: Instead of diluting directly from a high-concentration stock into the final aqueous buffer, perform an intermediate dilution step in a more compatible solvent or a buffer containing a carrier protein like BSA.

  • Use Formulations: For persistent solubility issues, consider using formulation agents such as cyclodextrins to enhance solubility.[7] A phase solubility study can help determine the optimal concentration.[7]

Data Presentation: c-Met Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various c-Met inhibitors in different cancer cell lines, providing a reference for expected potency.

InhibitorCell Linec-Met StatusIC50 (nM)Reference
KRC-00715SNU-5Amplified< 10[4]
KRC-00715MKN-45Amplified< 10[4]
KRC-00715Hs746TAmplified< 10[4]
TepotinibMHCC97HOverexpressed13[8]
(R, S)-12aMHCC97HOverexpressed2[8]
CabozantinibVariousN/A5.4[9]
CapmatinibVariousN/A0.95[10]

Experimental Protocols

Protocol 1: Cell-Based Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method for determining an inhibitor's IC50 value by measuring ATP levels as an indicator of cell viability.

1. Cell Seeding:

  • Harvest and count cells, ensuring high viability (>95%).
  • Resuspend cells in the appropriate growth medium to the desired density (e.g., 2,000-5,000 cells per well).
  • Dispense 90 µL of the cell suspension into each well of a 96-well, clear-bottom plate.
  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

2. Compound Preparation and Treatment:

  • Prepare a serial dilution of the c-Met inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series.
  • Further dilute the compound series in culture medium to create a 10X working stock.
  • Add 10 µL of the 10X compound solution to the corresponding wells of the cell plate. Include DMSO-only wells as a vehicle control.
  • Incubate the plate for 72 hours at 37°C, 5% CO2.

3. Viability Measurement:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
  • Add 100 µL of CellTiter-Glo® Reagent to each well.
  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data by setting the vehicle control (DMSO) as 100% viability and a no-cell control as 0% viability.
  • Plot the normalized response versus the log of the inhibitor concentration.
  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[11]

Protocol 2: Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol determines inhibitor potency by directly measuring the activity of purified c-Met kinase.[12]

1. Reagent Preparation:

  • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Prepare a solution containing the c-Met enzyme and a suitable peptide substrate in the reaction buffer.
  • Prepare an ATP solution at a concentration relevant to the assay (e.g., near the Km for ATP).

2. Kinase Reaction:

  • Dispense the inhibitor from a serial dilution plate into an assay plate.
  • Add the c-Met enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate for the desired time (e.g., 60 minutes) at room temperature.

3. Signal Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.[12]
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[12]
  • Measure luminescence with a plate reader.

4. Data Analysis:

  • Normalize the data using a "no enzyme" control (100% inhibition) and a "DMSO only" control (0% inhibition).
  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Visualizations

c-Met Signaling Pathway and Inhibition

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Kinase Domain cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P1 P cMet_receptor->P1 P2 P cMet_receptor->P2 PI3K PI3K / AKT Pathway P2->PI3K RAS RAS / MAPK Pathway P2->RAS STAT STAT Pathway P2->STAT ATP ATP ADP ADP ATP->ADP Autophosphorylation Inhibitor This compound Inhibitor->ATP Blocks ATP Binding Site Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Motility Motility STAT->Motility

Caption: The c-Met signaling cascade and the mechanism of action for an ATP-competitive inhibitor.

Troubleshooting Workflow for Dose-Response Curves

Troubleshooting_Workflow start Start: Unexpected Dose-Response Curve issue_shape Issue: Poor Curve Shape (Flat, U-Shaped, etc.) start->issue_shape issue_variability Issue: High Variability Between Replicates start->issue_variability issue_ic50 Issue: Incorrect IC50 (vs. Literature) start->issue_ic50 cause_solubility Cause: Compound Precipitation? issue_shape->cause_solubility cause_concentration Cause: Concentration Range? issue_shape->cause_concentration cause_offtarget Cause: Off-Target Effects? issue_shape->cause_offtarget cause_pipetting Cause: Pipetting Error? issue_variability->cause_pipetting cause_edge Cause: Edge Effects? issue_variability->cause_edge cause_cells Cause: Uneven Cell Seeding? issue_variability->cause_cells cause_atp Cause: ATP Concentration? issue_ic50->cause_atp cause_cell_line Cause: Cell Line Specific? issue_ic50->cause_cell_line cause_time Cause: Incubation Time? issue_ic50->cause_time sol_solubility Check solubility visually Lower final [DMSO] cause_solubility->sol_solubility sol_concentration Widen concentration range (e.g., half-log dilutions) cause_concentration->sol_concentration sol_offtarget Use orthogonal assay (e.g., biochemical) cause_offtarget->sol_offtarget sol_pipetting Calibrate pipettes Ensure proper mixing cause_pipetting->sol_pipetting sol_edge Fill outer wells with buffer Avoid using for data cause_edge->sol_edge sol_cells Ensure homogenous cell suspension cause_cells->sol_cells sol_atp Standardize ATP concentration (match literature if possible) cause_atp->sol_atp sol_cell_line Confirm c-Met status of your cell line cause_cell_line->sol_cell_line sol_time Ensure consistent incubation time cause_time->sol_time solution_node solution_node

Caption: A logical workflow for troubleshooting common dose-response curve issues.

References

Technical Support Center: Assessing c-Met-IN-18 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the toxicity of c-Met-IN-18 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive Type-III inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It targets both wild-type (WT) c-Met and the D1228V mutant.[1][2][3][4] The c-Met signaling pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[5][6][7] Dysregulation of this pathway is implicated in the development and progression of various cancers.[5][8][9] this compound exerts its effect by binding to the ATP-binding site of the c-Met kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[8]

Q2: How do I select the appropriate cell lines to test this compound toxicity?

A2: The choice of cell lines is critical for accurately assessing the on-target toxicity of this compound. It is recommended to use a panel of cell lines with varying levels of c-Met expression and activation.

  • c-Met Dependent Cell Lines: Include cell lines with known c-Met gene amplification or high levels of c-Met protein overexpression. These cells are often "addicted" to the c-Met signaling pathway for their growth and survival, making them sensitive to c-Met inhibition. Examples of such cell lines used in c-Met inhibitor studies include certain gastric and lung cancer cell lines.[9]

  • c-Met Low/Negative Cell Lines: Include cell lines with low or no detectable c-Met expression. These cells will serve as controls to assess the off-target toxicity of this compound. Any observed cytotoxicity in these cell lines is likely due to the inhibitor acting on other cellular targets.

  • Isogenic Cell Line Pairs: If available, using isogenic cell lines (genetically identical except for the c-Met gene) can provide the most definitive evidence for on-target toxicity.

Q3: What are the standard assays to measure the cytotoxicity of this compound?

A3: Several standard in vitro assays can be used to quantify the cytotoxic effects of this compound. The choice of assay depends on the specific cellular process being investigated.

  • Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. They are high-throughput and provide a good overall measure of cell proliferation and viability.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays measure the leakage of intracellular components (like lactate (B86563) dehydrogenase) or the uptake of dyes by cells with compromised plasma membranes, which are hallmarks of cell death.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays specifically detect the induction of programmed cell death (apoptosis). Annexin V staining identifies early apoptotic cells, while propidium (B1200493) iodide (PI) stains late apoptotic and necrotic cells. Caspase assays measure the activity of key enzymes in the apoptotic cascade.

  • Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with the inhibitor. It is considered a gold-standard for determining true cytotoxicity.

Troubleshooting Guides

Troubleshooting Common Issues in Cytotoxicity Assays
Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure thorough but gentle mixing of all reagents.
High background signal in "no-cell" control wells Contamination of media or reagents, or interference of the compound with the assay chemistry.Use fresh, sterile reagents. Run a control with the compound in cell-free media to check for direct interaction with the assay dye.
Unexpectedly low or no cytotoxicity Incorrect compound concentration, compound instability, or cell line resistance.Verify the concentration and purity of your this compound stock solution. Prepare fresh dilutions for each experiment. Confirm that the chosen cell line expresses the target (c-Met) and is sensitive to its inhibition.
Drug precipitation in culture media Poor solubility of this compound at the tested concentrations.Check the solubility information on the technical data sheet. Consider using a lower concentration range or a different solvent. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound. Researchers should determine the IC50 values in their specific cell lines of interest.

Compound Target IC50 (nM) Reference
This compoundWild-Type c-Met0.013[1][2][3][4]
This compoundD1228V mutant c-Met0.20[1][2][3][4]

Experimental Protocols & Methodologies

General Protocol for a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include appropriate controls (vehicle control, positive control for cell death).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation & Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription cMet_IN_18 This compound cMet_IN_18->cMet Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Assess_Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation select_cells Select Cell Lines (c-Met High vs. c-Met Low) determine_conc Determine Concentration Range of this compound select_cells->determine_conc viability_assay Perform Viability Assay (e.g., MTT) determine_conc->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) determine_conc->apoptosis_assay western_blot Western Blot for Downstream Signaling determine_conc->western_blot calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 compare_cell_lines Compare Toxicity between c-Met High and Low Cells apoptosis_assay->compare_cell_lines on_off_target Differentiate On-target vs. Off-target Toxicity western_blot->on_off_target Confirm target engagement calc_ic50->compare_cell_lines compare_cell_lines->on_off_target

Caption: A streamlined workflow for assessing the toxicity of this compound in cell lines.

Logic Diagram for Differentiating On-Target vs. Off-Target Toxicity

On_Off_Target_Logic start Is this compound cytotoxic in c-Met High cells? no_toxicity No Significant Toxicity at Tested Concentrations start->no_toxicity No cmet_low_tox Is it also cytotoxic in c-Met Low cells? start->cmet_low_tox Yes on_target Likely On-Target Toxicity off_target Likely Off-Target Toxicity cmet_low_tox->on_target No cmet_low_tox->off_target Yes

Caption: A decision-making diagram to distinguish between on-target and off-target toxicity.

References

Technical Support Center: Optimizing Intracellular c-Met Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for the intracellular staining of the c-Met receptor, particularly when working with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for fixing cells for intracellular c-Met staining?

A1: For initial experiments, a widely used and effective method is to fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[1][2] PFA is a cross-linking fixative that generally preserves cellular morphology well.[2][3] However, the optimal fixation method can be antibody-dependent, so it may be necessary to test other fixatives like ice-cold methanol (B129727) or acetone (B3395972) if you experience issues with signal intensity.[2][4]

Q2: Which permeabilization agent should I choose after PFA fixation?

A2: The choice of permeabilization agent depends on the location of the c-Met epitope you are targeting.

  • For cytoplasmic or membrane-associated epitopes: A mild detergent like 0.1-0.5% Saponin (B1150181) is a good starting point. Saponin selectively interacts with cholesterol in the cell membrane, creating pores while leaving many membrane-associated proteins in place.[5][6]

  • For nuclear or whole-cell extraction: A stronger, non-ionic detergent like 0.1-0.5% Triton X-100 or Tween-20 is more effective as it permeabilizes all cellular membranes, including the nuclear envelope.[5][6]

Q3: Can I perform fixation and permeabilization in a single step?

A3: Yes, using organic solvents like ice-cold methanol or acetone can simultaneously fix and permeabilize cells.[2][6][7] This method works by dehydrating and precipitating cellular components.[6] It can be advantageous for certain epitopes that might be masked by PFA cross-linking, but it may not preserve cellular structure as well as PFA.[6]

Q4: I am using a small molecule inhibitor (c-Met-IN-18). Will this affect my staining?

A4: Small molecule inhibitors can potentially alter the conformation of the target protein or its localization within the cell. While specific data on "this compound" is not publicly available, it is crucial to include proper controls. These should include untreated cells and cells treated with the vehicle (e.g., DMSO) to assess any changes in c-Met expression or localization due to the inhibitor treatment.

Q5: How can I minimize non-specific background staining?

A5: High background can obscure your signal. To minimize it:

  • Blocking is crucial: Before adding the primary antibody, incubate your samples with a blocking buffer for at least one hour.[8][9] Common blocking agents include 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody.[8][9]

  • Optimize antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[10] Perform a titration experiment to find the optimal dilution for your antibodies.[11][12]

  • Ensure thorough washing: Wash samples adequately with PBS or PBS with a small amount of detergent (like 0.05% Tween-20) between antibody incubation steps to remove unbound antibodies.[13][14]

Troubleshooting Guide

Problem 1: Weak or No c-Met Signal
Possible Cause Recommended Solution Citation
Suboptimal Fixation The fixation method may be masking the epitope. Try switching from PFA to ice-cold methanol or acetone fixation. For PFA, ensure it is freshly prepared, as old formaldehyde (B43269) can lose its effectiveness.[6][15]
Inadequate Permeabilization The antibody may not be reaching the intracellular target. If using a mild detergent like saponin, try a stronger one like Triton X-100, especially if the epitope is within an organelle. Ensure the permeabilization time is sufficient (e.g., 10-15 minutes).[1][16]
Antibody Dilution Too High The concentration of the primary antibody is too low. Try a range of lower dilutions (higher concentrations). A typical starting range is 1:100 to 1:1000.[11][14]
Low Protein Expression The target protein may not be highly expressed in your cells. Confirm c-Met expression using another method like Western blotting or use a positive control cell line known to express high levels of c-Met.[15]
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[10][17]
Problem 2: High Background or Non-Specific Staining
Possible Cause Recommended Solution Citation
Insufficient Blocking Non-specific sites are not adequately blocked. Increase the blocking incubation time to at least 1 hour at room temperature. Use normal serum from the species in which the secondary antibody was raised.[8][9][18]
Antibody Concentration Too High Excess primary or secondary antibody is binding non-specifically. Perform a titration to determine the optimal, lowest effective concentration for both antibodies.[10][12]
Inadequate Washing Unbound antibodies have not been sufficiently washed away. Increase the number and duration of wash steps after both primary and secondary antibody incubations.[14]
Autofluorescence The cells themselves may be autofluorescent. Examine an unstained sample under the microscope. If autofluorescence is an issue, you can use a commercial autofluorescence quenching kit.[15][19]
Secondary Antibody Cross-Reactivity The secondary antibody may be binding non-specifically. Run a control where you omit the primary antibody. If staining is still present, the secondary antibody is the issue.[10]

Experimental Protocols & Data

Table 1: Comparison of Fixation & Permeabilization Methods
Method Fixative Permeabilization Agent Pros Cons Best for...
Cross-linking 4% Paraformaldehyde (PFA)Triton X-100 (0.1-0.5%)Good preservation of cellular morphology.Can mask epitopes through cross-linking.General intracellular proteins, nuclear antigens.[2][6]
Cross-linking 4% Paraformaldehyde (PFA)Saponin (0.1-0.5%)Preserves membrane integrity well.May not permeabilize nuclear or organelle membranes effectively. Reversible, so saponin must be kept in subsequent buffers.Cytoplasmic and membrane-associated proteins.[1][5][6]
Organic Solvent Ice-cold 90-100% MethanolN/A (acts as both)Fixes and permeabilizes simultaneously. Good for some phospho-epitopes.Can alter protein conformation and does not preserve morphology as well as PFA.Phosphorylated proteins, nuclear antigens.[6]
Organic Solvent Ice-cold AcetoneN/A (acts as both)Fixes and permeabilizes simultaneously. Less harsh than methanol.Can extract lipids, affecting membrane structure.Cytoskeletal proteins, enzymes.[2]
Protocol 1: PFA Fixation and Triton X-100 Permeabilization
  • Cell Preparation: Grow cells on coverslips or in a multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with ice-cold PBS.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[20]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.[1]

  • Blocking: Wash cells with PBS, then add blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-c-Met antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[21]

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the samples promptly using a fluorescence microscope.

Protocol 2: Methanol Fixation/Permeabilization
  • Cell Preparation: Grow and treat cells as required.

  • Washing: Gently wash the cells twice with ice-cold PBS.

  • Fixation/Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 15 minutes on ice or at -20°C.[1][2]

  • Washing: Gently wash the cells three times with ice-cold PBS for 5 minutes each.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature.[8]

  • Antibody Incubation and Imaging: Proceed from Step 7 of Protocol 1.

Visual Guides

c-Met Signaling Pathway

cMet_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified c-Met signaling pathway upon HGF binding.

Immunofluorescence Workflow

IF_Workflow A 1. Cell Culture & Treatment B 2. Wash (PBS) A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., Triton X-100) C->D E 5. Blocking (e.g., BSA/Serum) D->E F 6. Primary Antibody (anti-c-Met) E->F G 7. Wash F->G H 8. Secondary Antibody (Fluorophore-conjugated) G->H I 9. Wash H->I J 10. Mount & Image I->J

Caption: General experimental workflow for immunofluorescence staining.

Troubleshooting Logic

Troubleshooting_Tree Start Staining Issue? WeakSignal Weak / No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No CheckAb Antibody concentration too low? WeakSignal->CheckAb Start Here CheckBlock Blocking insufficient? HighBg->CheckBlock Start Here TitrateUp Increase Ab concentration or incubation time CheckAb->TitrateUp Yes CheckFix Fixation masking epitope? CheckAb->CheckFix No ChangeFix Try Methanol/Acetone fixation CheckFix->ChangeFix Yes CheckPerm Permeabilization inadequate? CheckFix->CheckPerm No ChangePerm Use stronger detergent (e.g., Triton X-100) CheckPerm->ChangePerm Yes IncreaseBlock Increase blocking time or change agent CheckBlock->IncreaseBlock Yes CheckAbHigh Antibody concentration too high? CheckBlock->CheckAbHigh No TitrateDown Decrease Ab concentration CheckAbHigh->TitrateDown Yes CheckWash Washing inadequate? CheckAbHigh->CheckWash No IncreaseWash Increase number and duration of washes CheckWash->IncreaseWash Yes

References

c-Met-IN-18 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, c-Met-IN-18. The information addresses potential issues related to lot-to-lot variability and quality control that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.

Possible Cause: Significant variation in the purity or activity of different lots of this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Potency start Observe Inconsistent IC50 Values qc_check Review Supplier QC Data for Each Lot start->qc_check compare_data Compare Purity (HPLC) and Identity (LC-MS) Data qc_check->compare_data purity_issue Significant Purity Difference (>5%)? compare_data->purity_issue contact_supplier Contact Supplier for Replacement/Further Analysis purity_issue->contact_supplier Yes internal_qc Perform Internal QC on Both Lots purity_issue->internal_qc No activity_assay Side-by-Side Bioassay (e.g., Kinase Assay) internal_qc->activity_assay activity_diff Significant Difference in Activity? activity_assay->activity_diff solubility_check Verify Solubility and Stock Solution Integrity activity_diff->solubility_check No conclusion_lot Conclude Lot-to-Lot Variability as a Likely Cause activity_diff->conclusion_lot Yes protocol_review Review Experimental Protocol for Consistency solubility_check->protocol_review conclusion_protocol Conclude Protocol Inconsistency as a Likely Cause protocol_review->conclusion_protocol

Caption: Troubleshooting workflow for inconsistent this compound potency.

Detailed Steps:

  • Review Supplier Certificate of Analysis (CoA): Carefully examine the CoA for each lot of this compound. Pay close attention to the reported purity (typically determined by HPLC) and identity (e.g., mass spectrometry).

  • Perform Internal Quality Control: If supplier data is unavailable or insufficient, perform in-house analysis.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of each lot.

    • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.

  • Direct Activity Comparison: Conduct a head-to-head comparison of the old and new lots in a cell-free biochemical assay (e.g., a c-Met kinase assay) to assess for differences in direct inhibitory activity.

  • Solubility and Stability Check: Ensure that the compound is fully dissolved in the chosen solvent. Visually inspect stock solutions for any precipitation. If issues are suspected, prepare fresh stock solutions.

  • Standardize Experimental Conditions: Ensure all experimental parameters, including cell passage number, seeding density, and incubation times, are consistent between experiments.

Issue 2: Unexpected or off-target effects observed in experiments.

Possible Cause: Presence of impurities or contaminants in a specific lot of this compound.

Troubleshooting Steps:

  • Re-examine Purity Data: Scrutinize HPLC or other purity analysis data for the presence of unidentified peaks, which may indicate impurities.

  • LC-MS Analysis: Perform LC-MS to look for masses that do not correspond to this compound.

  • Test in a Different Cell Line: Determine if the unexpected effects are cell line-specific or occur across multiple cell lines.

  • Consult Literature for Known Off-Target Effects: Research known off-target effects of c-Met inhibitors to see if the observed phenotype aligns with published data.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters to check for a new lot of this compound?

A1: The most critical parameters are:

  • Purity: Typically determined by HPLC and should ideally be >98%.

  • Identity: Confirmed by LC-MS to ensure the correct molecular weight and by NMR to confirm the chemical structure.

  • Solubility: The compound should be soluble in the indicated solvent at the specified concentration.

  • Biological Activity: The IC50 value in a relevant assay should be within an acceptable range of the expected value.

Q2: How much variability in IC50 is considered acceptable between lots?

A2: While there is no universal standard, a 2-3 fold difference in IC50 values between lots is generally considered acceptable for most research applications. However, for sensitive assays or in vivo studies, less variability is desirable.

Q3: My new lot of this compound is less potent than the previous one. What should I do?

A3: Follow the troubleshooting workflow outlined above. Start by comparing the QC data for both lots. If a significant difference in purity or activity is confirmed, contact the supplier. If the QC data is comparable, re-evaluate your experimental procedures and ensure the compound is being handled and stored correctly.

Q4: How should I store this compound to ensure its stability?

A4: Small molecule inhibitors like this compound are typically stored as a powder at -20°C for long-term storage. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always refer to the supplier's specific storage recommendations.

Data Presentation

Table 1: Example Certificate of Analysis Data for Two Lots of this compound

ParameterLot ALot BAcceptance Criteria
Appearance White to off-white solidWhite solidWhite to off-white solid
Purity (HPLC) 99.2%97.5%≥ 98.0%
Identity (LC-MS) Consistent with structureConsistent with structureConsistent with structure
IC50 (c-Met Kinase Assay) 15 nM25 nMReport Value
Solubility (DMSO) ≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL

Note: Data presented are hypothetical examples for illustrative purposes.

Table 2: Troubleshooting Summary Based on Lot Comparison

ObservationPossible ImplicationRecommended Action
Lot B has lower purity (97.5%) than Lot A (99.2%) Impurities in Lot B may be affecting the assay.Perform a direct bioactivity comparison. If potency is reduced, consider using a different lot.
IC50 of Lot B is higher than Lot A Lot B is less potent.Confirm this difference with a side-by-side experiment. If confirmed, adjust experimental concentrations accordingly or use a different lot.
Both lots meet all specifications, but results are inconsistent The issue may be with the experimental protocol or cell line.Review and standardize all experimental procedures. Perform cell line authentication.

Experimental Protocols

Protocol 1: Quality Control Assessment of this compound Lots

Objective: To verify the purity and identity of different lots of this compound.

Workflow:

G cluster_1 QC Experimental Workflow start Receive New Lot of this compound prepare_samples Prepare Samples for Analysis (e.g., 1 mg/mL in Methanol) start->prepare_samples hplc_analysis HPLC Analysis for Purity Assessment prepare_samples->hplc_analysis lcms_analysis LC-MS Analysis for Identity Confirmation prepare_samples->lcms_analysis analyze_data Analyze and Compare Data to CoA hplc_analysis->analyze_data lcms_analysis->analyze_data decision Data Consistent with CoA? analyze_data->decision pass Lot Passes QC fail Lot Fails QC decision->pass Yes decision->fail No

Caption: Workflow for quality control testing of this compound lots.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve this compound from each lot in an appropriate solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Inject 5-10 µL of each sample onto a C18 reverse-phase HPLC column.

    • Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Calculate the purity based on the area under the curve of the main peak relative to the total peak area.

  • LC-MS Analysis:

    • Inject a small volume of the sample into an LC-MS system.

    • Separate the compound using a similar HPLC method as above.

    • Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the main peak.

    • Compare the observed molecular weight to the expected molecular weight of this compound.

Protocol 2: Cell Viability Assay to Compare Potency of this compound Lots

Objective: To determine and compare the IC50 values of different lots of this compound in a cancer cell line.

Methodology:

  • Cell Seeding: Plate a c-Met dependent cancer cell line (e.g., MKN-45 or Hs 746T) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of each lot of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the drug dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® or MTT to measure the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 value for each lot using non-linear regression analysis.

Signaling Pathway

c-Met Signaling Pathway:

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, and motility.

G cluster_2 c-Met Signaling Pathway cluster_downstream Downstream Pathways cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates Motility Motility cMet->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival cMet_IN_18 This compound cMet_IN_18->cMet Inhibits

Validation & Comparative

A Comparative Guide to a Novel Type-III c-MET Inhibitor Versus Other c-MET Inhibitor Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MET receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, has emerged as a significant target in oncology.[1] Dysregulation of the HGF/c-MET signaling pathway is a known driver in various human cancers.[1] While type-I and type-II kinase inhibitors have demonstrated clinical efficacy, the rise of resistance mutations has necessitated the development of inhibitors with novel mechanisms of action.[1] This guide provides a detailed comparison of a novel, potent, and selective ATP-competitive type-III c-MET inhibitor against established type-I and type-II inhibitors, as well as the non-ATP competitive type-III inhibitor, tivantinib.

As a specific compound designated "c-Met-IN-18" was not explicitly identified in the reviewed literature, this guide will focus on a representative and well-characterized compound from a recently discovered class of type-III inhibitors to illustrate the core scientific advancements in this area. This novel inhibitor class demonstrates nanomolar potency against both wild-type (WT) and clinically relevant mutant forms of c-MET, offering a promising therapeutic avenue for c-MET-driven malignancies.[1]

Understanding c-MET Inhibitor Classes

c-MET inhibitors are broadly categorized based on their binding mode to the kinase domain:

  • Type-I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the c-MET kinase. Examples include crizotinib (B193316) and savolitinib.

  • Type-II Inhibitors: These are also ATP-competitive but bind to the inactive "DFG-out" conformation of the kinase. Cabozantinib and foretinib (B612053) are examples of type-II inhibitors.

  • Type-III Inhibitors: These inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, known as the "back pocket".[2] Tivantinib is a known non-ATP competitive type-III inhibitor. The novel class of inhibitors discussed here are unique in that they are ATP-competitive while still binding to this back pocket, representing a new paradigm in c-MET inhibition.[2]

The emergence of resistance to type-I and type-II inhibitors, often through mutations in the activation loop of the kinase domain, underscores the potential of type-III inhibitors that utilize a different binding mechanism.[1]

Quantitative Data Comparison

The following tables summarize key quantitative data for the representative novel type-III inhibitor compared with established c-MET inhibitors.

Table 1: Biochemical Potency (IC50/Ki)

Inhibitor ClassCompoundc-MET (WT) IC50/Kic-MET (D1228V) IC50c-MET (mutant) IC50
Novel Type-III Representative Compoundsingle-digit nM to µMsingle-digit nM to µMNot Available
Type-I Crizotinib~13 nM (target efficacy)Not AvailableNot Available
Type-I Savolitinib5 nMNot AvailableNot Available
Type-II Cabozantinib1.3 nMNot AvailableRET (M918T): 27 nM
Type-II Foretinib0.4 nMNot AvailableNot Available
Type-III Tivantinib355 nM (Ki)Not AvailableNot Available

Table 2: Cellular Activity

Inhibitor ClassCompoundCell LineAssayIC50
Novel Type-III Representative CompoundMKN-45 (c-MET amplified)Cell Viabilitynanomolar range
Type-I CrizotinibKarpas 299Growth InhibitionDose-dependent
Type-II CabozantinibTT (harbors RET C634W)ProliferationPotent inhibition
Type-III TivantinibHT29, MKN-45c-Met Phosphorylation100-300 nM
Type-III TivantinibA549, DBTRG, NCI-H441Proliferation0.29 - 0.45 µM

Table 3: Kinase Selectivity

Inhibitor ClassCompoundSelectivity Profile
Novel Type-III Representative CompoundHighly selective for c-MET
Type-I CrizotinibInhibits ALK and ROS1 in addition to c-MET
Type-II CabozantinibPotently inhibits MET, VEGFR2, RET, AXL, KIT, and FLT3
Type-III TivantinibHighly selective for c-MET, inhibiting only four of 229 human kinases tested

Table 4: In Vivo Efficacy in Xenograft Models

Inhibitor ClassCompoundXenograft ModelEfficacy
Novel Type-III Representative CompoundNot AvailableNot Available
Type-I CrizotinibKarpas299Dose-dependent growth inhibition
Type-I CrizotinibNCI-H460Significant reduction in tumor volume and weight
Type-II CabozantinibTT (MTC)Dose-dependent tumor growth inhibition
Type-II CabozantinibColorectal Cancer PDXSignificant antitumor effects compared to regorafenib
Type-III TivantinibHT29 (colon)Strong inhibition of c-Met autophosphorylation

Table 5: Pharmacokinetic Parameters

Inhibitor ClassCompoundBioavailabilityTmaxTerminal Half-life
Novel Type-III Representative CompoundNot AvailableNot AvailableNot Available
Type-I Crizotinib43%4-6 hours42 hours
Type-II CabozantinibNot Available~4 hours~120 hours
Type-III TivantinibIncreased with food~2.5-4 hours~4-19 hours

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[3]

Principle: The assay measures the enzymatic activity of c-MET and the inhibitory potency (IC50) of the compounds.

Procedure:

  • A reaction mixture containing c-MET kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer is prepared.[3]

  • The test inhibitor is added at various concentrations.[3]

  • The kinase reaction is initiated by the addition of ATP and incubated at room temperature.[3]

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3]

  • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[3]

Cell Viability Assay

This assay assesses the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on c-MET signaling.[3]

Cell Lines: Human gastric cancer cell line MKN-45 (c-MET amplified) and lung cancer cell line H441 (HGF-dependent c-MET activation).[3]

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.[3]

  • The cells are treated with a serial dilution of the test compound.[3]

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® or by staining with crystal violet.[3]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in animal models.

General Procedure:

  • Tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for biomarkers).

Visualizations

c-MET Signaling Pathway

c_MET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The HGF/c-MET signaling cascade leading to cancer cell proliferation and survival.

General Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis and Characterization Biochemical Biochemical Assays (e.g., ADP-Glo) Start->Biochemical Cellular Cell-Based Assays (Viability, Phosphorylation) Start->Cellular Selectivity Kinase Selectivity Profiling Biochemical->Selectivity InVivo In Vivo Xenograft Models Cellular->InVivo Lead Lead Optimization Selectivity->Lead PK Pharmacokinetic Studies InVivo->PK Tox Toxicology Studies InVivo->Tox PK->Lead Tox->Lead

Caption: A generalized workflow for the preclinical evaluation of novel c-MET inhibitors.

References

A Comparative Guide to c-Met Kinase Inhibitors: c-Met-IN-18 vs. Crizotinib and Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three small-molecule inhibitors targeting the c-Met receptor tyrosine kinase: c-Met-IN-18, a novel research compound, and two FDA-approved multi-kinase inhibitors, crizotinib (B193316) and cabozantinib (B823). The comparison is based on their mechanisms of action, kinase selectivity profiles, and available preclinical data.

Introduction to c-Met Signaling

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor, a tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] Its only known high-affinity ligand is the Hepatocyte Growth Factor (HGF).[2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][3] These pathways collectively regulate cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met axis through gene amplification, activating mutations, or protein overexpression is a key driver of tumorigenesis and metastasis in a variety of human cancers, making it a critical target for therapeutic intervention.[1][4][5]

Overview of Inhibitors

This compound is described as an ATP-competitive, type-III c-Met inhibitor available for research purposes. Publicly available data on its broader kinase profile and cellular activity is limited, precluding a comprehensive comparison with clinically established agents.

Crizotinib (Xalkori®) is an FDA-approved ATP-competitive, multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[4][6] It was initially developed as a c-Met inhibitor before its potent activity against ALK fusions was discovered, leading to its approval for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[7][8]

Cabozantinib (Cabometyx®/Cometriq®) is an FDA-approved oral multi-kinase inhibitor that potently targets c-Met, VEGFR2, AXL, and RET, among others.[9][10][11] Its mechanism involves the disruption of tumor angiogenesis, invasiveness, and metastasis.[11]

c-Met Signaling Pathway and Inhibitor Action

The diagram below illustrates the primary c-Met signaling cascades and indicates the point of action for tyrosine kinase inhibitors like this compound, crizotinib, and cabozantinib, which block the receptor's catalytic activity.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 SRC SRC cMet->SRC SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 Proliferation Proliferation Survival Invasion STAT3->Proliferation SRC->STAT3 MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Crizotinib Cabozantinib Inhibitor->cMet Inhibit (ATP Competition) Kinase_Selectivity cluster_cMetIN18 This compound cluster_Crizotinib Crizotinib cluster_Cabozantinib Cabozantinib cMet_18 c-Met Criz_cMet c-Met ALK ALK ROS1 ROS1 RON RON Cabo_cMet c-Met VEGFR2 VEGFR2 AXL AXL RET RET KIT KIT FLT3 FLT3 TIE2 TIE2 Kinase_Assay_Workflow start Start: 384-well plate plate_compound 1. Compound Plating Dispense serial dilutions of inhibitor (e.g., crizotinib) in DMSO. start->plate_compound add_enzyme 2. Enzyme Addition Add recombinant c-Met kinase solution. plate_compound->add_enzyme start_reaction 3. Initiate Reaction Add master mix of substrate (e.g., Poly(Glu,Tyr)) and ATP. add_enzyme->start_reaction incubate_1 4. Kinase Reaction Incubate at 30°C for 60 minutes. start_reaction->incubate_1 stop_reaction 5. Stop & Deplete ATP Add ADP-Glo™ Reagent. incubate_1->stop_reaction incubate_2 6. Incubation Incubate at RT for 40 minutes. stop_reaction->incubate_2 convert_adp 7. ADP to ATP Conversion Add Kinase Detection Reagent. incubate_2->convert_adp incubate_3 8. Incubation Incubate at RT for 30 minutes. convert_adp->incubate_3 read_plate 9. Read Luminescence Measure signal with a plate reader. incubate_3->read_plate end End: Calculate IC₅₀ read_plate->end

References

A Head-to-Head Comparison of c-Met-IN-18 and Other Small Molecule Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of c-Met-IN-18 and other prominent small molecule inhibitors targeting the c-Met receptor tyrosine kinase. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), is a critical regulator of various cellular processes, including cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is a known driver in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the ATP-binding site of the c-Met kinase, and they are broadly classified based on their binding modes.[2] This guide focuses on a comparative analysis of this compound, a reported ATP-competitive inhibitor, against other well-characterized c-Met inhibitors such as Crizotinib, Cabozantinib, and Tivantinib (B1684700), among others.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the biochemical and cellular potency of various small molecule inhibitors targeting c-Met. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Biochemical Potency of c-Met Inhibitors

InhibitorTypec-Met Kinase IC50 (nM)Reference
This compoundType III13 (WT), 200 (D1228V mutant)MedChemExpress
CrizotinibType I8[3]
CabozantinibType II1.3[3]
Tivantinib (ARQ-197)Non-ATP Competitive355 (Ki)Selleck Chemicals
SU11274Type I10Selleck Chemicals
PHA-665752Type I9Selleck Chemicals
PF-04217903Type I4.8 (in A549 cells)Selleck Chemicals
BMS-777607Type II3.9Selleck Chemicals

Table 2: Cellular Potency of c-Met Inhibitors in c-Met Addicted Cancer Cell Lines

InhibitorCell Linec-Met StatusCellular IC50 (µM)Reference
CrizotinibH1993MET amplified~0.01[4]
CabozantinibHs746TMET amplified~0.01[4]
Tivantinib (ARQ-197)EBC-1MET amplified~0.1[5]
SU11274H441Constitutively active p-MetNot specified[6]
PHA-665752EBC-1MET amplified~0.01[5]

Table 3: Kinase Selectivity Profile of Selected c-Met Inhibitors

InhibitorPrimary Target(s)Other Notable Targets (IC50 nM)Selectivity NotesReference
Crizotinibc-Met, ALK, ROS1Multi-targeted kinase inhibitor.[2]
Cabozantinibc-Met, VEGFR2AXL, RET, KIT, FLT3, TIE2Multi-targeted kinase inhibitor.[1]
Tivantinib (ARQ-197)c-Met (non-ATP competitive)MicrotubulesHas been shown to have off-target effects on microtubule polymerization.[7]Selleck Chemicals,[7]
SU11274c-MetSelective for c-Met.Selleck Chemicals
PHA-665752c-MetReported to have >50-fold selectivity for c-Met over a panel of other kinases.Selleck Chemicals

Visualizing the c-Met Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using the DOT language.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility/Invasion ERK->Motility PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR AKT->Motility Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival Inhibitor c-Met Inhibitors (e.g., this compound) Inhibitor->cMet Inhibits autophosphorylation

Caption: The c-Met signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) Cellular_Phospho_Assay Cellular Phosphorylation Assay (Western Blot, ELISA) Biochemical_Assay->Cellular_Phospho_Assay Confirms on-target cellular activity Data_Analysis Data Analysis (IC50, Selectivity) Biochemical_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Cellular_Phospho_Assay->Cell_Viability_Assay Links target inhibition to cellular phenotype Cellular_Phospho_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model Cell_Viability_Assay->Xenograft_Model Translates to in vivo efficacy Cell_Viability_Assay->Data_Analysis PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis Evaluates drug exposure and target modulation PK_PD_Analysis->Data_Analysis Inhibitor Small Molecule Inhibitor (e.g., this compound) Inhibitor->Biochemical_Assay Inhibitor->Cellular_Phospho_Assay Inhibitor->Cell_Viability_Assay

Caption: A general experimental workflow for evaluating c-Met inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical c-Met Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human c-Met kinase

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test inhibitors (e.g., this compound) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well white assay plates

  • Procedure:

    • Prepare the kinase reaction by adding the following to each well of the assay plate: kinase assay buffer, c-Met enzyme, and peptide substrate.

    • Add the test inhibitor at various concentrations or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the ADP generated to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This method is used to determine the effect of inhibitors on the phosphorylation status of c-Met in whole cells.[8]

  • Materials:

    • Cancer cell line with high c-Met expression (e.g., MKN-45, SNU-5)

    • Cell culture medium and supplements

    • HGF (for ligand-induced phosphorylation)

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes (if necessary for the cell line).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal protein loading.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear-bottom assay plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitor or DMSO for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

References

A Comparative Guide to the Selectivity of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial component of the HGF/c-Met signaling pathway, is a validated therapeutic target in oncology. Its aberrant activation is implicated in the progression of numerous cancers, driving tumor growth, invasion, and metastasis. Consequently, the development of selective c-Met inhibitors is a significant focus of cancer drug discovery. This guide provides a comparative overview of the selectivity profiles of representative c-Met inhibitors against other kinases, supported by experimental data and detailed methodologies.

c-Met Signaling Pathway

The hepatocyte growth factor (HGF) is the exclusive ligand for the c-Met receptor.[1][2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, regulate essential cellular processes such as proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is a critical factor in the development and progression of many cancers.[3][4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Invasion Invasion STAT3->Invasion Motility Motility STAT3->Motility Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->Step1 Step2 Incubate Step1->Step2 Step3 Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Step2->Step3 Step4 Incubate Step3->Step4 End Measure Luminescence Step4->End LANCE_Ultra_Workflow Start Kinase Reaction (Kinase, ULight™-Substrate, ATP, Inhibitor) Step1 Add Eu-labeled Antibody and EDTA (Stops reaction, antibody binds phosphorylated substrate) Start->Step1 Step2 Incubate Step1->Step2 End Measure TR-FRET Signal Step2->End

References

Navigating the Kinome: A Comparative Guide to c-MET Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in oncology, the exquisite targeting of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinome scan data for Crizotinib (B193316), a potent c-MET inhibitor, alongside other inhibitors targeting the same pathway, offering a clear perspective on its selectivity profile. Due to the lack of publicly available kinome scan data for c-Met-IN-18, the well-characterized and FDA-approved inhibitor Crizotinib will be used as the primary subject of this guide.

Kinome Scan Data Summary

The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy. Kinome scan assays provide a broad overview of an inhibitor's binding affinity against a large panel of kinases. Below is a comparative summary of the kinome scan data for Crizotinib and other notable c-MET inhibitors, Cabozantinib and Tivantinib. The data is presented as the percentage of control, where a lower percentage indicates stronger binding affinity. For clarity, only a selection of key on-target and off-target kinases is shown.

Kinase TargetCrizotinib (% of Control)Cabozantinib (% of Control)Tivantinib (% of Control)
MET < 10 < 10 < 10
ALK< 10> 50> 50
ROS1< 10> 50> 50
AXL> 50< 10> 50
VEGFR2 (KDR)> 50< 10> 50
KIT> 50< 20> 50
FLT3> 50< 20> 50
RET> 50< 10> 50
SRC> 50> 50> 50
EGFR> 50> 50> 50
HER2 (ERBB2)> 50> 50> 50
MEK1 (MAP2K1)> 50> 50> 50
ERK2 (MAPK1)> 50> 50> 50
AKT1> 50> 50> 50
CDK2> 50> 50> 50

Note: The data presented here is a representative summary compiled from various public sources and may not reflect the results of a single head-to-head experiment. The percentage of control is a common metric in KINOMEscan assays, with a lower value indicating a stronger interaction between the inhibitor and the kinase.

From this data, it is evident that Crizotinib is a potent inhibitor of MET, ALK, and ROS1.[1][2][3] Cabozantinib, another multi-kinase inhibitor, also potently targets MET but has a broader profile that includes VEGFR2, AXL, RET, KIT, and FLT3.[4] Tivantinib is reported to be a selective c-MET inhibitor.[5]

Signaling Pathway Overview

The c-MET receptor tyrosine kinase is a critical node in cellular signaling, governing processes such as cell proliferation, survival, and migration. Its dysregulation is implicated in numerous cancers. The diagram below illustrates the canonical c-MET signaling pathway and the points of inhibition by targeted therapies.

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization GRB2 GRB2 cMET->GRB2 Phosphorylation & Recruitment PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellPro STAT3->CellPro Inhibitor c-MET Inhibitor (e.g., Crizotinib) Inhibitor->cMET Inhibition

Caption: The c-MET signaling pathway initiated by HGF binding.

Experimental Protocols

The kinome scan data presented in this guide is typically generated using a competitive binding assay format. A widely used platform for this is the KINOMEscan™ assay (DiscoverX/Eurofins).

Principle of the KINOMEscan™ Assay:

The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity of the compound for the kinase.[6][7][8][9][10]

General Protocol Outline:

  • Kinase Preparation: A large panel of human kinases is expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, often 1 µM or 10 µM for single-point screening) are incubated together to allow for binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as "percentage of control" (%Ctrl), calculated as follows:

    (Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative Control Signal) x 100

    A lower %Ctrl value signifies greater inhibition of the kinase-ligand interaction by the test compound. Selectivity is often visualized using a dendrogram where kinases bound by the inhibitor are highlighted.

The diagram below illustrates the general workflow of a KINOMEscan experiment.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Kinase DNA-tagged Kinase Panel Incubation Incubation: Kinase + Ligand + Compound Kinase->Incubation Ligand Immobilized Active-site Ligand Ligand->Incubation Compound Test Compound (e.g., Crizotinib) Compound->Incubation Washing Wash Unbound Components Incubation->Washing qPCR qPCR Quantification of Bound Kinase Washing->qPCR Data Data Analysis: Calculate % of Control qPCR->Data

Caption: General workflow of a KINOMEscan competitive binding assay.

This guide provides a foundational understanding of the selectivity profile of Crizotinib and a framework for interpreting kinome scan data for c-MET inhibitors. For researchers developing novel kinase inhibitors, a comprehensive understanding of the on- and off-target effects is crucial for advancing promising candidates toward clinical investigation.

References

Validating c-Met-IN-18 Target Engagement in Cells: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three widely used assays for validating the target engagement of c-Met-IN-18, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. We will explore the principles, protocols, and expected data outputs of Western Blotting for phosphorylated c-Met (p-c-Met), the Cellular Thermal Shift Assay (CETSA), and the In-Cell Western™ Assay, providing a framework for selecting the most appropriate method for your research needs.

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in various cancers, making it a key therapeutic target. This compound has been identified as a potent inhibitor of wild-type c-Met with a biochemical half-maximal inhibitory concentration (IC50) of 0.013 µM. However, demonstrating its efficacy within the complex cellular environment requires robust target engagement assays.

Comparison of Target Engagement Validation Methods

To effectively compare these methods, it is essential to understand their underlying principles and the nature of the data they generate. The following table summarizes the key characteristics of each assay.

FeatureWestern Blot for p-c-MetCellular Thermal Shift Assay (CETSA)In-Cell Western™ Assay
Principle Immunodetection of the phosphorylated form of c-Met following inhibitor treatment. A decrease in p-c-Met levels indicates target engagement and inhibition of kinase activity.Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. A shift in the protein's melting temperature (Tm) in the presence of the inhibitor confirms target engagement.A quantitative immunofluorescence-based assay performed in microplates. It measures the levels of specific proteins (e.g., p-c-Met and total c-Met) in fixed and permeabilized cells.
Data Output Semi-quantitative or quantitative (with densitometry) data on the inhibition of c-Met phosphorylation (e.g., IC50 value).A thermal melt curve and a quantifiable thermal shift (ΔTm) or an isothermal dose-response curve, indicating direct binding of the inhibitor to the target.Quantitative data on protein levels, allowing for the determination of IC50 values for the inhibition of c-Met phosphorylation in a high-throughput format.
Throughput Low to medium.Low to medium (traditional format), with higher throughput options available.High.
Direct vs. Indirect Measurement Indirect (measures the consequence of inhibition).Direct (measures the physical interaction between the inhibitor and the target).Indirect (measures the consequence of inhibition).
Strengths Widely used and well-established technique; directly assesses the functional outcome of inhibition.Provides direct evidence of target binding in a physiological context; can be used to identify off-target effects.High-throughput capability; allows for normalization to cell number, increasing accuracy and reproducibility.
Limitations Indirect evidence of target engagement; can be influenced by downstream signaling events.Can be technically challenging; not all proteins exhibit a clear thermal shift.Requires specific antibodies validated for this application; fixation and permeabilization steps can alter protein conformation.

Visualizing the c-Met Signaling Pathway and Assay Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the c-Met signaling pathway and the workflows for each validation assay.

The c-Met signaling pathway initiated by HGF binding.

cluster_membrane Cell Membrane c-Met c-Met Dimerization Dimerization & Autophosphorylation c-Met->Dimerization HGF HGF HGF->c-Met Binds Downstream Signaling\n(RAS/MAPK, PI3K/AKT) Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Signaling\n(RAS/MAPK, PI3K/AKT) This compound This compound This compound->Dimerization Inhibits Cellular Responses\n(Proliferation, Survival, Motility) Cellular Responses (Proliferation, Survival, Motility) Downstream Signaling\n(RAS/MAPK, PI3K/AKT)->Cellular Responses\n(Proliferation, Survival, Motility)

Workflow for Western Blotting to detect p-c-Met.

A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (p-c-Met, total c-Met, loading control) E->F G Detection & Imaging F->G H Data Analysis G->H

Workflow for the Cellular Thermal Shift Assay (CETSA).

A Cell Culture & Treatment with this compound B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble Fraction C->D E Protein Quantification D->E F Detection of Soluble c-Met (e.g., Western Blot) E->F G Data Analysis (Melt Curve & ΔTm) F->G

Workflow for the In-Cell Western™ Assay.

A Cell Seeding in Microplate B Treatment with This compound A->B C Fixation & Permeabilization B->C D Blocking C->D E Primary Antibody Incubation (p-c-Met, total c-Met) D->E F Secondary Antibody Incubation (Fluorescently Labeled) E->F G Imaging & Quantification F->G H Data Analysis (IC50 determination) G->H

Experimental Protocols

Detailed methodologies for each assay are crucial for reproducibility and accurate interpretation of results.

Western Blot Protocol for Phosphorylated c-Met
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum-starve the cells for 2-4 hours before treating with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-c-Met (e.g., Tyr1234/1235), total c-Met, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize p-c-Met levels to total c-Met and the loading control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle control for a specified time.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction:

Comparative Efficacy of c-Met Inhibitors in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound "c-Met-IN-18" was not publicly available at the time of this publication. This guide therefore focuses on a comparative analysis of other well-documented c-Met inhibitors in the context of acquired resistance.

The development of resistance to targeted therapies remains a critical challenge in oncology. The c-Met receptor tyrosine kinase is a key driver in various cancers, and while several inhibitors have shown clinical efficacy, the emergence of resistance often limits their long-term benefit. This guide provides an objective comparison of the in vitro performance of prominent c-Met inhibitors against cancer cell lines that have developed resistance, supported by experimental data and detailed protocols.

Data Presentation: Comparative Anti-proliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various c-Met inhibitors against a panel of cancer cell lines, including those with primary or acquired resistance to c-Met inhibition. Lower IC50 values indicate greater potency.

Table 1: Comparison of Crizotinib (B193316), PHA-665752, and Tivantinib in c-Met-Dependent and Independent Cell Lines

Cell LineCancer TypeKey Genetic FeaturesCrizotinib IC50 (µM)PHA-665752 IC50 (µM)Tivantinib (ARQ 197) IC50 (µM)
c-Met Dependent
EBC-1LungMET Amplification~0.01~0.01~0.5
H1993LungMET Amplification~0.01Not Reported~0.5
c-Met Independent / Resistant
A549LungKRAS Mutation>10>10~1.0
PC9 GR4LungEGFR T790M, MET Amplification (Acquired Resistance)>10>10~0.5
HCC827 GR6LungEGFR delE746_A750, MET Amplification (Acquired Resistance)>1>1~0.5

Data compiled from studies on non-small-cell lung cancer cell lines.[1]

Table 2: Efficacy of Cabozantinib in a Crizotinib-Resistant Model

Cell Line ModelGenetic BackgroundCrizotinib IC50 (nM)Cabozantinib IC50 (nM)
Ba/F3 CD74-ROS1 WTROS1 Fusion (Sensitive)~20~15
Ba/F3 CD74-ROS1 G2032RROS1 Fusion with resistance mutation (Crizotinib-Resistant)>1000~17.5

This table illustrates cabozantinib's ability to overcome a common resistance mutation to crizotinib in a ROS1-driven cancer model, where c-Met is a known target of both inhibitors.[2][3]

Table 3: Activity of Type I c-Met Inhibitors in a MET-Amplified Gastric Cancer Model with Acquired Resistance

Cell LineResistance StatusPHA-665752 IC50 (nM)JNJ38877605 IC50 (nM)
GTL16Parental (Sensitive)~10~5
GR300Acquired Resistance to PHA-665752>1000Not Reported
GJ100Acquired Resistance to JNJ38877605Not Reported>100

This data demonstrates the development of high-level resistance to specific MET inhibitors through prolonged exposure.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • c-Met inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Drug Treatment: Prepare serial dilutions of the c-Met inhibitors in culture medium. Remove the overnight medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO-treated) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4][5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4][5]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis for c-Met Signaling

This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins (e.g., AKT, ERK) to confirm the mechanism of inhibitor action.

Materials:

  • Cell culture dishes (6-well or 10 cm)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus (wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with c-Met inhibitors at various concentrations for a specified time (e.g., 2-6 hours). After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins will indicate the inhibitory effect of the compounds on the c-Met signaling pathway.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental concepts described in this guide.

cMet_Signaling_Pathway cluster_legend Legend HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation Ligand Ligand Receptor Receptor Bypass_Pathway Bypass Pathway MAPK_Pathway MAPK Pathway

Caption: Canonical c-Met signaling pathways.

Resistance_Mechanisms cluster_bypass cMet_Inhibitor c-Met Inhibitor cMet c-Met Receptor cMet_Inhibitor->cMet Inhibition Downstream Downstream Signaling (Proliferation, Survival) cMet->Downstream OnTarget On-Target Resistance (e.g., D1228N Mutation) OnTarget->cMet Prevents Inhibitor Binding Bypass Bypass Pathway Activation Bypass->Downstream Reactivates Signaling EGFR EGFR Amplification KRAS KRAS Mutation

Caption: Mechanisms of resistance to c-Met inhibitors.

Experimental_Workflow Start Start: Resistant Cell Lines Treatment Treat with c-Met Inhibitors (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Mechanism Mechanism Study: Western Blot Treatment->Mechanism IC50 Determine IC50 Values Viability->IC50 End End: Comparative Efficacy IC50->End Phospho Analyze Phosphorylation (p-cMet, p-AKT, p-ERK) Mechanism->Phospho Phospho->End

Caption: Workflow for comparing c-Met inhibitor efficacy.

References

A Comparative Guide: Cross-Validation of c-Met Targeted Therapies - Chemical Inhibition vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between a representative small molecule c-Met inhibitor and a genetic approach (siRNA) for validating c-Met as a therapeutic target. Due to the limited availability of published experimental data for "c-Met-IN-18," we will utilize data from a well-characterized c-Met inhibitor, SU11274, as a representative example for the chemical inhibition approach. This allows for a comprehensive illustration of the comparative validation process.

The c-Met receptor tyrosine kinase, activated by its ligand, hepatocyte growth factor (HGF), is a crucial regulator of various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is frequently implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[3]

This guide will delve into two primary methodologies for validating c-Met's role in cancer: pharmacological inhibition using a small molecule inhibitor and genetic silencing through small interfering RNA (siRNA). We will present a side-by-side comparison of their effects on key cancer cell phenotypes, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: Chemical vs. Genetic Inhibition of c-Met

The following table summarizes the quantitative effects of a representative c-Met inhibitor (SU11274) and c-Met siRNA on key cellular processes in cancer cell lines. This data is compiled from independent studies and is intended for comparative purposes.

Parameter c-Met Inhibitor (SU11274) c-Met siRNA Cell Line Reference
Inhibition of Cell Proliferation IC50 values ranging from 0.50-2.01 µMSignificant inhibition (74.16 ± 5.83% of control)HT168-M1 (Melanoma)[4]
35% inhibition at 150 MOIMHCC97-L (Hepatocellular Carcinoma)[5]
Inhibition of Cell Migration Significant reduction at 1 µM and 10 µMReduced HGF-induced migrationHT168-M1 (Melanoma)[4]
Reduced HGF-induced migrationChondrosarcoma cells[6]
c-Met Expression/Activity Inhibition of c-Met auto-phosphorylationDownregulation of c-Met expressionHs746T (Gastric Cancer)[7]
70% reduction in c-Met expression at 50 MOIMHCC97-L (Hepatocellular Carcinoma)[5]
Downregulation of c-Met protein expressionMKN-45 (Gastric Cancer)[7]

Signaling Pathways and Experimental Logic

To understand the mechanisms of action, it is essential to visualize the c-Met signaling pathway and the points of intervention for both the chemical inhibitor and siRNA.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Intervention HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Inhibitor This compound (Chemical Inhibitor) Inhibitor->p_cMet Inhibits Kinase Activity siRNA c-Met siRNA (Genetic Approach) siRNA->cMet Degrades mRNA, Prevents Translation

Caption: The c-Met signaling pathway and points of intervention for a chemical inhibitor and siRNA.

The following diagram outlines a typical experimental workflow for comparing the effects of a c-Met inhibitor and siRNA.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Mechanistic Assays cluster_analysis Data Analysis and Comparison start Cancer Cell Line (e.g., with c-Met expression) treatment Treatment Groups start->treatment control Control (Vehicle/Scrambled siRNA) treatment->control inhibitor c-Met Inhibitor treatment->inhibitor sirna c-Met siRNA treatment->sirna proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) control->proliferation_assay migration_assay Cell Migration Assay (e.g., Wound Healing, Transwell) control->migration_assay western_blot Western Blot Analysis (p-c-Met, total c-Met, downstream targets) control->western_blot inhibitor->proliferation_assay inhibitor->migration_assay inhibitor->western_blot sirna->proliferation_assay sirna->migration_assay sirna->western_blot data_analysis Quantitative Analysis (IC50, % inhibition) proliferation_assay->data_analysis migration_assay->data_analysis western_blot->data_analysis comparison Compare Efficacy and Specificity data_analysis->comparison

Caption: A typical experimental workflow for comparing a c-Met inhibitor and siRNA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for the key experiments cited in this guide.

Protocol 1: c-Met Inhibitor Treatment
  • Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Inhibitor Preparation: Prepare a stock solution of the c-Met inhibitor (e.g., SU11274) in a suitable solvent like DMSO. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the c-Met inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.

  • Downstream Analysis: Proceed with the relevant assay (e.g., MTT assay for proliferation, cell lysis for Western blotting).

Protocol 2: c-Met siRNA Transfection
  • Cell Seeding: Plate cells one day before transfection to ensure they are in the logarithmic growth phase and reach 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the c-Met siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours. After this period, replace the medium with complete culture medium.

  • Post-Transfection Incubation: Incubate the cells for 24-72 hours to allow for c-Met knockdown.

  • Downstream Analysis: Harvest the cells for analysis of c-Met expression (Western blot or qRT-PCR) and for phenotypic assays (proliferation, migration).

Protocol 3: Western Blot Analysis for c-Met Signaling
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8][9]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Cell Proliferation (MTT) Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with the c-Met inhibitor or transfect with c-Met siRNA as described above.

  • MTT Addition: At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Protocol 5: Cell Migration (Transwell) Assay
  • Cell Preparation: After treatment or transfection, harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.

    • Seed the prepared cells into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Quantify the results and compare the migration rates between different treatment groups.

By employing these standardized protocols and comparing the resulting data, researchers can effectively cross-validate the on-target effects of c-Met inhibitors with the highly specific genetic approach of siRNA-mediated knockdown. This dual approach provides a robust framework for confirming the role of c-Met in cancer and for advancing the development of targeted therapies.

References

In-Depth Analysis: Efficacy of c-Met Tyrosine Kinase Inhibitors in MET-Amplified vs. MET-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

The c-Met proto-oncogene, encoding a receptor tyrosine kinase, is a critical driver of cell proliferation, survival, and migration.[1][2][3] Its aberrant activation, through mechanisms such as gene amplification or mutation, is implicated in the progression of various cancers, making it a prime therapeutic target.[1][2][4] This guide provides a comparative analysis of the efficacy of c-Met inhibitors in cancer models characterized by MET amplification versus those with activating MET mutations, with a focus on providing supporting experimental data and methodologies.

While specific data for a compound designated "c-Met-IN-18" is not available in the public domain, this guide will draw upon the extensive research on other well-characterized c-Met inhibitors to provide a representative comparison.

Distinguishing MET Amplification and Mutations

Two of the primary mechanisms of c-Met dysregulation in cancer are gene amplification and activating mutations.

  • MET Amplification: This refers to an increase in the copy number of the MET gene, leading to overexpression of the c-Met receptor on the cell surface.[1][4] This overexpression can result in ligand-independent receptor activation and downstream signaling.[5] The level of amplification can vary, and higher levels often correlate with a stronger dependence on c-Met signaling for survival and a better response to c-Met inhibitors.[1][4]

  • MET Mutations: Specific point mutations or deletions in the MET gene can lead to constitutive activation of the receptor, even in the absence of its ligand, hepatocyte growth factor (HGF). A clinically significant example is the skipping of exon 14, which removes a degradation signal and leads to increased receptor stability and signaling.[1][4]

Comparative Efficacy of c-Met Inhibitors

Preclinical and clinical studies have demonstrated that the genetic context of c-Met activation significantly influences the efficacy of targeted inhibitors.

In MET-Amplified Models

Cancer cells with high levels of MET amplification are often "addicted" to c-Met signaling for their growth and survival.[6] Inhibition of c-Met in these models typically leads to a significant reduction in cell viability and tumor growth.

Key Findings from Preclinical Studies:

  • Sensitivity Correlates with Amplification Level: Gastric and lung cancer cell lines with high MET amplification (e.g., SNU-5, MKN-45, Hs746T) are highly sensitive to c-Met inhibitors, with IC50 values often in the nanomolar range.[6][7] In contrast, cell lines with low or no MET amplification are generally resistant.[7]

  • Inhibition of Downstream Signaling: Effective c-Met inhibitors reduce the phosphorylation of c-Met and downstream signaling proteins such as Akt and Erk in MET-amplified cells.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment with c-Met inhibitors can induce G1/S phase cell cycle arrest and apoptosis in MET-amplified cancer cells.[6]

In MET-Mutated Models

Tumors harboring activating MET mutations, particularly exon 14 skipping alterations, have shown significant and often dramatic responses to c-Met inhibitors. These mutations are considered strong oncogenic drivers.

Key Findings from Clinical and Preclinical Studies:

  • High Response Rates: Clinical trials with selective c-Met inhibitors like capmatinib (B1663548) and tepotinib (B1684694) have demonstrated high overall response rates in non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutations.

  • Sustained Inhibition: The constitutive activation caused by these mutations makes the cancer cells highly dependent on the c-Met pathway, and its inhibition leads to a robust anti-tumor effect.

Data Summary: Representative c-Met Inhibitor Efficacy

The following table summarizes typical inhibitory concentrations (IC50) of a representative c-Met inhibitor in various cancer cell lines, categorized by their MET status.

Cell LineCancer TypeMET StatusRepresentative IC50 (nM)
Hs746T GastricAmplified< 10
SNU-5 GastricAmplified< 10
MKN-45 GastricAmplified< 10
EBC-1 LungAmplified< 20
H1993 LungAmplified< 20
AGS GastricNon-amplified> 1000
KATO III GastricNon-amplified> 1000
HCT116 ColorectalNon-amplified> 1000

Note: The IC50 values are representative and can vary depending on the specific inhibitor and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of c-Met inhibitors.

Cell Viability Assay (MTT or WST-1 Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the c-Met inhibitor or vehicle control (e.g., DMSO) for 72 hours.

  • Reagent Incubation: After the incubation period, MTT or WST-1 reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Cells are treated with the c-Met inhibitor for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total c-Met, phosphorylated c-Met (p-cMet), total Akt, phosphorylated Akt (p-Akt), total Erk, and phosphorylated Erk (p-Erk). A loading control like GAPDH or β-actin is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating a c-Met inhibitor.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2_SOS GRB2_SOS c-Met->GRB2_SOS Activates PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Binds RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival

Caption: The c-Met signaling cascade upon HGF binding.

Experimental_Workflow Cell_Culture MET-Amplified & MET-Mutated Cells Inhibitor_Treatment Treat with c-Met Inhibitor Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot (Signaling Analysis) Inhibitor_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

References

In Vivo Efficacy of Novel and Approved c-MET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MET receptor tyrosine kinase is a well-validated target in oncology, with several approved inhibitors demonstrating clinical benefit in patients with MET-driven malignancies. This guide provides an objective comparison of the in vivo efficacy of a novel, potent c-MET inhibitor, ABN401 (as a representative for emerging c-MET-IN-18 type compounds), against a panel of FDA-approved MET inhibitors, including small molecule tyrosine kinase inhibitors (TKIs) and an antibody-drug conjugate (ADC). The information herein is supported by preclinical experimental data to aid in the evaluation of these therapeutic agents.

Overview of Compared c-MET Inhibitors

This guide focuses on the following c-MET inhibitors:

  • ABN401: A novel, highly potent, and selective small molecule c-MET inhibitor currently in clinical development.[1][2][3]

  • Crizotinib (B193316) (Xalkori®): An FDA-approved multi-targeted TKI targeting ALK, ROS1, and MET.[4][5]

  • Cabozantinib (B823) (Cometriq®, Cabometyx®): An FDA-approved multi-targeted TKI with activity against MET, VEGFRs, and other kinases.[4][6]

  • Capmatinib (B1663548) (Tabrecta™): An FDA-approved highly selective c-MET inhibitor.[7][8]

  • Tepotinib (Tepmetko®): An FDA-approved selective c-MET inhibitor.

  • Telisotuzumab Vedotin (Teliso-V): An FDA-approved antibody-drug conjugate (ADC) targeting c-MET.[9][10][11]

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor efficacy of ABN401 and the approved MET inhibitors in various preclinical cancer models.

Table 1: In Vivo Efficacy of Small Molecule c-MET Inhibitors
InhibitorCancer ModelAnimal ModelDosing and AdministrationTumor Growth Inhibition (TGI) / OutcomeReference
ABN401 MET-amplified NSCLC PDX (LU5349)NOD/SCID Mice125 mg/kg, QD, OralUp to 95% TGI[12][13]
MET-amplified NSCLC PDX (LU5406)NOD/SCID Mice125 mg/kg, QD, OralUp to 99% TGI[12][13]
MET-addicted Gastric Cancer Xenograft (SNU5)Mice30 mg/kg, 5 days/week for 3 weeks, OralSignificant tumor growth suppression[1]
MET-amplified NSCLC Xenograft (EBC-1)Mice30 mg/kg, 5 days/week for 3 weeks, OralSignificant tumor growth suppression[1]
Crizotinib ALK-positive Anaplastic Large Cell Lymphoma Xenograft (Karpas299)SCID-Beige Mice100 mg/kg/day, OralComplete tumor regression within 15 days[14]
ALK-rearranged NSCLC Xenograft (H3122)Athymic nu/nu MiceNot specifiedAntitumor efficacy observed[15]
Cabozantinib Medullary Thyroid Cancer Xenograft (TT cells)Nude MiceDose-dependent, OralDose-dependent tumor growth inhibition[6]
Colorectal Cancer PDXMice30 mg/kg, Daily (weekdays) for 28 days, OralSignificant antitumor effects in 7 out of 10 explants[16][17]
Prostate Cancer PDX (intrafemoral)MiceNot specifiedTumor growth inhibition[18]
Capmatinib MET-driven Tumor XenograftsNot specifiedNot specifiedDemonstrated activity against MET-dependent cancer cell growth[7][8]
BRAF inhibitor-resistant PDX with MET amplification and high pMETMiceNot specifiedSignificant but transient tumor regression as a single agent[19]
Tepotinib METex14-skipping NSCLCNot specifiedNot specifiedPreclinical activity demonstrated in models with METex14 skipping alterations

PDX: Patient-Derived Xenograft; QD: Once Daily; TGI: Tumor Growth Inhibition.

Table 2: In Vivo Efficacy of c-MET-Targeted Antibody-Drug Conjugate
InhibitorCancer ModelAnimal ModelDosing and AdministrationOutcomeReference
Telisotuzumab Vedotin c-MET positive advanced solid tumorsNot specified in preclinical context in provided resultsRecommended Phase 2 Dose: 1.9 mg/kg Q2W or 2.7 mg/kg Q3W, IVAntitumor activity observed in preclinical studies in cells overexpressing c-MET, independent of MET amplification.[20][21]

Q2W: Every 2 weeks; Q3W: Every 3 weeks; IV: Intravenous.

Mechanisms of Action and Signaling Pathways

The antitumor activity of these inhibitors stems from their ability to disrupt the c-MET signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This triggers downstream pathways crucial for cell proliferation, survival, migration, and invasion. The primary signaling cascades affected are the RAS/MAPK, PI3K/AKT, and STAT pathways.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization cMET_p Phosphorylated c-MET cMET->cMET_p Autophosphorylation GRB2 GRB2/SOS cMET_p->GRB2 PI3K PI3K cMET_p->PI3K STAT3 STAT3 cMET_p->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription MAPK Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PI3K/AKT Pathway STAT3->Transcription STAT Pathway Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Invasion Invasion/Metastasis Transcription->Invasion

Caption: The c-MET signaling pathway and its downstream effectors.

Small Molecule Inhibitors (ABN401, Crizotinib, Cabozantinib, Capmatinib, Tepotinib): These inhibitors typically function by binding to the ATP-binding pocket of the intracellular kinase domain of the c-MET receptor. This competitive inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting cell proliferation and survival.[2][4][5][22]

Antibody-Drug Conjugate (Telisotuzumab Vedotin): This therapeutic consists of a monoclonal antibody that specifically targets the extracellular domain of the c-MET receptor, linked to a potent cytotoxic agent (monomethyl auristatin E - MMAE). Upon binding to c-MET on the tumor cell surface, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[9][10][11]

Experimental Protocols

The in vivo efficacy data presented in this guide were primarily generated using xenograft and patient-derived xenograft (PDX) models. Below is a generalized protocol that outlines the key steps in these studies.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Cell_Implantation Tumor Cell/Fragment Implantation (Subcutaneous/Orthotopic) Tumor_Growth Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Oral Gavage/IV Injection) Randomization->Drug_Administration Monitoring Monitor Body Weight & Tumor Volume Drug_Administration->Monitoring Data_Collection Endpoint Data Collection Monitoring->Data_Collection Tumor_Analysis Tumor Excision & Analysis (IHC, Western Blot, etc.) Data_Collection->Tumor_Analysis

Caption: Generalized workflow for in vivo xenograft studies.

General Protocol for Xenograft/PDX In Vivo Efficacy Studies
  • Animal Models: Immunocompromised mice (e.g., athymic nude, NOD/SCID) are typically used to prevent rejection of human tumor cells or tissues.[15][18]

  • Tumor Implantation:

    • Cell Line-Derived Xenografts: Cultured human cancer cells with known MET alterations are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[1]

    • Patient-Derived Xenografts (PDX): Fresh tumor tissue obtained from consenting patients is fragmented and surgically implanted subcutaneously or orthotopically into the mice. PDX models are often considered more representative of the patient's tumor heterogeneity.[1][23][24][25][26][27][28][29]

  • Tumor Growth and Randomization: Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control (vehicle) groups.[16][17][18]

  • Drug Administration:

    • Small Molecule Inhibitors: Typically administered orally via gavage, daily or on a specified schedule. The drug is usually formulated in a vehicle solution.[1][6][17]

    • Antibody-Drug Conjugates: Administered intravenously at specified intervals (e.g., every 2 or 3 weeks).[20][21]

  • Monitoring and Endpoints:

    • Animal body weight and tumor volume are measured regularly throughout the study to assess toxicity and efficacy.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) to assess target engagement (e.g., levels of phosphorylated MET) or Western blotting.[1][6][17]

Conclusion

The preclinical in vivo data demonstrate that both the novel c-MET inhibitor ABN401 and the range of approved MET inhibitors exhibit significant anti-tumor activity in models with MET pathway dysregulation. Small molecule inhibitors like ABN401 and capmatinib show high potency and selectivity, leading to substantial tumor growth inhibition in MET-addicted cancers.[1][7] Multi-targeted inhibitors such as crizotinib and cabozantinib are effective but may have broader kinase inhibition profiles.[4][5][6] Telisotuzumab vedotin offers a distinct mechanism of action, delivering a cytotoxic payload directly to c-MET expressing cells, which may be advantageous in certain contexts.[9] The choice of inhibitor for further development or clinical application will depend on the specific genetic context of the tumor, the desired selectivity profile, and the route of administration. This comparative guide provides a foundational overview to aid researchers in this decision-making process.

References

Assessing the Therapeutic Window of c-Met Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic window for c-Met inhibitors is crucial for their successful clinical translation. However, publicly available data on a compound specifically designated "c-Met-IN-18" is not available at this time. Therefore, this guide provides a comparative assessment of the therapeutic window for several well-characterized and clinically relevant c-Met inhibitors, offering a framework for evaluating novel compounds in this class.

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] This guide will delve into the preclinical and clinical data of prominent c-Met inhibitors, presenting a comparative analysis of their efficacy and toxicity to delineate their therapeutic windows.

Comparative Efficacy and Toxicity of c-Met Inhibitors

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. A wider therapeutic window is desirable for a drug candidate. The following tables summarize key preclinical and clinical data for established c-Met inhibitors, providing a basis for comparison.

InhibitorTarget(s)IC50 (c-Met)Antitumor Efficacy (Preclinical/Clinical)Reported Toxicities (Clinical)
Crizotinib c-Met, ALK, ROS1~5 nMPreclinical: Induces apoptosis in c-Met dependent tumor models. Clinical: Approved for ALK-positive NSCLC. Shows activity in MET-amplified cancers.Visual disturbances, gastrointestinal issues (nausea, vomiting, diarrhea), hepatotoxicity, pneumonitis.
Cabozantinib c-Met, VEGFR2, AXL, RET~4 nMPreclinical: Inhibits tumor growth, metastasis, and angiogenesis in various cancer models. Clinical: Approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.Diarrhea, fatigue, nausea, hypertension, palmar-plantar erythrodysesthesia, increased AST/ALT.
Capmatinib c-Met~0.8 nMPreclinical: Potent and selective inhibition of c-Met signaling. Clinical: Approved for metastatic NSCLC with MET exon 14 skipping mutations.Peripheral edema, nausea, fatigue, vomiting, dyspnea, decreased appetite.
Tepotinib c-Met~1 nMPreclinical: Selective inhibition of c-Met. Clinical: Approved for metastatic NSCLC with MET exon 14 skipping mutations.Peripheral edema, nausea, diarrhea, increased creatinine, fatigue.
Savolitinib c-Met~5 nMPreclinical: Selective c-Met inhibitor. Clinical: Investigational for MET-driven cancers, including NSCLC and renal cell carcinoma.Nausea, vomiting, fatigue, edema, increased aminotransferases.

Key Experimental Protocols

Accurate assessment of a c-Met inhibitor's therapeutic window relies on standardized and robust experimental protocols. Below are methodologies for key in vitro and in vivo assays.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the c-Met kinase activity.

Protocol:

  • Reagents: Recombinant human c-Met kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.

  • Procedure:

    • The inhibitor is serially diluted and incubated with the c-Met kinase.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • After incubation, the amount of phosphorylated substrate is quantified using methods like ELISA, TR-FRET, or radioactivity.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of cancer cell growth.

Protocol:

  • Cell Lines: Use a panel of cancer cell lines with known c-Met activation status (e.g., amplification, mutation, or HGF-dependent).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

    • Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: The GI50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy and tolerability of the inhibitor in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Procedure:

    • Human cancer cells with c-Met alterations are implanted subcutaneously or orthotopically.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered at various doses and schedules (e.g., daily oral gavage).

    • Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Efficacy is assessed by tumor growth inhibition (TGI). Toxicity is evaluated based on body weight loss, clinical signs, and post-mortem analysis.

Visualizing Key Pathways and Workflows

Understanding the underlying biology and experimental processes is facilitated by clear diagrams.

c_Met_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Motility Motility STAT3->Motility

Caption: The c-Met signaling cascade, initiated by HGF binding, activates multiple downstream pathways.

Therapeutic_Window_Workflow Therapeutic Window Assessment Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Kinase Assay (IC50) Cell_Proliferation Cell Proliferation (GI50) Kinase_Assay->Cell_Proliferation Xenograft_Models Tumor Xenograft Models Cell_Proliferation->Xenograft_Models Efficacy Efficacy (Tumor Growth Inhibition) Xenograft_Models->Efficacy Toxicity Toxicity (Body Weight, Clinical Signs) Xenograft_Models->Toxicity Therapeutic_Window Therapeutic Window Determination Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: A streamlined workflow for determining the therapeutic window of a c-Met inhibitor.

References

Crizotinib's Synergistic Potential: A Comparative Guide to Combination Therapies in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met inhibitor crizotinib (B193316) demonstrates significant synergistic anti-cancer effects when combined with traditional chemotherapy agents and other targeted therapies. This guide provides a comparative overview of the experimental data supporting these synergies, with a focus on preclinical models of breast and lung cancer. Detailed experimental protocols and signaling pathway diagrams are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating crizotinib-based combination strategies.

Recent preclinical studies have illuminated the enhanced efficacy of crizotinib, a potent inhibitor of c-Met, ALK, and ROS1, when used in concert with other anti-cancer agents. This approach has shown promise in overcoming resistance and improving therapeutic outcomes in various cancer cell lines. This guide synthesizes key quantitative data, experimental methodologies, and the underlying molecular mechanisms of these synergistic interactions.

Quantitative Analysis of Crizotinib Synergy

The synergistic effects of crizotinib in combination with the chemotherapeutic agents paclitaxel (B517696) and doxorubicin (B1662922) have been quantitatively assessed in breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) for each agent alone and in combination, along with the Combination Index (CI), provide a clear measure of this synergy. A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.

Cell LineTreatmentCrizotinib IC50 (µM)Chemotherapy IC50 (µM)Combination IC50 (µM)Combination Index (CI)
MDA-MB-231 Crizotinib + Paclitaxel5.161.3260.061 (Paclitaxel)< 1
Crizotinib + Doxorubicin5.161.30.777 (Doxorubicin)< 1
MCF-7 Crizotinib + Paclitaxel1.50.040.006 (Paclitaxel)< 1
Crizotinib + Doxorubicin1.5-0.011 (Doxorubicin)< 1
SK-BR-3 Crizotinib + Paclitaxel3.853.6822.866 (Paclitaxel)> 1 (Antagonistic)
Crizotinib + Doxorubicin3.85-0.375 (Doxorubicin)~1 (Additive)

Data compiled from Ayoub, N. M., et al. (2017).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of crizotinib's synergistic effects.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of crizotinib and its combination with other drugs on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with various concentrations of crizotinib, the combination drug (e.g., paclitaxel or doxorubicin), or the combination of both at predetermined ratios. Control wells receive the vehicle (e.g., DMSO) at a concentration equivalent to the highest concentration used for the drugs.

  • Incubation: The plates are incubated for 48 hours to allow the drugs to exert their effects.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The Combination Index (CI) is calculated using software such as CompuSyn to determine the nature of the drug interaction (synergism, additivity, or antagonism).

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of crizotinib on the migratory capacity of cancer cells.

  • Cell Seeding: Cells are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove detached cells and then treated with crizotinib at various concentrations in a serum-free medium.

  • Image Acquisition: Images of the wound are captured at 0 and 24 hours using a microscope.

  • Data Analysis: The wound closure is quantified by measuring the area of the scratch at both time points. The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] x 100.

Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells (5 x 10⁴) are seeded into the upper chamber of the Transwell insert in a serum-free medium containing the desired concentration of crizotinib.

  • Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plates are incubated for 24 hours to allow for cell invasion.

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a crystal violet solution. The number of invading cells is counted under a microscope in several random fields.

  • Data Analysis: The number of invading cells in the treated groups is compared to the control group to determine the effect of crizotinib on invasion.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of crizotinib with other therapies can be attributed to its ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and resistance.

References

Evaluating the Pharmacokinetic Profiles of c-Met Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of targeted cancer therapies has led to the emergence of c-Met inhibitors as a promising class of drugs for various malignancies where the c-Met signaling pathway is dysregulated.[1][2][3] The clinical efficacy and safety of these inhibitors are intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of several key c-Met inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and clinical application.

The c-Met Signaling Pathway

The c-Met receptor, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes such as proliferation, migration, and survival.[4][5] Aberrant activation of the HGF/c-Met signaling cascade, through mechanisms like gene amplification, mutation, or protein overexpression, is a known driver of tumorigenesis and metastasis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[4][6][7] This makes the c-Met pathway a critical target for therapeutic intervention.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binding & Dimerization P P c-Met->P Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Figure 1. Simplified c-Met signaling pathway.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several prominent c-Met inhibitors. These small molecule inhibitors are primarily administered orally and exhibit a range of pharmacokinetic properties.

ParameterCrizotinibCabozantinibCapmatinibTepotinibSCC244
Route of Administration OralOralOralOralOral
Bioavailability (%) 43Not specified~40~72Not specified
Time to Peak (Tmax) (hr) 4-62-51-28~6
Protein Binding (%) 91>99.796>98Not specified
Half-life (t1/2) (hr) 42556.532Not specified
Metabolism CYP3A4/5CYP3A4Aldehyde oxidase, CYP3A4CYP3A4, CYP2C8Not specified
Excretion Feces (63%), Urine (22%)Feces (54%), Urine (27%)Feces (78%), Urine (22%)Feces (83%), Urine (13%)Not specified

Note: Data for SCC244 is based on preliminary clinical findings and may be subject to change.[8]

Experimental Protocols

The pharmacokinetic data presented above are typically derived from a series of standardized in vitro and in vivo studies. Below are generalized methodologies for key experiments.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of a c-Met inhibitor in a living organism.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (or other appropriate species) are used.

  • Drug Administration: A single dose of the c-Met inhibitor is administered orally (gavage) or intravenously (tail vein injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via the jugular vein.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis software.

In Vitro Metabolism Studies (Human Liver Microsomes)

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of a c-Met inhibitor.

Protocol:

  • Incubation: The c-Met inhibitor is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

  • Inhibitor Screening: To identify specific CYP isoforms, the incubation is repeated in the presence of selective chemical inhibitors for major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).

  • Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Data Analysis: The rate of metabolism and the inhibition by specific CYP inhibitors are used to determine the contribution of each enzyme to the overall metabolism of the drug.

Pharmacokinetic Workflow

The journey of an orally administered c-Met inhibitor through the body can be visualized as a multi-step process.

Pharmacokinetic_Workflow Administration Oral Administration Absorption Absorption (Gastrointestinal Tract) Administration->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Target Target Site (Tumor) Distribution->Target Therapeutic Effect Excretion Excretion (Feces, Urine) Metabolism->Excretion

Figure 2. General pharmacokinetic workflow for an oral drug.

Discussion and Comparison

The pharmacokinetic profiles of c-Met inhibitors reveal important differences that can impact their clinical use.

  • Absorption and Bioavailability: Most oral c-Met inhibitors are subject to first-pass metabolism, which can limit their bioavailability. Food can also affect the absorption of some inhibitors. For instance, a high-fat meal significantly increases the Cmax and AUC of SCC244.[8]

  • Distribution: High plasma protein binding is a common characteristic of these inhibitors, which means a smaller fraction of the drug is free to exert its therapeutic effect.

  • Metabolism: The primary route of metabolism for many c-Met inhibitors is through the cytochrome P450 system, particularly CYP3A4.[1] This has significant implications for potential drug-drug interactions, as co-administration with strong CYP3A4 inhibitors or inducers can alter the plasma concentrations of the c-Met inhibitor, potentially leading to toxicity or reduced efficacy.

  • Excretion: The majority of the compared c-Met inhibitors are eliminated primarily through the feces, indicating significant biliary excretion.

Conclusion

A thorough understanding of the pharmacokinetic profile of a c-Met inhibitor is paramount for its successful clinical development and application. This comparative guide highlights the key ADME properties of several important c-Met inhibitors, providing a framework for evaluating novel compounds and optimizing therapeutic strategies. The provided experimental protocols offer a foundation for the preclinical assessment of new chemical entities targeting the c-Met pathway. Future research should continue to focus on elucidating the pharmacokinetic-pharmacodynamic relationships of these agents to personalize treatment and improve patient outcomes.

References

Safety Operating Guide

Navigating the Disposal of c-Met-IN-18: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cancer research, the proper handling and disposal of potent compounds like c-Met-IN-18 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of this compound as a c-Met inhibitor necessitates treating it as a potent, potentially hazardous substance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, drawing upon best practices for the management of highly potent active pharmaceutical ingredients (HPAPIs) and tyrosine kinase inhibitors.

Core Principles of this compound Disposal

All waste materials that have come into contact with this compound, including the pure compound, solutions, and contaminated laboratory supplies, must be managed as hazardous chemical waste. Under no circumstances should this waste be disposed of in regular trash or poured down the drain.

A critical aspect of hazardous waste management is the "cradle to grave" concept, where the waste generator is responsible for the waste from its creation to its ultimate disposal.[1] This underscores the importance of meticulous documentation and adherence to established protocols.

Summary of Disposal Procedures for this compound Waste Streams

The following table outlines the recommended disposal methods for various types of waste generated during research involving this compound.

Waste StreamRecommended Disposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[2]
Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper)Place in a designated, sealed, and clearly labeled hazardous waste container.[2]
Solutions containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[2]
Contaminated Cleaning Materials (e.g., wipes used for decontamination)Dispose of as hazardous chemical waste in a designated container.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for minimizing exposure risks and ensuring regulatory compliance.

1. Segregation at the Source: Immediately upon generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables.

2. Containment and Labeling:

  • Solid Waste: Place unused or expired this compound and all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) into a designated, durable, and sealable hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container that is compatible with the solvents used.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.

4. Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves:

  • Wiping surfaces with a suitable solvent (e.g., 70% ethanol).

  • Following with a cleaning agent.

  • Disposing of all cleaning materials (wipes, etc.) as hazardous waste.[2]

5. Waste Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Only trained personnel should handle the removal of hazardous waste from the laboratory.

Experimental Workflow and Waste Generation

The following diagram illustrates a typical experimental workflow using a small molecule inhibitor like this compound and highlights the points at which hazardous waste is generated.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation compound_prep Compound Weighing & Solution Preparation treatment Cell Treatment with This compound compound_prep->treatment waste_solid Solid Waste (Gloves, Tips, Vials) compound_prep->waste_solid Contaminated Weighing Paper, Gloves cell_culture Cell Culture Preparation cell_culture->treatment incubation Incubation treatment->incubation treatment->waste_solid Contaminated Pipette Tips, Plates waste_liquid Liquid Waste (Stock Solutions, Media) treatment->waste_liquid Excess Solution, Contaminated Media data_acq Data Acquisition (e.g., Western Blot, Viability Assay) incubation->data_acq cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF (Ligand) HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cMet_IN_18 This compound cMet_IN_18->cMet Inhibits

References

Personal protective equipment for handling c-Met-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling c-Met-IN-18. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following procedures are based on best practices for handling potent research-grade kinase inhibitors and are intended to minimize exposure and ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The specific PPE required will vary depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1]

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[1]

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[1]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, well-ventilated, and designated area, away from incompatible materials.[2] Follow the supplier's specific storage temperature recommendations, typically 4°C for solids.[2]

2. Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

3. Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material. For solid spills, carefully cover with a damp cloth or absorbent paper to avoid raising dust.

  • Clean: Use appropriate cleaning agents and decontaminate the area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[3]

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[3]
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[3]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]

All waste must be disposed of or incinerated in accordance with local, state, and federal regulations.[4]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Log Log in Inventory Inspect->Log Store Store Appropriately Log->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood ConductExp Conduct Experiment WorkInHood->ConductExp Decontaminate Decontaminate Work Area & Equipment ConductExp->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Label Label Hazardous Waste Segregate->Label Dispose Dispose via Institutional Protocol Label->Dispose

Safe handling and disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.